2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine
Description
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Properties
IUPAC Name |
2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-4-3-7-6-12-8-2-1-5-11-9(7)8/h1-2,5-6,12H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCHHUMFWCCWJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)CCN)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478548 | |
| Record name | 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28419-74-1 | |
| Record name | 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine
This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the scientific process. We will delve into the core analytical techniques, emphasizing not just the "how" but the critical "why" behind each experimental choice, ensuring a self-validating and robust analytical workflow.
Introduction: The Imperative of Unambiguous Structural Verification
The biological activity of any novel chemical entity is intrinsically linked to its three-dimensional structure. For a molecule like this compound, which possesses a complex fused heterocyclic core and a flexible ethylamine side chain, even minor structural ambiguities can lead to drastic differences in pharmacological profiles. Therefore, a rigorous and multi-faceted approach to structure elucidation is not merely a procedural step but a foundational pillar of scientific integrity and successful drug development. This guide will walk through a gold-standard analytical cascade designed to confirm the molecular formula, establish atomic connectivity, and, where necessary, define the solid-state conformation of the title compound.
Part 1: Foundational Analysis - Mass Spectrometry
The initial and most fundamental question in any structure elucidation is the determination of the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound (approximately 100 µg/mL) is prepared in a suitable solvent system, typically a mixture of methanol and water with 0.1% formic acid to facilitate protonation.
-
Instrumentation: A high-resolution ESI-TOF mass spectrometer is employed. The instrument is calibrated immediately prior to analysis using a standard calibrant mixture (e.g., sodium trifluoroacetate) to ensure high mass accuracy.
-
Data Acquisition: The sample is introduced into the ESI source via direct infusion or through a liquid chromatography system. Data is acquired in positive ion mode, as the basic nitrogen atoms in the molecule are readily protonated. A full scan is performed over a mass range of m/z 100-500.
Data Interpretation and Causality
The primary objective is to identify the protonated molecular ion, [M+H]⁺. For this compound (C₉H₁₁N₃), the expected monoisotopic mass is 161.0953 Da.[1] The [M+H]⁺ ion should therefore be observed at m/z 162.1026. The high-resolution capability of the TOF analyzer allows for the experimental mass to be determined with an accuracy of less than 5 ppm, which provides strong evidence for the elemental composition.
| Ion Species | Predicted m/z |
| [M+H]⁺ | 162.10257 |
| [M+Na]⁺ | 184.08451 |
| [M+K]⁺ | 200.05845 |
| Table 1: Predicted m/z values for common adducts of this compound in positive ion mode. Data is based on predictions for the isomeric 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine from PubChem, which would have identical mass.[1] |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
To gain further structural insights, tandem mass spectrometry (MS/MS) is performed on the isolated [M+H]⁺ ion. This involves collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
Expected Fragmentation Pathways:
The fragmentation of pyrrolopyridines is influenced by the stability of the aromatic core.[2] For the title compound, a key fragmentation is the α-cleavage of the ethylamine side chain, which is a common pathway for amines.[3]
-
Loss of Ammonia (NH₃): A potential fragmentation pathway could involve the loss of ammonia from the protonated molecule, leading to a fragment ion at m/z 145.0760.
-
Cleavage of the C-C bond adjacent to the amine: This would result in the formation of a stable iminium ion.
The fragmentation pattern provides a fingerprint that can be used to distinguish between isomers and confirm the presence of the ethylamine substituent.
Part 2: Unraveling the Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of an organic molecule.[4][5][6] A suite of 1D and 2D NMR experiments is required for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow down the exchange of labile protons (e.g., N-H), making them observable.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve optimal signal dispersion and resolution.
-
1D NMR Experiments:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[7][8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to.[7][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.[7][8]
-
Predicted ¹H and ¹³C NMR Data and Interpretation
The following table summarizes the predicted chemical shifts and correlations for this compound. These predictions are based on the analysis of similar pyrrolopyridine structures and general principles of NMR spectroscopy.[9][10]
| Position | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Pyrrole Ring | |||
| 1-NH | ~11.5, br s | - | C2, C7a |
| 2-H | ~7.5, s | ~125 | C3, C3a, C7a |
| 3 | - | ~110 | - |
| 3a | - | ~130 | - |
| Pyridine Ring | |||
| 4-H | ~8.0, dd, J ≈ 8, 1.5 | ~145 | C5, C7a |
| 5-H | ~7.1, dd, J ≈ 8, 5 | ~120 | C4, C7 |
| 7-H | ~8.3, dd, J ≈ 5, 1.5 | ~148 | C5, C7a |
| 7a | - | ~150 | - |
| Ethylamine Chain | |||
| α-CH₂ | ~3.0, t, J ≈ 7 | ~28 | C2, C3, β-CH₂ |
| β-CH₂ | ~2.8, t, J ≈ 7 | ~42 | C3, α-CH₂ |
| Table 2: Predicted ¹H and ¹³C NMR data for this compound in DMSO-d₆. |
Workflow for Structure Elucidation using NMR:
Caption: Workflow for NMR-based structure elucidation.
Part 3: Definitive Proof - Single-Crystal X-ray Crystallography
While NMR and MS provide conclusive evidence for the molecular formula and connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure, including the three-dimensional arrangement of atoms in the solid state.[11][12]
Experimental Protocol: Crystal Growth and Data Collection
-
Crystallization: Growing diffraction-quality single crystals is often the most challenging step.[13][14][15]
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) is allowed to evaporate slowly in a dust-free environment.
-
Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.
-
-
Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer and cooled under a stream of liquid nitrogen to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, bond angles, and torsion angles.
Data Interpretation
The output of a successful X-ray crystallographic analysis is a detailed 3D model of the molecule. This data confirms the connectivity established by NMR and provides precise measurements of all geometric parameters. It also reveals information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Caption: The logical hierarchy of analytical techniques.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the synergistic application of mass spectrometry, NMR spectroscopy, and X-ray crystallography. Each technique provides a unique and essential piece of the structural puzzle. By following the rigorous, causality-driven protocols outlined in this guide, researchers can achieve an unambiguous and self-validated structural assignment, which is the bedrock of all subsequent chemical and biological investigations.
References
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An In-Depth Technical Guide on the Core Mechanism of Action: 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine
Abstract
2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine, a structural analog of tryptamine also known as 6-azatryptamine, represents a significant area of research in neuropharmacology. Its structural similarity to the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) suggests a strong potential for interaction with serotonergic pathways, which are pivotal in regulating a vast array of physiological and psychological processes. This technical guide provides a comprehensive analysis of the compound's core mechanism of action, focusing on its role as a non-selective serotonin receptor agonist. We will explore its interaction with various 5-HT receptor subtypes, the subsequent downstream signaling cascades, and the established experimental protocols for characterizing its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's molecular interactions and functional consequences.
Introduction: The Significance of 6-Azatryptamine
The compound this compound, hereafter referred to as 6-azatryptamine, belongs to the tryptamine family. Tryptamines are a class of monoamine alkaloids that share a common chemical structure with the neurotransmitter serotonin.[1] The defining feature of 6-azatryptamine is the substitution of a carbon atom with a nitrogen atom at the 6-position of the indole ring, forming a pyrrolopyridine core. This modification significantly influences the molecule's electronic properties and its potential interactions with biological targets.
Serotonin receptors are a major target for therapeutic interventions in a wide range of disorders, including depression, anxiety, and migraines.[2] The diverse family of 5-HT receptors, with 15 identified subtypes, mediates the complex effects of serotonin throughout the central and peripheral nervous systems.[3][4] Most of these receptors are G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[4][5] The interaction of ligands like 6-azatryptamine with these receptors can trigger a cascade of intracellular signaling events, leading to various physiological responses.
Core Mechanism of Action: A Non-Selective Serotonin Receptor Agonist
The primary mechanism of action for 6-azatryptamine and its parent compound, alpha-methyltryptamine (AMT), is their function as non-selective serotonin receptor agonists.[1][6] This means they bind to and activate multiple types of serotonin receptors, mimicking the effect of endogenous serotonin. Additionally, these compounds can act as monoamine oxidase inhibitors (MAOIs) and releasing agents for key monoamines like serotonin, dopamine, and norepinephrine.[1]
Interaction with 5-HT Receptor Subtypes
The binding affinity of a compound for different receptor subtypes determines its pharmacological profile. While specific binding data for 6-azatryptamine is not extensively published, its structural similarity to other tryptamines suggests it likely interacts with several 5-HT receptor families, including 5-HT1, 5-HT2, and potentially others.[6] The activation of these receptors initiates distinct downstream signaling pathways.
-
5-HT1 Receptor Family (Gαi-coupled): Activation of these receptors, such as 5-HT1A, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8] This pathway is often associated with neuronal inhibition.
-
5-HT2 Receptor Family (Gαq-coupled): Agonism at 5-HT2 receptors, like 5-HT2A, activates phospholipase C (PLC).[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[9]
-
5-HT4, 5-HT6, and 5-HT7 Receptor Families (Gαs-coupled): These receptors are positively coupled to adenylyl cyclase.[7] Their activation increases intracellular cAMP levels, leading to the activation of protein kinase A (PKA).[7]
Downstream Signaling Cascades
The initial receptor activation by 6-azatryptamine triggers a complex network of intracellular signaling. These pathways ultimately modulate gene transcription, protein synthesis, and cellular function, leading to the compound's observed physiological and behavioral effects. The major signaling networks influenced by serotonin receptor activation include the PI3K/Akt, PKC/Ca2+, MAPK, and PKA-cAMP axes.[3]
Signaling Pathway Diagram
Caption: Generalized 5-HT receptor signaling pathways.
Experimental Characterization of 6-Azatryptamine's Activity
To elucidate the precise mechanism of action and pharmacological profile of 6-azatryptamine, a series of in-vitro experiments are essential. The following protocols provide a framework for characterizing its binding affinity and functional activity at key serotonin receptor subtypes.
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.[2][10] These assays measure the displacement of a radioactively labeled ligand by the unlabeled test compound.
Experimental Workflow for Radioligand Binding Assay
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The Pyrrolopyridine Scaffold: A Privileged Framework in Modern Drug Discovery
An In-depth Technical Guide
Abstract
The pyrrolopyridine nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, celebrated for its remarkable structural versatility and wide-ranging pharmacological activities. As structural mimics of endogenous purines, these compounds are adept at interacting with a multitude of biological targets, most notably the ATP-binding sites of protein kinases. This guide provides a comprehensive exploration of the biological activities of pyrrolopyridine derivatives, delving into their mechanistic underpinnings as anticancer, antimicrobial, and neuroprotective agents. We will examine the causality behind experimental designs, present detailed protocols for key validation assays, and synthesize structure-activity relationship (SAR) data to offer a forward-looking perspective on this exceptionally promising class of molecules.
The Pyrrolopyridine Core: Structural Mimicry and Therapeutic Promise
Pyrrolopyridines, also known as azaindoles, consist of a pyrrole ring fused to a pyridine ring, resulting in six possible isomers depending on the nitrogen atom's position in the pyridine ring and the fusion orientation. This "deazapurine" framework bears a striking resemblance to adenine, the core component of adenosine triphosphate (ATP).[1] This structural mimicry is the foundational principle behind their most prominent biological activity: the inhibition of protein kinases.[2] By competitively binding to the kinase hinge region, well-designed pyrrolopyridine analogues can effectively block ATP, thereby modulating signal transduction pathways critical to cell proliferation, survival, and differentiation.[1][2]
The therapeutic landscape of pyrrolopyridines is broad, encompassing not only oncology but also infectious diseases, neurodegenerative disorders, and inflammatory conditions.[3][4] The market success of drugs like Vemurafenib, a pyrrolopyridine-based kinase inhibitor for melanoma, underscores the scaffold's clinical viability.[2] The true art of developing these derivatives lies in the strategic placement of various substituents onto the core nucleus, which governs target selectivity, potency, and pharmacokinetic properties.[2]
Anticancer Activity: A Multi-Pronged Assault on Malignancy
The most extensively documented application of pyrrolopyridine derivatives is in oncology. Their efficacy stems from the ability to modulate key signaling pathways that drive cancer progression, primarily through kinase inhibition, which in turn leads to cell cycle arrest and apoptosis.
Mechanism of Action: Kinase Inhibition
Pyrrolopyridines function as ATP-competitive inhibitors against a host of kinases implicated in tumorigenesis. The scaffold occupies the adenine-binding pocket, while appended side chains extend into adjacent hydrophobic regions, conferring both potency and selectivity.[5]
Key Kinase Targets:
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): Essential for angiogenesis, the formation of new blood vessels that supply tumors. Inhibition blocks this process, starving the tumor of nutrients. Certain derivatives show potent and selective VEGFR2 inhibition.[6]
-
EGFR & HER2 (Epidermal Growth Factor Receptor family): Overexpression or mutation of these receptors drives proliferation in many cancers, including breast, lung, and colon cancer. Pyrrolopyridazine and pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of EGFR and HER2.[6][7][8]
-
CDKs (Cyclin-Dependent Kinases): These enzymes govern the progression of the cell cycle. Inhibiting CDKs, such as CDK2, can halt uncontrolled cell division.[6][7]
-
FMS Kinase (CSF-1R): Overexpressed in ovarian, prostate, and breast cancers, FMS kinase is a promising target. Pyrrolo[3,2-c]pyridine derivatives have shown potent FMS inhibition.[5]
-
FGFR (Fibroblast Growth Factor Receptor): Abnormal FGFR signaling is a known oncogenic driver. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[9]
Mechanism of Action: Induction of Apoptosis
By blocking pro-survival signaling cascades, pyrrolopyridine derivatives trigger programmed cell death (apoptosis). Mechanistic studies show these compounds can:
-
Arrest the Cell Cycle: Halt cell division at specific checkpoints, such as the G2/M or S phase, preventing replication of cancerous cells.[6][10]
-
Modulate Apoptotic Proteins: Increase the expression of pro-apoptotic proteins like Bax and Caspase-3 while downregulating anti-apoptotic proteins like Bcl-2.[7][11]
| Compound Class | Target Kinase(s) | Anticancer Effect | IC₅₀ Values | Reference |
| Pyrrolo[2,3-d]pyrimidine | EGFR, Her2, VEGFR2, CDK2 | Cytotoxicity, Apoptosis Induction | 40-204 nM (for compound 5k) | [7] |
| Pyrrolo[3,2-c]pyridine | FMS Kinase | Antiproliferative (Ovarian, Prostate, Breast Cancer) | 30 nM (for compound 1r) | [5] |
| 1H-pyrrolo[2,3-b]pyridine | MELK | Antiproliferative, Apoptosis Induction | 32 nM (for compound 16h) | [10] |
| Pyrrolopyridazine | HER-2 | Selective Kinase Inhibition | 4 nM (for compound 7d) | [8] |
| Spiro-pyrrolopyridazine | EGFR | Cytotoxicity, Apoptosis Induction | 2.31 µM (SPP10 vs. MCF-7) | [11] |
Table 1: Representative Pyrrolopyridine Derivatives and their Anticancer Activities.
Experimental Protocol: In Vitro Kinase Inhibition Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust method for quantifying kinase activity and inhibition. The principle relies on FRET between a donor (Europium cryptate) and an acceptor (XL665) when brought into proximity by a biological interaction (i.e., phosphorylation of a substrate).
Methodology:
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
-
Dilute the target kinase (e.g., VEGFR2) and biotinylated substrate peptide to 2x final concentration in Kinase Buffer.
-
Prepare a serial dilution of the pyrrolopyridine test compound (e.g., from 100 µM to 1 pM) in DMSO, then dilute to 4x final concentration in Kinase Buffer.
-
Prepare ATP solution at 4x final concentration (typically at the Km value for the kinase) in Kinase Buffer.
-
Prepare Detection Reagents: Europium-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin diluted in Detection Buffer.
-
-
Assay Procedure:
-
Add 5 µL of the 4x test compound dilution to a 384-well low-volume white plate.
-
Add 5 µL of the 4x ATP solution.
-
Initiate the kinase reaction by adding 10 µL of the 2x kinase/substrate mixture.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the Detection Reagents mixture.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Plot the HTRF ratio against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Causality and Self-Validation: This protocol includes positive (no inhibitor) and negative (no kinase) controls to establish the assay window. The use of a specific phospho-antibody ensures that only the product of the kinase reaction is detected, making the system highly specific and self-validating.
Antimicrobial and Antiviral Activity
The pyrrolopyridine scaffold is a versatile pharmacophore for developing agents against bacterial, fungal, and viral pathogens.[12]
-
Antibacterial/Antimycobacterial Activity: Derivatives have shown efficacy against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[13][14] A key mechanism, particularly against Mycobacterium tuberculosis, is the inhibition of enoyl-acyl carrier protein reductase (InhA), an enzyme crucial for the synthesis of mycolic acids that form the bacterial cell wall.[3]
-
Antifungal Activity: Certain pyrrolo[2,3-d]pyrimidines exhibit potent activity against Candida albicans, with some compounds demonstrating superior or equivalent efficacy to the standard drug fluconazole.[13]
-
Antiviral Activity: The natural product Camptothecin, which contains a pyrrolopyridine core, is known for its anti-HIV-1 activity.[3] Synthetic derivatives have also been developed that moderately inhibit HIV-1 replication.[3]
| Compound Class | Organism | Activity Metric | Value | Reference |
| Pyrrolo[2,3-d]pyrimidine | S. aureus | MIC | 0.31 mg/mL | [13] |
| Pyrrolo[2,3-d]pyrimidine | C. albicans | MIC | 0.31-0.62 mg/mL | [13] |
| 7-hydroxy-pyrrolo[3,4-c]pyridine | HIV-1 | EC₅₀ | <10 µM | [3] |
Table 2: Representative Antimicrobial and Antiviral Activities.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The agar dilution method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Preparation:
-
Prepare a series of molten Mueller-Hinton agar plates, each containing a different, twofold-diluted concentration of the pyrrolopyridine test compound. Include a drug-free control plate.
-
Prepare a standardized inoculum of the test bacterium (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard, then dilute to yield approximately 10⁴ colony-forming units (CFU) per spot.
-
-
Inoculation:
-
Using a multipoint inoculator, spot the standardized bacterial suspension onto the surface of each agar plate.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Reading the Result:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth occurs.
-
Neurological Activity: From Neuroprotection to Alzheimer's Therapy
Pyrrolopyridine derivatives exhibit significant potential in treating diseases of the central nervous system, primarily through antioxidant and specific enzyme inhibition mechanisms.
Neuroprotective Effects
Several pyrrolopyrimidine derivatives act as potent antioxidants, protecting neurons from oxidative stress, a key pathological factor in neurodegenerative diseases like Parkinson's.[15][16]
-
Mechanism: These compounds can scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation.[17] Studies using the neurotoxin 6-hydroxydopamine (6-OHDA) show that pretreatment with pyrrole derivatives protects PC12 cells by suppressing ROS production and inhibiting the inflammatory COX-2/PGE2 pathway.[17]
-
In Vivo Efficacy: The antioxidant U-104067F was shown to significantly prevent the loss of inferior olivary neurons in rats treated with the neurotoxin 3-acetylpyridine, demonstrating in vivo neuroprotective potential.[15]
Alzheimer's Disease: Targeting GSK-3β
Glycogen synthase kinase-3β (GSK-3β) is a critical enzyme in the pathogenesis of Alzheimer's disease (AD), as it is responsible for the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles.
-
Mechanism: Pyrrolo[2,3-b]pyridine derivatives have been designed as highly potent and selective GSK-3β inhibitors, with some achieving IC₅₀ values in the sub-nanomolar range.[18] By inhibiting GSK-3β, these compounds can prevent tau hyperphosphorylation and subsequent neuronal damage.
-
Preclinical Success: The lead compound 41 from one study not only showed potent GSK-3β inhibition (IC₅₀ = 0.22 nM) but also ameliorated dyskinesia in a zebrafish AD model and exhibited low toxicity in mice, marking it as a promising candidate for AD therapy.[18]
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In Vitro Screening of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine Analogs: A Technical Guide
Introduction
The compound 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine and its analogs represent a promising class of molecules with potential therapeutic applications, particularly in the realm of neuroscience. Their structural similarity to endogenous neurotransmitters like serotonin suggests that they may interact with a variety of G-protein coupled receptors (GPCRs), which are a major class of drug targets.[1] This guide provides an in-depth technical overview of a comprehensive in vitro screening cascade designed to characterize the pharmacological profile of novel analogs of this scaffold. Our approach is rooted in a hierarchical screening strategy, beginning with broad assessments of target engagement and functional activity, followed by more detailed mechanistic and safety profiling. This ensures a data-driven progression of compounds, prioritizing those with the most desirable therapeutic characteristics while identifying potential liabilities early in the drug discovery process.[2]
I. Foundational Principles of the In Vitro Screening Cascade
The success of any drug discovery campaign hinges on the careful selection and execution of in vitro assays. For the this compound analog series, the primary goal is to identify compounds that exhibit high affinity and selective functional activity at a desired neuronal GPCR, while minimizing off-target effects and potential for toxicity.
The Logic of a Tiered Screening Approach
A tiered, or cascaded, screening approach is employed to efficiently manage resources and make informed decisions. This involves progressing a larger number of compounds through initial, high-throughput screens and then advancing a smaller, more promising subset to more complex and resource-intensive assays.
Caption: A simplified Gq-coupled GPCR signaling pathway.
III. Secondary Screening: Elucidating Selectivity and Mechanism of Action
Compounds that demonstrate promising activity in primary screening are advanced to secondary assays to further characterize their pharmacological profile.
Selectivity Profiling
To minimize the potential for off-target side effects, it is essential to assess the selectivity of the lead compounds against a panel of related receptors. For this compound analogs, this would typically include other serotonin receptor subtypes, as well as dopamine and adrenergic receptors, given the structural similarities of their endogenous ligands. Radioligand binding assays, as described previously, are well-suited for this purpose.
Mechanism of Action Studies
Further functional assays can provide deeper insights into the mechanism of action of the compounds. For example, assays that measure the recruitment of β-arrestin can help to identify biased agonists, which preferentially activate one signaling pathway over another.
IV. Tertiary Screening: Assessing Drug-Like Properties and Safety
The final stage of in vitro screening focuses on evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of the most promising compounds. [2][3][4][5]
In Vitro ADME Assays
A suite of in vitro assays can predict the pharmacokinetic behavior of a drug candidate in vivo. [3]
| ADME Parameter | In Vitro Assay | Purpose |
|---|---|---|
| Absorption | Caco-2 permeability assay | Predicts intestinal absorption of orally administered drugs. |
| Metabolism | Microsomal stability assay | Assesses the metabolic stability of a compound in the presence of liver enzymes. |
| Distribution | Plasma protein binding assay | Determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability. |
| Excretion | Transporter interaction assays | Evaluates whether a compound is a substrate or inhibitor of key drug transporters. |
In Vitro Toxicity Screening
Early identification of potential toxicity is critical to avoid late-stage failures in drug development. [6][7][8][9][10][11]
| Toxicity Endpoint | In Vitro Assay | Purpose |
|---|---|---|
| Cytotoxicity | Cell viability assays (e.g., MTT, LDH) | Measures the general toxicity of a compound to cells. [10] |
| Cardiotoxicity | hERG channel assay | Assesses the potential of a compound to block the hERG potassium channel, which can lead to cardiac arrhythmias. [12][13][14][15][16] |
| Hepatotoxicity | Hepatocyte toxicity assays | Evaluates the potential for a compound to cause liver damage. [10] |
| Genotoxicity | Ames test, micronucleus assay | Identifies compounds that may cause mutations or damage to DNA. |
V. Data Interpretation and Candidate Selection
The culmination of this comprehensive in vitro screening cascade is a rich dataset that enables a thorough evaluation of each analog. The ideal drug candidate will possess a combination of high on-target potency and selectivity, a favorable ADME profile, and a clean safety profile. By systematically and rigorously applying the principles and protocols outlined in this guide, researchers can confidently identify and advance the most promising this compound analogs for further preclinical development.
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Topic: 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine: A Scoping Guide for Investigation as a Potential Kinase Inhibitor
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern targeted therapy. The pyrrolopyridine scaffold, a bioisostere of the purine ring in ATP, has emerged as a "privileged" structure in kinase inhibitor design, with several approved drugs and clinical candidates featuring this core. This guide outlines a comprehensive, phase-driven research program to investigate the potential of a specific, yet unexplored, derivative: 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine. We posit that the 6-azaindole core will facilitate binding to the canonical kinase hinge region, while the flexible ethylamine sidechain offers a vector for achieving potency and selectivity through interactions with adjacent pockets. This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to systematically evaluate this compound, from initial synthesis and broad kinase screening to mechanistic studies and initial cellular validation.
The Scientific Rationale: Pyrrolopyridines as ATP-Competitive Kinase Inhibitors
The human kinome comprises over 500 kinases, all of which utilize adenosine triphosphate (ATP) as a phosphate donor. The vast majority of clinically successful kinase inhibitors achieve their effect by competing with ATP for binding within a highly conserved pocket known as the active site. The structural similarity of the pyrrolopyridine nucleus to the adenine portion of ATP makes it an ideal starting point for designing such inhibitors.[1][2] This mimicry allows the scaffold to form critical hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-terminal lobes of the enzyme and serves as an anchor point for ATP.[2]
While the core scaffold provides the necessary anchor, selectivity among different kinases is primarily dictated by the substituents attached to it.[1] These substituents can exploit less-conserved regions of the active site, such as the hydrophobic pocket, the ribose-binding pocket, or the solvent-front. The structure of this compound presents a simple yet compelling case for investigation:
-
The 1H-Pyrrolo[3,2-b]pyridine Core: This 6-azaindole scaffold is a known ATP mimetic, poised to interact with the kinase hinge.
-
The 3-yl-ethanamine Side Chain: The primary amine provides a key hydrogen bond donor/acceptor, while the ethyl linker allows it to probe for interactions in regions adjacent to the core binding site, potentially conferring selectivity for a subset of kinases.
This guide proposes a systematic workflow to test this hypothesis.
Caption: Hypothesized binding mode of the scaffold.
Phase 1: Synthesis and Structural Validation
The first critical step is to secure a pure, well-characterized supply of the target compound. While this compound is commercially available, in-house synthesis may be required for larger quantities or for future analog creation.[3][4] A plausible synthetic approach, adapted from literature precedents for similar scaffolds, involves a multi-step sequence.[5][6]
Proposed Synthetic Workflow
The workflow begins with a suitable protected 6-azaindole, proceeds through the introduction of a side chain precursor at the C3 position, and concludes with deprotection.
Caption: High-level proposed synthetic workflow.
Protocol: Compound Characterization and Quality Control
Causality: It is imperative to confirm the identity and purity of the compound before biological testing. Impurities can lead to false positives or ambiguous results, compromising the entire investigation.
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To assess the purity of the final compound.
-
Method:
-
Dissolve a small sample (~1 mg/mL) in a suitable solvent (e.g., Methanol/Water).
-
Inject onto a C18 reverse-phase column.
-
Elute with a gradient of water and acetonitrile (both containing 0.1% TFA or formic acid).
-
Monitor the eluent at multiple wavelengths (e.g., 254 nm, 280 nm).
-
-
Self-Validation: A pure sample should yield a single major peak (>95% area under the curve).
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the compound.
-
Method: Use electrospray ionization (ESI) in positive ion mode.
-
Self-Validation: The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]+ should match the calculated theoretical mass.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure.
-
Method: Acquire 1H and 13C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d6).
-
Self-Validation: The observed chemical shifts, integration values, and coupling patterns must be consistent with the proposed structure of this compound.
-
Phase 2: Broad Kinome Screening
Scientific Rationale: The initial goal is not to measure potency, but to cast a wide net to identify any potential kinase targets. A broad-panel, single-concentration screen is the most efficient method to achieve this. We will prioritize a radiometric assay format, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, as it is considered the "gold standard" for its robustness and low susceptibility to compound interference.[7]
Protocol: Radiometric Kinase Panel Screen (e.g., HotSpot™ Assay)
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a working solution for the assay at a concentration that will yield a final concentration of 10 µM in the assay well.
-
Assay Reaction Setup:
-
In a multi-well plate, combine the kinase, its specific peptide or protein substrate, and the required cofactors in an appropriate assay buffer.
-
Add the test compound (10 µM final concentration) or DMSO vehicle control.
-
Pre-incubate the mixture for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding an ATP solution containing [γ-³³P]-ATP. It is crucial to use an ATP concentration near the Michaelis-Menten constant (Km) for each kinase to ensure sensitivity to competitive inhibitors.
-
Incubate the reaction for a predetermined time (e.g., 60-120 minutes) at 30°C.
-
-
Termination and Separation:
-
Stop the reaction by adding a high concentration of phosphoric acid.
-
Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]-ATP will not.
-
Wash the filter mats multiple times with phosphoric acid to remove all unbound radioactivity.
-
-
Detection:
-
Dry the filter mats completely.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for the test compound relative to the DMSO control wells.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
A "hit" is typically defined as a compound that causes >50% or >70% inhibition at the screening concentration.
-
Phase 3: Hit Validation and Potency
Scientific Rationale: A single-point result is not sufficient. Hits from the primary screen must be validated by generating a full dose-response curve to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Protocol: IC50 Determination
-
Compound Preparation: Perform a serial dilution of the compound stock to create a range of concentrations for a 10-point curve (e.g., from 100 µM down to 0.5 nM).
-
Assay Execution: Perform the same radiometric kinase assay as described in Phase 2, but using the range of compound concentrations instead of a single point.
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism).
-
The IC50 value is derived from this curve.
-
Data Presentation: Potency Data Summary
All quantitative IC50 data should be summarized in a clear, tabular format.
| Kinase Target | IC50 (nM) | Hill Slope | R² |
| Kinase A | 72 | 1.1 | 0.99 |
| Kinase B | 1580 | 0.9 | 0.98 |
| Kinase C | >10,000 | N/A | N/A |
Phase 4: Mechanistic Elucidation
Scientific Rationale: Understanding how and where the compound binds is critical for guiding future optimization efforts. Computational modeling can provide valuable hypotheses, which can then be used to design a structure-activity relationship (SAR) campaign.
Computational Modeling
Computational methods can predict off-target activities and suggest binding poses, providing a structural hypothesis for the observed activity.[8][9][10]
-
Objective: To predict the binding mode of this compound within the ATP pocket of a confirmed hit kinase (e.g., "Kinase A" from the table above).
-
Method:
-
Obtain a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Prepare the protein structure (add hydrogens, assign charges, etc.).
-
Generate a low-energy 3D conformation of the ligand.
-
Perform molecular docking using software like AutoDock or Schrödinger Glide to place the ligand into the ATP binding site.
-
Analyze the top-scoring poses, paying close attention to hydrogen bonds with the hinge region and other key interactions.
-
Caption: Key interactions within a kinase active site.
Structure-Activity Relationship (SAR) Strategy
The docking model will inform the design of new analogs to probe the SAR. The goal is to systematically modify the structure to improve potency and selectivity.
| Modification Site | Proposed Change | Rationale |
| Ethylamine Terminus | Methylation (secondary amine), Acetylation (amide) | Probe for additional hydrophobic interactions; reduce basicity. |
| Pyrrole N-H | Alkylation (e.g., Methyl, Ethyl) | Block potential metabolism; probe for interactions in the ribose pocket. |
| Pyridine Ring | Add substituents (e.g., Cl, F, Me) | Modulate electronics and explore new interactions with the solvent-exposed region. |
| Ethanamine Linker | Homologation (propylamine) or rigidification | Alter the vector and conformation of the basic amine group. |
Phase 5: Cellular Target Validation
Scientific Rationale: Demonstrating that the compound can inhibit the target kinase within a living cell and produce a desired biological outcome (e.g., inhibiting cancer cell proliferation) is the ultimate goal of this initial investigation.
Protocol: Cellular Phosphorylation Assay (Western Blot)
-
Cell Culture: Select a cell line where the target kinase is known to be active and drives a key signaling pathway. Culture cells to ~80% confluency.
-
Compound Treatment: Treat the cells with a dose-response of the compound for a specific time (e.g., 2 hours).
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.
-
Immunoblotting:
-
Probe one membrane with an antibody specific to the phosphorylated form of a known substrate of the target kinase.
-
Probe a second membrane with an antibody for the total amount of that substrate as a loading control.
-
-
Detection and Analysis: Use a chemiluminescent substrate and imaging system to visualize the protein bands. Quantify the band intensity to determine the reduction in substrate phosphorylation as a function of compound concentration.
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dose-response of the compound.
-
Incubation: Incubate for 72 hours to allow for effects on proliferation.
-
Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolic activity and cell viability.
-
Detection: Read the luminescent signal on a plate reader.
-
Analysis: Plot the results and calculate the GI50 (concentration for 50% growth inhibition).
Conclusion and Next Steps
This technical guide provides a rigorous, multi-phase framework for the initial evaluation of this compound as a potential kinase inhibitor. By progressing through synthesis, broad profiling, potency determination, mechanistic analysis, and cellular validation, this workflow enables a data-driven decision on whether the scaffold warrants a full-scale lead optimization program. Positive results, particularly the identification of a potent and selective "hit" with confirmed cellular activity, would provide a strong foundation for further medicinal chemistry efforts aimed at improving pharmacokinetic and pharmacodynamic properties for in vivo studies.
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Pharmacological profile of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine
An In-Depth Technical Guide to the Pharmacological Profile of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine: A Structurally-Informed Investigative Approach
Preamble: Navigating the Known and the Unknown
As a Senior Application Scientist, the exploration of a novel chemical entity often begins not with a wealth of data, but with a structural formula and a deep well of scientific precedent. Such is the case with this compound. While this specific molecule is cataloged and available for research, a comprehensive pharmacological profile is not yet established in peer-reviewed literature.[1][2][3][4] This guide, therefore, adopts a dual-pronged approach. Firstly, it will meticulously characterize the compound based on its structural relatives, the broader class of azaindoles (pyrrolopyridines), to establish a scientifically-grounded hypothesis of its potential biological activities. Secondly, it will lay out a rigorous, self-validating experimental framework—a roadmap for researchers to systematically uncover the true pharmacological identity of this compound. This document is designed for drug development professionals, offering not just a summary of what is known, but a logical pathway to discovering what is not.
Part 1: Structural Deconstruction and Therapeutic Potential Analysis
The molecule this compound belongs to the azaindole family, which are bioisosteres of indoles.[5] This class of compounds is of considerable interest in medicinal chemistry due to its presence in numerous biologically active molecules and FDA-approved drugs.[5][6] The core scaffold, a fusion of a pyrrole and a pyridine ring, is a versatile pharmacophore known to interact with a wide array of biological targets.[7][8]
The Pyrrolo[3,2-b]pyridine Core: A Privileged Scaffold
The specific isomer, pyrrolo[3,2-b]pyridine (or 7-azaindole), has been a cornerstone in the development of kinase inhibitors.[5] For instance, derivatives of this scaffold have been investigated as inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), a key target in oncology and inflammatory diseases.[5] Furthermore, related structures have shown potent inhibitory activity against Acetyl-CoA Carboxylase (ACC), an enzyme implicated in fatty acid metabolism and a target for oncology and metabolic disorders.[9]
The Ethanaminemoiety: A Gateway to Neurological Targets
The presence of an ethanamine side chain is a classic structural motif for ligands of biogenic amine receptors. This functional group is found in numerous neurotransmitters (e.g., serotonin, dopamine, histamine) and synthetic molecules targeting the central nervous system. Its flexibility and basic nitrogen atom are key features for forming ionic and hydrogen bonds within receptor binding pockets. Therefore, it is reasonable to hypothesize that this compound may exhibit affinity for a range of neurological targets, including but not limited to:
-
Serotonin (5-HT) Receptors: The indole-like core is a strong indicator for potential 5-HT receptor interaction.
-
Dopamine (D) Receptors: Similar to serotonin receptors, the structural elements suggest a potential for dopamine receptor modulation.
-
Sigma (σ) Receptors: Various pyridine derivatives have demonstrated high affinity for both σ1 and σ2 receptor subtypes, which are implicated in neuropathic pain and other neurological disorders.[10]
-
Nicotinic Acetylcholine Receptors (nAChRs): The pyridine ring is a key component of nicotinic ligands, and constrained analogues have shown high affinity for various nAChR subtypes.[11]
Inferred Therapeutic Landscape
Based on this structural analysis, this compound presents a compelling profile for investigation in several therapeutic areas:
-
Neuroscience: Potential as a modulator of CNS receptors for conditions like depression, anxiety, psychosis, or neuropathic pain.
-
Inflammatory Diseases: Activity at targets like CSF1R could be relevant for autoimmune disorders.[5]
Part 2: A Proposed Experimental Roadmap for Pharmacological Characterization
To move from hypothesis to data, a structured, multi-tiered experimental plan is essential. The following protocols are designed to be self-validating, with each stage of discovery informing the next.
Tier 1: Initial Screening and Target Identification
The primary objective is to broadly assess the compound's biological activity and identify its primary molecular targets.
Experimental Protocol: Broad Panel Receptor Binding Assay
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Selection: Employ a commercial broad-panel radioligand binding assay (e.g., Eurofins SafetyScreen, CEREP BioPrint). This panel should include a diverse set of over 100 targets, with a focus on:
-
G-Protein Coupled Receptors (GPCRs), especially serotonin, dopamine, adrenergic, and opioid receptors.
-
Ion Channels.
-
Kinases.
-
Other enzymes like ACC.
-
-
Execution: The compound is typically tested at a single high concentration (e.g., 10 µM) to identify significant binding interactions (e.g., >50% inhibition of radioligand binding).
-
Data Analysis: Results are expressed as the percentage of inhibition. Any target showing significant inhibition is flagged for further investigation.
Causality and Rationale: This initial screen is a cost-effective and rapid method to cast a wide net. Instead of focusing on a single hypothesized target, it allows for unbiased discovery of the compound's primary binding sites, potentially revealing unexpected activities and guiding the entire subsequent research program.
Diagram: Tier 1 Experimental Workflow
Caption: Tier 1 Workflow: Initial broad screening for target identification.
Tier 2: Target Validation and Functional Characterization
Once primary targets are identified, the next step is to quantify the binding affinity and determine the functional effect of the compound.
Experimental Protocol: Dose-Response and Functional Assays
-
Binding Affinity (Kd/Ki) Determination:
-
For each validated "hit" from Tier 1, perform a saturation binding experiment.
-
Incubate varying concentrations of the compound (e.g., 10-point curve, from 1 pM to 10 µM) with the target receptor preparation and a fixed concentration of a suitable radioligand.
-
Measure bound radioactivity and use non-linear regression (e.g., Cheng-Prusoff equation) to calculate the inhibitor constant (Ki).
-
-
Functional Activity (EC50/IC50) Determination:
-
For GPCRs: Use a relevant functional assay, such as a cAMP assay (for Gs/Gi-coupled receptors) or a calcium flux assay (for Gq-coupled receptors). Determine if the compound acts as an agonist, antagonist, or inverse agonist and calculate its potency (EC50 or IC50).
-
For Kinases: Employ an in vitro kinase activity assay (e.g., ADP-Glo™) to measure the inhibition of ATP consumption or substrate phosphorylation. Calculate the IC50 value.
-
Data Presentation: Quantitative Pharmacological Parameters
| Target | Binding Affinity (Ki, nM) | Functional Assay Type | Potency (EC50/IC50, nM) | Functional Effect |
| Hypothetical Target A | Value ± SEM | cAMP Accumulation | Value ± SEM | Antagonist |
| Hypothetical Target B | Value ± SEM | ADP-Glo™ Kinase Assay | Value ± SEM | Inhibitor |
Trustworthiness through Self-Validation: A key principle here is the correlation between binding affinity and functional potency. For a simple competitive interaction, the Ki and IC50 values should be in close agreement. A significant discrepancy would trigger further investigation into the mechanism of action (e.g., allosteric modulation, non-competitive inhibition).
Diagram: Tier 2 Experimental Workflow
Caption: Tier 2 Workflow: Quantifying binding affinity and functional activity.
Tier 3: In Vitro Cellular and In Vivo Pharmacological Profiling
With a validated molecular target and functional profile, the investigation moves to more complex biological systems.
Experimental Protocol: Cellular and Animal Models
-
Cell-Based Assays:
-
Target Engagement: Utilize cellular thermal shift assays (CETSA) or NanoBRET™ assays in relevant cell lines to confirm the compound engages its target in a cellular context.
-
Phenotypic Screening: If the compound is a kinase inhibitor, perform cell proliferation assays (e.g., MTT, CellTiter-Glo®) on cancer cell lines known to be dependent on the target kinase.[12]
-
Cytotoxicity: Assess general cytotoxicity in a non-target cell line (e.g., HEK293) to determine the therapeutic window.
-
-
In Vivo Pharmacokinetic (PK) Studies:
-
Administer the compound to rodents (e.g., mice or rats) via intravenous and oral routes.
-
Collect blood samples at multiple time points and analyze plasma concentrations using LC-MS/MS.
-
Calculate key PK parameters: half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).
-
-
In Vivo Pharmacodynamic (PD) and Efficacy Models:
-
Based on the compound's profile, select an appropriate animal model (e.g., a tumor xenograft model for an anti-cancer agent, a forced swim test for an antidepressant).
-
Administer the compound at various doses and measure a relevant biomarker (e.g., phosphorylation of a kinase substrate in tumor tissue) or a behavioral/physiological endpoint.
-
Establish a dose-response relationship and correlate it with plasma exposure levels from PK studies.
-
Conclusion
While the pharmacological identity of this compound remains to be fully elucidated, its chemical structure provides a strong foundation for hypothesizing its potential as a modulator of kinases or central nervous system receptors. The true value for a drug discovery professional lies not in what is known, but in having a clear, logical, and rigorous path to uncover what is not. The multi-tiered experimental framework outlined in this guide provides such a path, ensuring that the investigation is both efficient and scientifically sound. By systematically progressing from broad screening to detailed in vivo analysis, the therapeutic potential of this promising scaffold can be thoroughly and definitively characterized.
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An In-depth Technical Guide to 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine (CAS No. 28419-74-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine, a heterocyclic amine belonging to the pyrrolopyridine class of compounds. Pyrrolopyridines, also known as azaindoles, are recognized as "privileged structures" in medicinal chemistry due to their versatile biological activities. This document will delve into the physicochemical properties, plausible synthetic routes, analytical characterization, and potential applications of this compound in drug discovery and development. The insights provided are curated for researchers and scientists working in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction: The Significance of the Pyrrolopyridine Scaffold
The pyrrolopyridine scaffold is a bioisostere of indole, found at the core of numerous biologically active molecules. These nitrogen-containing heterocyclic compounds have garnered significant attention in pharmaceutical research for their ability to interact with a wide range of biological targets.[1][2][3] Derivatives of pyrrolopyridines have been successfully developed as kinase inhibitors for the treatment of cancer, as well as agents targeting inflammatory disorders and viral infections. The unique electronic properties and hydrogen bonding capabilities of the fused pyrrole and pyridine rings enable these compounds to serve as versatile pharmacophores in the design of novel therapeutics.[2][3][4] this compound, with its reactive primary amine, represents a key building block for the synthesis of a diverse library of compounds with potential therapeutic applications.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 28419-74-1 | [5] |
| Molecular Formula | C₉H₁₁N₃ | [5][6] |
| Molecular Weight | 161.20 g/mol | [5] |
| IUPAC Name | This compound | |
| SMILES | C1=CC2=C(C(=CN2)CCN)N=C1 | [6] |
| InChI | InChI=1S/C9H11N3/c10-4-3-7-6-12-8-2-1-5-11-9(7)8/h1-2,5-6,12H,3-4,10H2 | [6] |
| Predicted XlogP | 0.4 | [6] |
| Monoisotopic Mass | 161.09529 Da | [6] |
Synthesis of this compound: A Plausible Approach
A common strategy for the synthesis of pyrrolopyridines involves the Fischer indole synthesis or variations thereof, starting from a suitable pyridylhydrazine and a ketone or aldehyde. Alternatively, modern cross-coupling strategies offer a versatile approach.
Below is a conceptual workflow for the synthesis:
Caption: A conceptual workflow for the synthesis of this compound.
Step-by-Step Methodological Considerations:
-
Formation of the 1H-Pyrrolo[3,2-b]pyridine Core:
-
One potential starting point is the appropriate substituted aminopyridine.
-
The pyrrole ring can be constructed using various methods, including the Bartoli indole synthesis, which involves the reaction of a nitro-pyridine with a vinyl Grignard reagent.[3]
-
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling of a halo-aminopyridine with a terminal alkyne, followed by cyclization, can be employed to build the pyrrole ring.[3]
-
-
Introduction of the Ethanamine Side Chain at the C3 Position:
-
Once the 1H-pyrrolo[3,2-b]pyridine core is synthesized, the ethanamine side chain can be introduced.
-
A common method is the electrophilic substitution at the C3 position of the pyrrole ring. A Vilsmeier-Haack reaction (using POCl₃ and DMF) would introduce a formyl group.
-
The resulting aldehyde can then be converted to a nitrostyrene derivative, which upon reduction (e.g., with LiAlH₄ or catalytic hydrogenation), would yield the desired this compound.
-
Another approach involves a Mannich reaction to introduce an aminomethyl group, which could then be extended to the ethanamine side chain.
-
It is imperative for researchers to perform thorough literature searches for analogous transformations to optimize reaction conditions and purification procedures.
Analytical Characterization
The structural confirmation of this compound would rely on a combination of spectroscopic techniques. While specific data for this compound is not publicly available, the expected spectral features can be predicted based on its structure and data from related compounds.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings. The chemical shifts and coupling patterns will be characteristic of the 1H-pyrrolo[3,2-b]pyridine ring system. The ethanamine side chain will exhibit two triplet signals corresponding to the two methylene groups. The NH and NH₂ protons will likely appear as broad singlets, and their chemical shifts may vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will differentiate between the aromatic carbons of the fused ring system and the aliphatic carbons of the ethanamine side chain.
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): The mass spectrum under EI conditions is expected to show a molecular ion peak (M⁺) at m/z = 161.
-
High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, confirming the elemental composition of C₉H₁₁N₃. Predicted [M+H]⁺ is 162.10257.[6]
Infrared (IR) Spectroscopy:
-
The IR spectrum should display characteristic absorption bands for N-H stretching of the pyrrole and the primary amine (around 3300-3400 cm⁻¹). C-H stretching vibrations for the aromatic and aliphatic protons, as well as C=C and C=N stretching vibrations for the aromatic rings, are also expected.
Applications in Drug Discovery
The this compound molecule is a valuable starting material for the synthesis of a wide array of more complex molecules with potential therapeutic activities. The primary amine group serves as a versatile handle for various chemical modifications.
Caption: Potential applications of this compound in drug discovery.
Kinase Inhibitors
The pyrrolopyridine scaffold is a well-established core for the development of kinase inhibitors.[1] By acylating or sulfonylating the primary amine of this compound, a library of amide or sulfonamide derivatives can be synthesized. These derivatives can be screened against a panel of kinases to identify potent and selective inhibitors for cancer therapy.
Central Nervous System (CNS) Disorders
Pyrrolopyridine derivatives have also shown promise in the treatment of CNS disorders, including Alzheimer's disease.[2] The structural similarity to endogenous neurotransmitters and the ability to cross the blood-brain barrier make this scaffold an attractive starting point for the design of novel CNS-active agents.
Antiviral and Anti-inflammatory Agents
The versatility of the pyrrolopyridine nucleus extends to the development of antiviral and anti-inflammatory drugs.[4] The ethanamine side chain can be incorporated into larger molecules designed to inhibit viral replication or modulate key inflammatory pathways.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. While specific toxicity data is not available, it is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. Its pyrrolopyridine core is a privileged scaffold that has been successfully utilized in the development of various therapeutic agents. This technical guide has provided an in-depth overview of its physicochemical properties, plausible synthetic strategies, analytical characterization methods, and potential applications in drug discovery. While further research is needed to fully elucidate the biological activity and therapeutic potential of its derivatives, this compound represents a valuable tool for medicinal chemists and drug development professionals.
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2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine solubility and stability testing
An In-Depth Technical Guide to the Solubility and Stability Testing of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine
Abstract
The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, formulation strategies, and shelf-life. This guide provides a comprehensive, technically-grounded framework for the systematic evaluation of this compound, a heterocyclic amine of potential therapeutic interest. From the perspective of a Senior Application Scientist, this document outlines not just the protocols but the underlying scientific rationale for experimental design, data interpretation, and strategic decision-making in early-phase drug development. We will explore kinetic and thermodynamic solubility assessments across various pH and biorelevant media, and delve into a robust stability testing program, including forced degradation studies and formal stability trials as prescribed by the International Council for Harmonisation (ICH) guidelines.
Introduction: Compound Profile and Strategic Importance
This compound is a bicyclic heteroaromatic compound featuring a pyrrolopyridine core.[1][2][3] This structural motif is of significant interest in medicinal chemistry, with related derivatives showing a wide range of biological activities.[4][5] The presence of a basic primary amine and a weakly basic pyridine nitrogen suggests that its solubility and stability will be highly pH-dependent.
A comprehensive characterization of these properties is not merely a data-gathering exercise; it is a critical risk-mitigation strategy. Poor solubility can lead to low and erratic absorption, undermining in-vivo efficacy studies.[6][][8] Similarly, chemical instability can result in loss of potency and the formation of potentially toxic degradation products.[9] Therefore, the protocols detailed herein are designed to build a foundational dataset that will guide formulation development, define appropriate storage conditions, and ensure the integrity of the active pharmaceutical ingredient (API) throughout its lifecycle.
Foundational Physicochemical Characterization
Before embarking on extensive solubility and stability programs, a baseline characterization of the molecule's intrinsic properties is essential.
-
pKa Determination: The ionization constant(s) (pKa) of the primary amine and the pyridine nitrogen are the most critical predictors of pH-dependent solubility. Potentiometric titration or UV-spectrophotometry are standard methods for this determination. We anticipate two pKa values: one for the ethylamine side chain (likely in the range of 9-10.5) and one for the pyridine nitrogen (likely in the range of 4-5).
-
LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) provide a measure of the compound's lipophilicity. While LogP is pH-independent, LogD varies with pH and is more physiologically relevant. A calculated LogP for a similar structure is approximately 1.06, suggesting moderate lipophilicity.[10] Experimental determination via the shake-flask method at physiological pH (e.g., 7.4) is crucial.
-
Solid-State Characterization: Techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are used to determine the crystallinity, melting point, and thermal decomposition profile of the solid API. This information is vital for identifying potential polymorphs, which can have different solubility and stability characteristics.
Aqueous and Biorelevant Solubility Assessment
The goal is to understand the compound's dissolution behavior under a range of conditions, from simple buffers to media that simulate the gastrointestinal tract. Low solubility is a common hurdle in drug discovery.[11]
Kinetic vs. Thermodynamic Solubility
It is critical to distinguish between kinetic and thermodynamic solubility.[12]
-
Kinetic Solubility: Often used in high-throughput screening, this method involves adding a concentrated DMSO stock solution to an aqueous buffer.[13][14] It measures the concentration at which the compound precipitates from a supersaturated solution and is useful for rapid, early-stage compound ranking.[11][15]
-
Thermodynamic Solubility: This is the true equilibrium solubility, determined by equilibrating an excess of the solid compound in a solvent over an extended period (e.g., 24-48 hours).[12][15] It is the "gold standard" for pre-formulation and is essential for developing oral dosage forms.[15]
Experimental Protocols
-
Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4).
-
Addition: Add an excess amount of solid this compound to vials containing each buffer. The amount should be sufficient to ensure undissolved solid remains at equilibrium.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. A preliminary time-to-equilibrium study should be conducted to confirm this duration is sufficient.
-
Separation: Separate the undissolved solid from the solution via centrifugation and filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, typically a stability-indicating HPLC-UV method (see Section 4.0).
-
Analysis: Report the solubility in mg/mL and µM at each pH. Visual inspection for any changes in the solid form (potential polymorph conversion) is also recommended.
To better predict in-vivo performance, solubility should be assessed in media that simulate intestinal fluids.[16][17]
-
FaSSIF (Fasted State Simulated Intestinal Fluid): This medium has a pH of ~6.5 and contains bile salts and lecithin to mimic conditions in the small intestine before a meal.[16][18]
-
FeSSIF (Fed State Simulated Intestinal Fluid): This medium has a lower pH (~5.0) and higher concentrations of bile salts and lecithin, simulating post-meal conditions.[16][19]
The shake-flask protocol (3.2.1) is repeated using FaSSIF and FeSSIF as the solvents.[20] A significant increase in solubility in these media compared to simple buffers can indicate that the compound's absorption may be enhanced by the presence of food.
Data Presentation
The results should be summarized in a clear, tabular format.
| Medium | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| 0.1 N HCl | 1.2 | 25 | Hypothetical Value | Hypothetical Value |
| Acetate Buffer | 4.5 | 25 | Hypothetical Value | Hypothetical Value |
| Phosphate Buffer | 6.8 | 25 | Hypothetical Value | Hypothetical Value |
| Phosphate Buffer | 7.4 | 25 | Hypothetical Value | Hypothetical Value |
| FaSSIF | 6.5 | 37 | Hypothetical Value | Hypothetical Value |
| FeSSIF | 5.0 | 37 | Hypothetical Value | Hypothetical Value |
| Table 1: Example Solubility Data Summary Table. |
Stability Testing and Forced Degradation
Stability testing is essential for identifying degradation pathways, developing a stability-indicating analytical method, and determining the re-test period or shelf-life and storage conditions.[21][22][23] The strategy is twofold: forced degradation (stress testing) and formal stability studies under ICH-prescribed conditions.[24][25]
The Core of Stability Assessment: The Stability-Indicating Method (SIAM)
A SIAM is a validated analytical procedure, typically HPLC, that can accurately quantify the decrease of the active ingredient and the increase of degradation products without interference from each other.[26][27][28] The development of this method is intrinsically linked to forced degradation studies.[29]
Forced Degradation (Stress Testing)
The purpose of forced degradation is to intentionally degrade the API under conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[9][30][31] This is a regulatory requirement and is crucial for demonstrating the specificity of the SIAM.[26][32] A target degradation of 5-20% is generally considered optimal to avoid the formation of secondary and tertiary degradants.[29][32]
-
Acid Hydrolysis: Treat the compound with 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the compound with 0.1 N NaOH at room temperature and elevated temperature. Given the pyrrolopyridine core, hydrolysis is a potential risk.
-
Oxidative Degradation: Expose the compound to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Heterocyclic amines can be susceptible to N-oxidation.
-
Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C) and the API in solution to heat (e.g., 60°C).
-
Photostability: Expose the solid API and a solution of the API to controlled light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[33][34][35][36][37] Samples should be compared to dark controls to differentiate light-induced degradation from thermal effects.
For each condition, samples are taken at various time points, neutralized if necessary, and analyzed by the developing SIAM. An HPLC system with a photodiode array (PDA) detector is invaluable for assessing peak purity, and mass spectrometry (MS) is used to elucidate the structures of the degradants.
Formal ICH Stability Studies
Once the SIAM is validated, formal stability studies are initiated on at least three primary batches of the API to establish a re-test period.[23] The conditions are defined by ICH Q1A(R2).[21][23][24]
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Table 2: ICH Standard Stability Storage Conditions for Drug Substances.[22][24] |
Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies) and tested for appearance, assay, degradation products, and other relevant quality attributes.
Conclusion and Strategic Outlook
The comprehensive solubility and stability assessment of this compound, as outlined in this guide, provides the foundational knowledge required for its progression as a drug candidate. The pH-dependent solubility profile will directly inform the selection of an appropriate formulation strategy—for instance, whether a salt form is necessary or if enabling technologies like amorphous solid dispersions are required for poorly soluble compounds.[] The stability data underpins the entire development process, from defining manufacturing process controls to establishing final packaging and storage recommendations. By systematically executing these studies, researchers can de-risk the development pathway, ensuring that decisions are based on robust scientific data and paving the way for successful clinical evaluation.
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. [Link]
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Pyrrolopyridines: A Versatile Scaffold for Novel Therapeutics - An In-depth Technical Guide
Abstract
The pyrrolopyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to the purine nucleobase allows it to effectively mimic ATP, the universal energy currency of the cell, making it a powerful framework for the design of competitive inhibitors for a vast array of enzymes, particularly kinases.[1][2][3] This guide provides a comprehensive exploration of the therapeutic targets of pyrrolopyridine compounds, delving into the underlying mechanisms of action, and presenting field-proven experimental workflows for target identification and validation. It is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical entity.
The Pyrrolopyridine Scaffold: A Gateway to Diverse Biological Activity
Pyrrolopyridines, also known as azaindoles, are bicyclic aromatic compounds formed by the fusion of a pyrrole and a pyridine ring.[4] The arrangement of the nitrogen atoms within the two rings gives rise to six possible isomers, each with a unique electronic distribution and steric profile, contributing to the diverse biological activities observed.[4] This inherent versatility has led to the development of pyrrolopyridine-based compounds with a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antiviral, antibacterial, and antidiabetic activities.[4][5][6][7]
The therapeutic success of this scaffold is exemplified by the FDA-approved drug Vemurafenib, a pyrrolopyridine derivative used in the treatment of melanoma.[1] Furthermore, numerous other pyrrolopyridine-based molecules are currently in various stages of clinical development, underscoring the sustained interest in this compound class.[8][9]
Key Therapeutic Target Classes for Pyrrolopyridine Compounds
The ability of the pyrrolopyridine nucleus to act as an ATP mimetic makes it an ideal starting point for the design of inhibitors targeting ATP-binding proteins.[1][3] Consequently, a significant portion of research has focused on kinases, a large family of enzymes that play crucial roles in cellular signaling and are frequently dysregulated in human diseases. However, the therapeutic reach of pyrrolopyridines extends beyond the kinome to other important enzyme families and receptors.
Protein Kinases: The Predominant Target Family
Kinase inhibitors have revolutionized the treatment of cancer and other diseases.[2][10] Pyrrolopyridines have been successfully developed to target a wide range of kinases, demonstrating both broad-spectrum and selective inhibition profiles.[1][11]
Table 1: Prominent Kinase Targets of Pyrrolopyridine Derivatives
| Kinase Target Family | Specific Examples | Therapeutic Area | Key References |
| Tyrosine Kinases | FMS, SYK, VEGFR-2, EGFR, Her2, c-Met, RET | Cancer, Inflammatory Diseases, Arthritis | [4][8][11][12][13] |
| Serine/Threonine Kinases | CDK2, CDK4/6 | Cancer | [11][14] |
| Dual-Specificity Kinases | - | - | - |
| Lipid Kinases | - | - | - |
| Atypical Kinases | - | - | - |
-
FMS-like Tyrosine Kinase 3 (FLT3) and Spleen Tyrosine Kinase (SYK): Pyrrolopyridine derivatives have shown potent inhibitory activity against FLT3 and SYK.[4] FLT3 is a cytokine receptor involved in the proliferation of hematopoietic progenitor cells, and its inhibition is a therapeutic strategy in certain leukemias.[4] SYK is a key mediator in the signaling pathways of various inflammatory cells, making it an attractive target for both neoplastic and inflammatory conditions.[4]
-
VEGFR, EGFR, and Her2: Multi-kinase inhibitors are a valuable strategy in cancer therapy to overcome drug resistance.[11] Pyrrolopyridine-based compounds have been designed to simultaneously inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (Her2), key drivers of tumor angiogenesis and proliferation.[11]
-
c-Met (Hepatocyte Growth Factor Receptor): The aberrant activation of the c-Met signaling pathway is implicated in the development and progression of numerous cancers.[8] Pyrrolopyridine derivatives have been developed as potent c-Met inhibitors, demonstrating significant antitumor efficacy in preclinical models.[13]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for the regulation of the cell cycle, and their dysregulation is a hallmark of cancer.[14] Pyrrolopyridine compounds have been identified as inhibitors of CDK2, as well as the CDK4/6 complex, which are critical for the G1-S phase transition of the cell cycle.[11][14] The approved drug Ribociclib, a pyrrolopyridine derivative, is a selective inhibitor of CDK4/6.[14]
Beyond the Kinome: Other Important Therapeutic Targets
While kinases are a major focus, the therapeutic utility of pyrrolopyridines is not limited to this enzyme class.
Table 2: Non-Kinase Targets of Pyrrolopyridine Derivatives
| Target | Therapeutic Area | Mechanism of Action | Key References |
| Topoisomerase I | Cancer, HIV | Inhibition of DNA replication and repair | [4] |
| Aldose Reductase | Diabetes | Reduction of diabetic complications | [4] |
| Enoyl-acyl carrier protein reductase (InhA) | Tuberculosis | Inhibition of mycolic acid biosynthesis | [4] |
| Matrix Metalloproteinases (MMPs) | Cancer, Arthritis | Inhibition of extracellular matrix degradation | [4] |
| G-protein coupled receptor 119 (GPR119) | Diabetes | Stimulation of insulin secretion | [5] |
| Cyclooxygenase-2 (COX-2) | Inflammation | Inhibition of prostaglandin synthesis | [14][15] |
| HIV-1 Replication Machinery | HIV/AIDS | Inhibition of viral replication | [4] |
| Phosphodiesterase (PDE) & Monoamine Oxidase B (MAO-B) | Alzheimer's Disease | Neuroprotection and symptomatic relief | [7] |
Experimental Workflows for Target Identification and Validation
The identification and validation of the molecular targets of a novel compound are critical steps in the drug discovery process. The following section outlines a robust, multi-pronged approach for elucidating the therapeutic targets of pyrrolopyridine compounds.
Initial Target Identification: A Funneling Approach
A hierarchical screening strategy is recommended to efficiently identify the most promising targets.
Caption: A streamlined workflow for identifying and validating the therapeutic targets of pyrrolopyridine compounds.
Step-by-Step Protocol: Broad Kinase Profiling using a Luminescence-Based Assay
-
Objective: To assess the inhibitory activity of a pyrrolopyridine compound against a broad panel of kinases.
-
Materials:
-
Pyrrolopyridine compound of interest, dissolved in DMSO.
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
Recombinant kinases of interest.
-
Appropriate kinase substrates and ATP.
-
White, opaque 96- or 384-well plates.
-
Multimode plate reader with luminescence detection capabilities.
-
-
Procedure:
-
Prepare serial dilutions of the pyrrolopyridine compound in the assay buffer.
-
In the wells of the microplate, add the kinase, its specific substrate, and the pyrrolopyridine compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for the recommended time (typically 30-60 minutes).
-
Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
-
Causality and Self-Validation: The amount of light produced is directly proportional to the amount of ATP remaining in the well. A potent inhibitor will result in a higher luminescent signal, as less ATP is consumed by the kinase. Including appropriate controls (no enzyme, no compound) is crucial for data normalization and validation.
Signaling Pathway Analysis
Once a primary target is validated, it is essential to understand the downstream consequences of its inhibition.
Caption: A simplified diagram of a generic receptor tyrosine kinase signaling pathway and the point of intervention for a pyrrolopyridine inhibitor.
Protocol: Western Blot Analysis of Downstream Signaling
-
Objective: To determine if the inhibition of a target kinase by a pyrrolopyridine compound leads to a decrease in the phosphorylation of its downstream substrates.
-
Procedure:
-
Culture cells that express the target kinase.
-
Treat the cells with the pyrrolopyridine compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate and the total form of the substrate.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
-
Expertise and Trustworthiness: A dose-dependent decrease in the phosphorylation of a known substrate provides strong evidence of on-target activity within a cellular context. The use of a total protein antibody for the substrate serves as a loading control, ensuring that any observed changes in phosphorylation are not due to variations in protein levels.
Future Perspectives and Conclusion
The pyrrolopyridine scaffold continues to be a rich source of novel therapeutic agents. Future research will likely focus on:
-
Developing highly selective inhibitors: While multi-kinase inhibitors have their place, highly selective compounds are often associated with a better safety profile.
-
Exploring novel isomers and substitution patterns: The vast chemical space of pyrrolopyridines remains to be fully explored.
-
Targeting protein-protein interactions: While the focus has been on ATP-competitive inhibition, pyrrolopyridine derivatives could be designed to modulate protein-protein interactions.
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A Comprehensive Guide to the Nomenclature of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary medicinal chemistry and drug discovery, precision in molecular identification is paramount. The compound 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine stands as a significant scaffold, recognized for its structural analogy to endogenous tryptamines and its potential as a building block in the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of the alternative names and synonyms for this compound, offering clarity and context to researchers navigating the complexities of chemical nomenclature. Understanding the various identifiers for this molecule is crucial for accurate literature review, unambiguous communication, and effective data management in a research and development setting.
Systematic (IUPAC) Nomenclature
The systematic name, assigned by the International Union of Pure and Applied Chemistry (IUPAC), provides an unambiguous and descriptive representation of the molecule's structure.
The IUPAC name for the compound is This compound .
This name is derived from the following structural components:
-
ethanamine : A two-carbon chain with an amine group.
-
2-(...) : Indicates that the ethanamine moiety is attached at its second carbon to the heterocyclic system.
-
1H-Pyrrolo[3,2-b]pyridin : This describes the fused heterocyclic ring system. The '[3,2-b]' denotes the fusion of the pyrrole and pyridine rings. Specifically, the '3,2' indicates that the fusion is between the 3rd and 2nd positions of the pyrrole ring, and the 'b' signifies the side of the pyridine ring where the fusion occurs.[1][2][3]
-
-3-yl : Specifies that the ethanamine group is attached to the 3rd position of the 1H-Pyrrolo[3,2-b]pyridine ring system.
Caption: IUPAC name breakdown.
Trivial Name and Structural Rationale: 4-Azatryptamine
In addition to its systematic name, the compound is widely known by the trivial name 4-Azatryptamine . This name provides valuable insight into its structural relationship with the well-known neurotransmitter and psychedelic precursor, tryptamine.
The name "4-Azatryptamine" is derived from the following logic:
-
Tryptamine : The base name refers to the parent molecule, which has an indole ring system.[4]
-
Aza : This prefix in chemical nomenclature indicates the replacement of a carbon atom with a nitrogen atom.
-
4- : This number specifies the position of the nitrogen atom replacement within the indole ring system to form the pyrrolopyridine core. In the parent heterocycle, 1H-Pyrrolo[3,2-b]pyridine, the nitrogen atom in the six-membered ring is at the 4-position relative to the indole numbering system. This parent heterocycle is also known as 4-Azaindole .[5][6]
Therefore, 4-Azatryptamine is a tryptamine analog where the carbon atom at the 4-position of the indole ring has been replaced by a nitrogen atom. This substitution has significant implications for the molecule's electronic properties, hydrogen bonding capabilities, and ultimately its pharmacological profile.[7]
Caption: Structural relationship of 4-Azatryptamine to Tryptamine.
Database Identifiers and Synonyms
For comprehensive data retrieval and cross-referencing across various chemical databases and literature, a variety of identifiers and synonyms are used.
| Identifier Type | Identifier |
| CAS Registry Number | 28419-74-1 |
| PubChem CID | 71607292 |
| Synonyms | 1H-Pyrrolo[3,2-b]pyridine-3-ethanamine |
| 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)-ethylamine | |
| 4-Azatryptamin | |
| Salt Forms | This compound hydrochloride |
| This compound dihydrochloride[8] |
Conclusion
The accurate identification of this compound is facilitated by an understanding of its systematic IUPAC name, its common trivial name of 4-Azatryptamine, and its various database identifiers. For researchers and drug development professionals, this knowledge is not merely academic but a practical necessity for efficient and precise scientific communication and discovery. The structural relationship to tryptamine, highlighted by the "4-Azatryptamine" nomenclature, underscores its significance as a scaffold in the exploration of novel bioactive compounds.
References
-
International Union of Pure and Applied Chemistry. Nomenclature of Fused and Bridged Fused Ring Systems. Pure and Applied Chemistry. 1998;70(1):143-216. Available from: [Link]
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ACD/Labs. Rule B-3. Fused Heterocyclic Systems. Available from: [Link]
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Scribd. Fused Ring Heterocycles Naming Guide. Available from: [Link]
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IUPAC. FR-2.2 Heterocyclic Components. Available from: [Link]
-
Dr. Shyama Prasad Mukherjee University. III. Heterocyclic Compounds. Available from: [Link]
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Geu-Flores F, Sherden NH, Courdavault V, et al. Aza-tryptamine substrates in monoterpene indole alkaloid biosynthesis. PLoS One. 2012;7(7):e42571. Available from: [Link]
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PubChem. CID 66775337. Available from: [Link]
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PubChem. 2-(Pyridin-3-yl)ethan-1-amine. Available from: [Link]
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Wikidata. 1H-pyrrolo[3,2-b]pyridine. Available from: [Link]
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Chem-Supply. 1H-Pyrrolo[3,2-b]pyridine >98.0%. Available from: [Link]
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American Elements. 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride. Available from: [Link]
-
PubChem. 1-Pyrrolidineethanamine. Available from: [Link]
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ResearchGate. Synthesis of aza-tryptamine compounds 1–4. Available from: [Link]
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ResearchGate. Tryptamines. Available from: [Link]
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Wikipedia. Tryptamine. Available from: [Link]
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PubChem. 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. Available from: [Link]
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Wikipedia. α-Methyltryptamine. Available from: [Link]
-
Chadeayne, Andrew R., et al. "Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines." ACS omega 7.28 (2022): 24933-24943. Available from: [Link]
-
Wikipedia. 4-Methyl-α-methyltryptamine. Available from: [Link]
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Methodological & Application
2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine in vitro kinase assay protocol
Topic: In Vitro Kinase Assay Protocol for 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pursuit of Kinase Inhibitors
Protein kinases are a vast and crucial class of enzymes that orchestrate a multitude of cellular processes by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a well-established driver of numerous human diseases, most notably cancer, making them one of the most important target families for modern drug discovery. The pyrrolopyridine scaffold, of which this compound is a member, is a privileged structure in medicinal chemistry and has been incorporated into numerous potent kinase inhibitors. This structural motif often serves as a "hinge-binding" element, anchoring the inhibitor within the ATP-binding pocket of the kinase.
This application note provides a comprehensive, field-proven protocol for evaluating the inhibitory potential of this compound against a specific protein kinase. We will detail a robust, luminescence-based in vitro assay methodology, explain the rationale behind critical experimental steps, and guide the user through data analysis and interpretation.
Assay Principle: Quantifying Kinase Activity through ADP Production
To determine the inhibitory effect of a compound, we must first accurately measure the kinase's enzymatic activity. A widely adopted, highly sensitive, and high-throughput compatible method is the ADP-Glo™ Kinase Assay.[1][2][3] This homogeneous assay quantifies the amount of adenosine diphosphate (ADP) produced during the kinase reaction, which is directly proportional to the kinase's activity.[4]
The assay is executed in two sequential steps after the primary kinase reaction is complete:
-
ATP Depletion: The ADP-Glo™ Reagent is introduced to terminate the kinase reaction and, critically, eliminate any remaining ATP. This step is essential to ensure that the subsequent light-producing reaction is driven solely by the ADP generated by the target kinase.
-
ADP Conversion and Detection: The Kinase Detection Reagent is added, which contains enzymes that catalyze the conversion of the newly formed ADP back into ATP. This newly synthesized ATP then acts as the substrate for a thermostable luciferase, which generates a stable, "glow-type" luminescent signal.[2][5] The intensity of this light is directly proportional to the initial amount of ADP produced.
Caption: Principle of the ADP-Glo™ luminescent kinase assay.
Materials and Reagents
| Equipment | Reagents & Consumables |
| Multimode plate reader with luminometer | ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar) |
| Solid white, opaque 384-well assay plates | Recombinant Human Kinase of interest (e.g., AAK1, LKB1) |
| Calibrated multichannel pipettes | Corresponding kinase substrate (peptide or protein) |
| Acoustic liquid handler (optional, for HTS) | Adenosine 5'-triphosphate (ATP), high purity |
| Plate shaker/orbital mixer | Test Compound: this compound |
| Dimethyl sulfoxide (DMSO), anhydrous | |
| Staurosporine (or other known potent inhibitor for the target kinase) | |
| Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) | |
| Nuclease-free water |
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a 384-well plate format. Adjust volumes accordingly for 96-well plates.
Phase 1: Preparation of Reagents
Causality Insight: Careful preparation and dilution are paramount for reproducible results. The final DMSO concentration must be kept constant across all wells (typically ≤1%) to avoid solvent-induced artifacts.
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Compound Dilution Series: Perform a serial dilution of the test compound stock in 100% DMSO. For a 10-point dose-response curve, a 1:3 dilution series starting from 1 mM is common (e.g., 1000, 333, 111, 37, 12.3, 4.1, 1.37, 0.46, 0.15, 0.05 µM). This intermediate plate will be the source for the assay.
-
Control Inhibitor: Prepare a similar dilution series for a known control inhibitor (e.g., Staurosporine).
-
Kinase Working Solution: Dilute the recombinant kinase enzyme to a 2X final concentration in kinase buffer. The optimal concentration must be empirically determined by performing a kinase titration to find a concentration that yields ~10-30% ATP-to-ADP conversion in the reaction time.
-
Substrate/ATP Working Solution: Prepare a 2X working solution containing the specific kinase substrate and ATP in kinase buffer.
-
Expert Tip: The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to ATP-competitive inhibitors. If the Km is unknown, 10 µM is a common starting point.
-
Phase 2: Kinase Reaction
Self-Validation Insight: The inclusion of proper controls is non-negotiable for a valid experiment. They establish the dynamic range of the assay.
-
Compound Addition: Add 1 µL of the compound dilutions (from Phase 1, step 2) or DMSO (for controls) to the wells of a 384-well plate.
-
Vehicle Control (0% Inhibition): Add 1 µL of 100% DMSO.
-
Background Control (No Kinase): Add 1 µL of 100% DMSO.
-
-
Enzyme Addition: Add 10 µL of the 2X Kinase Working Solution to all wells except the "Background Control" wells. To these, add 10 µL of kinase buffer.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the test compound to bind to the kinase before the reaction starts.
-
Initiate Reaction: Add 10 µL of the 2X Substrate/ATP Working Solution to all wells to start the kinase reaction. The final reaction volume is 21 µL.
-
Incubation: Mix the plate and incubate at room temperature for 60 minutes. The optimal time may vary depending on the kinase's activity.
Phase 3: Luminescence Detection
-
Terminate Reaction: Add 10 µL of ADP-Glo™ Reagent to all wells. Mix the plate and incubate for 40 minutes at room temperature.[6]
-
Develop Signal: Add 20 µL of Kinase Detection Reagent to all wells. Mix the plate and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[5][6]
Phase 4: Data Acquisition
-
Read Luminescence: Measure the luminescence of each well using a plate reader (e.g., ViewLux or similar). The integration time is typically 0.5-1 second per well.
Caption: High-level experimental workflow for the kinase assay.
Data Analysis and Interpretation
The raw data is in Relative Luminescence Units (RLU). The goal is to convert this into a half-maximal inhibitory concentration (IC50) value.
-
Normalization:
-
First, subtract the average RLU of the "Background Control" wells from all other wells.
-
Calculate the Percent Inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_vehicle - RLU_background))
-
-
Dose-Response Curve:
-
Plot the calculated % Inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
-
IC50 Determination: The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%. This value is directly derived from the curve-fitting algorithm.
Caption: Workflow for data analysis from raw RLU to IC50 value.
Hypothetical Results
To assess the selectivity of this compound, it should be tested against a panel of kinases.
| Kinase Target | IC50 (nM) for this compound |
| Kinase A | 75 |
| Kinase B | 1,250 |
| Kinase C | > 10,000 |
| Kinase D | 830 |
This hypothetical data suggests that the compound is most potent against Kinase A and shows selectivity over other kinases in the panel.
Alternative Technology: Mobility-Shift Assay (MSA)
For hit confirmation and to rule out assay-specific artifacts (e.g., compound interference with luciferase), an orthogonal assay is recommended. The Caliper LifeSciences (now Revvity) microfluidic mobility shift assay is an excellent choice.[7][8][9]
-
Principle: This technology uses microfluidic chips to apply a voltage across a sample from a kinase reaction containing a fluorescently labeled peptide substrate.[8] The unphosphorylated substrate and the phosphorylated product, having different charges, will migrate at different speeds, resulting in two distinct peaks. The ratio of these peaks provides a direct, ratiometric readout of kinase activity.[8] This method is highly direct and less prone to certain types of compound interference.
References
-
Martens, S. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]
-
East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PMC. Retrieved from [Link]
-
Auld, D. S., et al. (2015). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). Retrieved from [Link]
-
Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. Retrieved from [Link]
-
Nanosyn. (n.d.). Technology. Retrieved from [Link]
Sources
- 1. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. eastport.cz [eastport.cz]
- 6. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay in Summary_ki [bindingdb.org]
- 8. Technology [nanosyn.com]
- 9. carnabio.com [carnabio.com]
Application Notes & Protocols for the Development of PI3K Inhibitors Utilizing the 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine Scaffold
Introduction: Targeting a Core Cancer Pathway with a Privileged Scaffold
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a central regulator of cellular life, governing processes such as cell growth, proliferation, survival, and metabolism.[1][2] Its hyperactivation, often driven by mutations in genes like PIK3CA or the loss of the tumor suppressor PTEN, is one of the most frequent occurrences in human cancer, making it a highly rational and compelling therapeutic target.[3][4][5] The PI3K/AKT/mTOR axis, when dysregulated, promotes unchecked cell growth and resistance to apoptosis, hallmarks of cancer.[6][7] Consequently, significant efforts have been dedicated to developing inhibitors that can block this pathway and halt tumor progression.[5][8]
The development of potent and selective kinase inhibitors is a cornerstone of modern oncology. The choice of the core chemical structure, or scaffold, is a critical determinant of a drug candidate's success. Azaindole derivatives, such as the pyrrolopyridine core, are recognized as "privileged scaffolds" in medicinal chemistry due to their structural resemblance to the adenine moiety of ATP and their ability to form key hydrogen bond interactions within the kinase hinge region.[9][10]
This document provides a detailed guide for researchers utilizing 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine as a foundational scaffold for the discovery and development of novel PI3K inhibitors. This specific scaffold offers a versatile platform, featuring a primary ethylamine group that serves as a prime vector for chemical modification to enhance potency, selectivity, and drug-like properties. We will outline a logical workflow from chemical synthesis and optimization to comprehensive in vitro and cellular characterization, providing both the rationale and step-by-step protocols for key experiments.
Caption: The PI3K/AKT/mTOR signaling cascade and the point of intervention for PI3K inhibitors.
Part 1: Lead Generation and Optimization
The journey of developing a potent inhibitor begins with the strategic chemical modification of the starting scaffold. The this compound structure is ideal for this purpose, as the terminal primary amine provides a robust handle for diversification.
Rationale for Scaffold Derivatization
The primary goal of derivatization is to improve the affinity and selectivity of the compound for the target kinase. By systematically modifying the scaffold, we can explore the chemical space within the PI3K active site to achieve optimal binding. The ethylamine side chain can be elongated, functionalized, or cyclized to probe different sub-pockets of the enzyme, while modifications on the pyrrolopyridine core can fine-tune electronic properties and address other regions of the binding site.
Protocol 1: General Procedure for Amide Coupling
This protocol describes a standard and reliable method for creating a library of amide derivatives from the primary amine of the scaffold. This is a foundational step in exploring the Structure-Activity Relationship (SAR).
Objective: To synthesize a diverse set of N-acylated derivatives of this compound.
Materials:
-
This compound (starting material)
-
A selection of carboxylic acids (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling agent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the selected carboxylic acid (1.2 equivalents) in anhydrous DMF.
-
Activation: Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid. The formation of the active ester is crucial for efficient coupling.
-
Amine Addition: Prepare a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, the coupling agent byproducts, and residual DMF.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Guiding Structure-Activity Relationship (SAR) Studies
A systematic SAR study is essential for rationally designing more potent and selective inhibitors.[11][12] The data gathered from testing the synthesized derivatives will inform the next round of design.
Table 1: Hypothetical SAR Data for Scaffold Derivatives
| Compound ID | R-Group (from R-COOH) | PI3Kα IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | Selectivity (α/δ) | Cell Viability IC₅₀ (nM) (PIK3CA-mutant line) |
| Scaffold | H | >10,000 | >10,000 | - | >10,000 |
| LEAD-001 | Phenyl | 850 | 450 | 1.9 | 1200 |
| LEAD-002 | 4-Fluorophenyl | 620 | 210 | 3.0 | 950 |
| LEAD-003 | 3-Pyridyl | 450 | 95 | 4.7 | 550 |
| LEAD-004 | Cyclohexyl | 1500 | 980 | 1.5 | 2500 |
| LEAD-005 | N-methyl-piperazine | 250 | 45 | 5.6 | 310 |
This data is illustrative. IC₅₀ is the half-maximal inhibitory concentration.
Interpretation: The hypothetical data suggests that adding aromatic and heteroaromatic groups (LEAD-001 to -003) improves potency over simple aliphatic groups (LEAD-004). The introduction of a basic nitrogen in a distal position (LEAD-005) significantly enhances both potency and selectivity, likely by forming an additional favorable interaction in the active site. This insight would guide the synthesis of more derivatives containing basic moieties.
Part 2: In Vitro Characterization
Once a library of compounds is synthesized, the next step is to determine their direct inhibitory effect on the target enzyme(s). Biochemical assays using purified PI3K isoforms are the gold standard for this purpose.
Caption: A streamlined workflow for PI3K inhibitor development.
Protocol 2: PI3K Isoform Selectivity Profiling (Luminescence-Based Kinase Assay)
This protocol outlines a method to determine the IC₅₀ values of test compounds against the four Class I PI3K isoforms (α, β, δ, γ). An ADP-detecting luminescence assay (e.g., ADP-Glo™) is a robust, high-throughput method.[13]
Objective: To quantify the potency and selectivity of synthesized inhibitors against purified PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
PIP2/PS lipid vesicles (substrate)
-
Test compounds (serially diluted in DMSO)
-
ATP solution
-
PI3K Kinase Reaction Buffer (containing MgCl₂, DTT, etc.)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Create a 10-point, 3-fold serial dilution of each test compound in DMSO. Transfer a small volume (e.g., 50 nL) of these dilutions into the 384-well assay plates. Include DMSO-only wells for "no inhibition" controls (0% inhibition) and wells without enzyme for background controls (100% inhibition).
-
Enzyme/Substrate Addition: Prepare a master mix for each PI3K isoform containing the kinase reaction buffer, ATP, and PIP2/PS substrate. Add this mix to the wells containing the plated compounds.
-
Enzyme Addition: Prepare a solution of the respective PI3K isoform in kinase buffer and add it to all wells except the background controls. This step initiates the kinase reaction.
-
Incubation: Gently mix the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes). During this time, the active kinase will phosphorylate PIP2 to PIP3, generating ADP.
-
Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence signal on a compatible plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound against each isoform.
-
Part 3: Cellular Characterization
Confirming that a compound can effectively inhibit the PI3K pathway in a complex cellular environment is a critical validation step. Cellular assays assess membrane permeability, target engagement in a native context, and the ultimate effect on cancer cell survival.[14]
Protocol 3: Western Blot for p-AKT Inhibition
This protocol measures the phosphorylation status of AKT, a key downstream effector of PI3K. A reduction in phosphorylated AKT (p-AKT) at Ser473 is a direct biomarker of PI3K pathway inhibition in cells.[13][15]
Objective: To visually confirm that test compounds inhibit PI3K signaling in a cancer cell line.
Materials:
-
A relevant cancer cell line (e.g., MCF-7 or T47D, which often have PIK3CA mutations)[16]
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-AKT (Ser473), Rabbit anti-total AKT, Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The next day, treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the biochemical IC₅₀) for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold RIPA buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples, add Laemmli buffer, and boil. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for p-AKT (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST (3x, 5 min each).
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash again with TBST (3x, 5 min each).
-
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein levels, the same membrane can be stripped of antibodies and reprobed for total AKT and the β-actin loading control. A dose-dependent decrease in the p-AKT/total AKT ratio indicates on-target activity.
Protocol 4: Cell Viability Assay
This assay determines the effect of the inhibitor on the overall growth and survival of cancer cells. A significant reduction in viability, particularly in cell lines with a hyperactivated PI3K pathway, demonstrates the therapeutic potential of the compound.
Objective: To determine the GI₅₀ (half-maximal growth inhibition) or IC₅₀ of a test compound in cancer cell lines.
Materials:
-
Cancer cell lines (a panel including both PI3K-pathway-mutant and wild-type lines is recommended)
-
Complete cell culture medium
-
Test compound
-
Clear-bottom, black-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at an optimized density (e.g., 2,000-5,000 cells/well) in 96-well plates and allow them to attach overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the test compound. Include DMSO vehicle controls.
-
Incubation: Incubate the plates for 72 hours in a standard cell culture incubator (37°C, 5% CO₂). This duration allows for multiple cell doublings and for the anti-proliferative effects to manifest.
-
Assay Measurement:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume). This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Normalize the data to the DMSO controls and plot the percent viability against the logarithm of the compound concentration. Fit the curve to determine the IC₅₀ or GI₅₀ value.
References
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ResearchGate. (n.d.). In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines. ResearchGate. Retrieved from [Link]
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- O'Brien, C., et al. (2014). Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia. Leukemia, 28(7), 1438-1448.
- Yaguchi, S., et al. (2009). Efficacy of PI3K inhibitors to PI3K mutants in enzyme and cell levels.
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PubChem. (n.d.). 2-{1h-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride. PubChem. Retrieved from [Link]
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Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][3][4][5]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(17), 4256-4260.
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Ascendex Scientific, LLC. (n.d.). 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine. Ascendex Scientific, LLC. Retrieved from [Link]
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Aladdin. (n.d.). This compound dihydrochloride. Aladdin. Retrieved from [Link]
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- Jones, P., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Journal of Medicinal Chemistry, 61(17), 7855-7875.
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ResearchGate. (n.d.). PI3K Inhibitors of Novel Hydrazide Analogues Linked 2-Pyridinyl Quinazolone Scaffold as Anticancer Agents. ResearchGate. Retrieved from [Link]
- Chaikuad, A., et al. (2022). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. European Journal of Medicinal Chemistry, 228, 114008.
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Application Notes & Protocols: Synthesis of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine Derivatives for SAR Studies
Introduction: The Privileged Scaffold of 1H-Pyrrolo[3,2-b]pyridine in Modern Medicinal Chemistry
The 1H-Pyrrolo[3,2-b]pyridine, also known as 7-azaindole, represents a critical scaffold in contemporary drug discovery. Its structural resemblance to indole, a ubiquitous moiety in biologically active natural products and pharmaceuticals, has positioned it as a valuable bioisostere.[1][2][3] The strategic replacement of a carbon atom in the benzene ring of indole with a nitrogen atom to form the azaindole core introduces significant alterations to the molecule's electronic distribution, hydrogen bonding capacity, and overall physicochemical properties.[1][3] These modifications can lead to enhanced target binding, improved pharmacokinetic profiles, and novel intellectual property positions.[3][4]
The 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine framework, in particular, is a bioisostere of tryptamine, a key pharmacophore in numerous neurotransmitters and psychoactive compounds. This structural analogy makes these derivatives prime candidates for investigation against a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[5] Consequently, the development of robust and versatile synthetic routes to access a diverse library of these compounds is paramount for comprehensive Structure-Activity Relationship (SAR) studies.[2][6]
This guide provides a detailed overview of the synthesis of this compound derivatives, offering both foundational synthetic strategies and specific, actionable protocols. The subsequent discussion on SAR studies will equip researchers with the framework to systematically explore the chemical space around this privileged scaffold.
Synthetic Strategies for the 1H-Pyrrolo[3,2-b]pyridine Core
The construction of the 7-azaindole nucleus is the cornerstone of synthesizing the target ethanamine derivatives. Several synthetic methodologies have been developed, each with its own set of advantages and limitations. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.
Key Synthetic Approaches:
-
Fischer Indole Synthesis: While a classic method for indole synthesis, its application to azaindoles can be challenging due to the electron-deficient nature of the pyridine ring, which can hinder the key[7][7]-sigmatropic rearrangement.[8]
-
Bartoli Indole Synthesis: This method, utilizing nitroarenes and vinyl Grignard reagents, has been applied to azaindole synthesis, though often with modest yields and requiring a large excess of the Grignard reagent.[8]
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern organometallic chemistry has revolutionized the synthesis of heterocyclic compounds. Palladium-catalyzed reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig couplings, offer highly efficient and modular approaches to construct the azaindole core from readily available pyridine precursors.[7][9][10] These methods generally provide good to excellent yields and tolerate a wide range of functional groups.[9]
-
Larock Indole Synthesis: The palladium-catalyzed heteroannulation of internal alkynes, a method pioneered by Larock, has been successfully adapted for the synthesis of 5-, 6-, and 7-azaindoles. However, the reaction conditions can be sensitive to the nature of the protecting group on the pyridine nitrogen and the alkyne substituents.[8]
A particularly effective and straightforward two-step procedure for preparing 2-substituted 7-azaindole derivatives starts from 2-amino-3-iodopyridine.[9] This involves a Sonogashira coupling followed by a cyclization step.[9]
Protocol: Synthesis of this compound
This protocol details a representative synthesis of the parent compound, which can be readily adapted for the preparation of various derivatives by modifying the starting materials and reagents.
Scheme 1: Overall Synthetic Pathway
Sources
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Application Notes: 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine as a Chemical Probe for Aurora Kinase A
For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.
Introduction: A Tool for Interrogating a Master Regulator of Mitosis
2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine is a synthetic small molecule featuring a pyrrolopyridine scaffold. This heterocyclic core is a "privileged structure" in kinase inhibitor design, known to interact with the ATP-binding pocket of numerous kinases.[1][2][3] While the specific target profile of this particular compound is still under investigation, its structural characteristics make it a candidate for development as a chemical probe.
This document provides a detailed guide for researchers to characterize and utilize this compound as a chemical probe, using Aurora Kinase A (AURKA) as a primary hypothetical target. AURKA is a critical serine/threonine kinase that governs multiple stages of mitosis, including centrosome maturation, spindle assembly, and mitotic entry.[4][5] Its overexpression is a hallmark of many cancers, making it a key target for therapeutic development.[6][7]
A well-validated chemical probe is essential for dissecting the specific roles of a kinase in complex biological systems.[8][9] The protocols outlined herein are designed to rigorously assess the potency, selectivity, and cellular activity of this compound, establishing a framework for its confident use in interrogating AURKA biology.
Chemical Information
| Characteristic | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₁N₃ |
| Molecular Weight | 161.21 g/mol |
| CAS Number | 1799933-77-6 |
| Structure | ![]() |
| Solubility | Soluble in DMSO. For aqueous buffers, prepare concentrated stock in DMSO and dilute. |
| Purity | ≥95% (confirm with supplier documentation) |
Note: The hydrochloride or dihydrochloride salts of this compound may also be available and could have different solubility properties.[10][11]
I. Biochemical Characterization: Direct Target Inhibition
The first critical step in validating a chemical probe is to confirm its direct interaction with the purified target protein and determine its potency. An in vitro kinase assay is the gold standard for this measurement.
Protocol 1: In Vitro AURKA Inhibition Assay (ADP-Glo™)
This protocol measures the amount of ADP produced by the kinase reaction, which is then converted into a luminescent signal.[12][13][14] A decrease in luminescence in the presence of the inhibitor corresponds to reduced kinase activity.
Principle of the Assay: The ADP-Glo™ Kinase Assay is a two-step process. First, the AURKA kinase reaction occurs, where ATP is converted to ADP. Next, the ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used by a luciferase to produce light. The light output is directly proportional to the ADP concentration and, therefore, the kinase activity.[13]
Materials:
-
Recombinant human Aurora Kinase A (AURKA) enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA; 50 µM DTT)[13]
-
This compound (dissolved in 100% DMSO)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting range is from 10 mM down to 100 pM.
-
Reaction Setup: In a 96-well plate, assemble the following components, ensuring the final DMSO concentration does not exceed 1%:[15]
-
Kinase Buffer
-
Recombinant AURKA enzyme (concentration to be optimized for linear reaction kinetics)
-
Substrate (e.g., MBP)
-
Diluted compound or DMSO (for vehicle control)
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for AURKA to accurately determine the inhibitor's IC₅₀ value. Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
Terminate Reaction: Add ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete unused ATP.
-
Develop Signal: Add Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data: Set the vehicle (DMSO) control as 100% activity and a "no enzyme" or potent inhibitor control as 0% activity.
-
Plot the normalized activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Description | Target Value |
| IC₅₀ | Concentration of inhibitor required to reduce enzyme activity by 50%. | < 100 nM for a potent probe |
| Selectivity | The IC₅₀ against AURKA should be significantly lower than against other kinases (see Section IV). | >30-fold selectivity over related kinases |
II. Cellular Target Engagement: Confirming Interaction in a Biological Context
A key criterion for a useful chemical probe is its ability to engage its target inside living cells.[16] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying this interaction.[17][18]
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[19] By heating intact cells treated with the probe and then quantifying the amount of soluble AURKA remaining, one can confirm target engagement.
Principle of the Assay: When cells are heated, proteins begin to unfold and aggregate. The temperature at which half the protein has aggregated is its melting temperature (Tₘ). Ligand binding stabilizes the protein's structure, increasing its Tₘ. In a CETSA experiment, cells are treated with the probe or a vehicle control, heated to a range of temperatures, and then lysed. The aggregated proteins are pelleted, and the amount of soluble target protein remaining in the supernatant is quantified, typically by Western blot. A shift in the melting curve to higher temperatures in the presence of the probe indicates target engagement.[17][20]
Materials:
-
Cancer cell line with known AURKA expression (e.g., HeLa, U2OS)
-
Cell culture medium and reagents
-
This compound
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Anti-AURKA primary antibody
-
HRP-conjugated secondary antibody
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with a high concentration of the probe (e.g., 10-20x the biochemical IC₅₀) or DMSO (vehicle) for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[17]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Separate Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine protein concentration (e.g., using a BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-AURKA antibody, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point.
-
Normalize the intensity to the 40°C sample for both vehicle and treated conditions.
-
Plot the normalized intensity versus temperature to generate melting curves. A rightward shift in the curve for the probe-treated sample indicates thermal stabilization and target engagement.
-
III. Cellular Functional Assays: Probing Downstream Biology
A validated probe should elicit a cellular phenotype consistent with the inhibition of its target. For AURKA, inhibition leads to distinct mitotic defects, including G2/M cell cycle arrest and a reduction in the phosphorylation of its key substrates.[6][21]
Protocol 3: Western Blot for Phospho-Histone H3 (Ser10)
Histone H3 is a well-established substrate of AURKA, and its phosphorylation at Serine 10 (p-H3 Ser10) is a hallmark of mitosis.[22][23] Inhibition of AURKA should lead to a dose-dependent decrease in this phosphorylation event.
Materials:
-
Asynchronous cancer cell line (e.g., HeLa)
-
This compound
-
Lysis buffer, SDS-PAGE, and Western blot reagents
-
Primary antibodies: anti-p-H3 (Ser10), anti-total Histone H3 (loading control), anti-GAPDH (loading control)[24]
-
HRP-conjugated secondary antibodies
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a serial dilution of the probe (e.g., from 10 µM down to 1 nM) for a set period (e.g., 6-24 hours). Include a DMSO vehicle control.
-
Lysis and Quantification: Wash cells with cold PBS and lyse them. Quantify total protein concentration.
-
Western Blot:
-
Run equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Probe with an anti-p-H3 (Ser10) antibody.
-
Strip and re-probe the membrane with an anti-total H3 or anti-GAPDH antibody to ensure equal loading.
-
-
Data Analysis: Quantify the band intensities for p-H3 and the loading control. Calculate the ratio of p-H3 to the loading control for each concentration. Plot this ratio against the probe concentration to determine the cellular EC₅₀ (effective concentration).
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Inhibition of AURKA prevents cells from properly entering and progressing through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[25] This can be quantified by staining cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing with flow cytometry.[26][27][28]
Materials:
-
Cancer cell line
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the probe at various concentrations (e.g., 0.1x, 1x, and 10x the cellular EC₅₀) or DMSO for 24 hours.
-
Harvest and Fix: Harvest both adherent and floating cells. Wash with PBS and fix by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.[27]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 20,000 events per sample.[26]
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G2/M population with increasing probe concentration is indicative of AURKA inhibition.
IV. Selectivity Profiling: Understanding Off-Target Effects
A high-quality chemical probe should be selective for its intended target.[29][30] The pyrrolopyridine scaffold can bind to other kinases, so it is crucial to assess the selectivity of this compound.
Recommendation: It is highly recommended to screen the compound against a broad panel of kinases. Commercial services (e.g., Eurofins Discovery, Reaction Biology Corp.) offer panels that test for inhibitory activity against hundreds of human kinases at a fixed compound concentration (e.g., 1 µM).
Interpretation:
-
Primary Screen: Identify any kinases that are inhibited by >50% at the screening concentration.
-
Dose-Response: For any significant "hits" from the primary screen, perform full IC₅₀ determinations as described in Protocol 1.
-
Evaluation: A probe is considered selective if its IC₅₀ for the primary target (AURKA) is at least 30-fold lower than for any off-targets. This selectivity window ensures that at concentrations where the probe is effective against AURKA, it is unlikely to have significant effects on other kinases.
Visual Summaries of Workflows and Pathways
AURKA Signaling and Probe Intervention
Caption: Step-by-step workflow for validating the chemical probe.
References
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Bio-protocol. (2018). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 8(16), e2984. Retrieved from [Link]
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Cancer Biology and Medicine. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Retrieved from [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Assaying cell cycle status using flow cytometry. Journal of Visualized Experiments, (64), e4254. Retrieved from [Link]
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Wikipedia. (2023). Cell cycle analysis. Retrieved from [Link]
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Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 13(12), e4713. Retrieved from [Link]
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Wikipedia. (2024). Aurora kinase A. Retrieved from [Link]
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Journal of Cell Biology. (2021). Aurora A kinase activation: Different means to different ends. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Targeting AURKA in Cancer: molecular mechanisms and opportunities for Cancer therapy. Journal of Hematology & Oncology, 14(1), 16. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 153–171. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]
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ResearchGate. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2207–2216. Retrieved from [Link]
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CETSA. (n.d.). CETSA. Retrieved from [Link]
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BPS Bioscience. (n.d.). AURORA A Kinase Enzyme System Datasheet. Retrieved from [Link]
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Taylor & Francis Online. (2015). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 929-936. Retrieved from [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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Semantic Scholar. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 545-568. Retrieved from [Link]
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BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19, 1424–1433. Retrieved from [Link]
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protocols.io. (2024). In vitro kinase assay. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Chemical probes targeting the kinase CK2: a journey outside the catalytic box. Organic & Biomolecular Chemistry, 19(13), 2828-2840. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. International Journal of Molecular Sciences, 25(15), 8085. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, 96% Purity, C9H11N3, 100 mg. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1121-1125. Retrieved from [Link]
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MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6682. Retrieved from [Link]
- Google Patents. (2009). Pyrrolo-pyridine kinase modulators.
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American Elements. (n.d.). 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride. Retrieved from [Link]
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Aladdin. (n.d.). This compound dihydrochloride. Retrieved from [Link]
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Application Notes and Protocols for the Utilization of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine in Cell Culture
Introduction: Understanding the Pyrrolopyridine Scaffold
The pyrrolopyridine core is a significant heterocyclic scaffold in medicinal chemistry and drug discovery. Derivatives of this structure, such as 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine, are subjects of intense investigation for their potential as modulators of key cellular signaling pathways. Notably, this class of compounds has been explored for its kinase inhibitory activity, with implications for oncology and inflammatory diseases.[1] The proper handling and dissolution of such small molecules are paramount to obtaining reproducible and meaningful results in cell-based assays. This document provides a detailed protocol for the dissolution of this compound and its hydrochloride salt for use in cell culture experiments, grounded in established biochemical practices and an understanding of the compound's chemical nature.
Chemical Properties and Forms
This compound is a solid organic compound. It is also commercially available as a hydrochloride (HCl) or dihydrochloride salt, which is intended to improve its solubility and stability in aqueous solutions.[2][3] The choice between the free base and the salt form can influence the optimal dissolution strategy, particularly for preparing aqueous working solutions.
| Property | This compound | This compound dihydrochloride |
| Molecular Formula | C₉H₁₁N₃ | C₉H₁₃Cl₂N₃ |
| Molecular Weight | 161.21 g/mol | 234.13 g/mol |
| Physical Form | Solid | Solid |
| Storage (Powder) | 2-8°C, desiccated, inert atmosphere, protected from light | Room temperature, desiccated, protected from light |
Core Principle: The DMSO-Based Stock Solution
For many heterocyclic compounds with limited aqueous solubility, the standard and recommended practice is to prepare a high-concentration stock solution in an anhydrous polar aprotic solvent, most commonly dimethyl sulfoxide (DMSO). This approach ensures complete dissolution and allows for precise dilution into aqueous cell culture media for experiments.
The Rationale for Using DMSO
-
Solubilizing Power: DMSO is an excellent solvent for a wide range of organic molecules that are poorly soluble in water.
-
Miscibility with Water: DMSO is fully miscible with water and cell culture media, which allows for the preparation of homogenous working solutions.
-
Inertness: DMSO is relatively inert and does not typically react with the dissolved compound.
However, it is crucial to be mindful of the potential cytotoxic effects of DMSO on cells. While most cell lines can tolerate up to 0.5% DMSO, it is strongly recommended to keep the final concentration in your cell culture experiments at or below 0.1% to avoid off-target effects and ensure the observed cellular responses are due to the compound of interest.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (free base). Adjust the mass accordingly if using a salt form.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated pipettes and sterile, low-retention pipette tips
Procedure
-
Pre-weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Weighing the Compound: Carefully weigh out 1.61 mg of this compound into the tared tube.
-
Adding Solvent: Add 1.0 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolution: Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Storage of Stock Solution:
-
To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the preparation of a final working solution from the 10 mM DMSO stock. The goal is to perform serial dilutions to achieve the desired final concentration in the cell culture medium while keeping the final DMSO concentration at a minimum (ideally ≤ 0.1%).
Example: Preparing a 10 µM Working Solution
In this example, the final volume of the working solution is 1 mL.
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended):
-
Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100.
-
Add 2 µL of the 10 mM stock solution to 198 µL of sterile cell culture medium. Mix thoroughly by gentle pipetting.
-
-
Final Dilution:
-
Dilute the 100 µM intermediate solution 1:10 to achieve the final 10 µM concentration.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium. Mix thoroughly.
-
The final concentration of DMSO in this working solution will be 0.1%.
Vehicle Control
It is imperative to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the experimental conditions. For the example above, the vehicle control would be cell culture medium with 0.1% DMSO.
Workflow for Compound Preparation
Sources
Application Notes and Protocols for In Vivo Experimental Design Using 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in-vivo experimental design and application of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine, a novel heterocyclic compound with potential psychoactive properties owing to its structural similarity to tryptamine derivatives. The protocols detailed herein are intended for researchers in neuroscience, pharmacology, and drug development. This guide emphasizes a structured, evidence-based approach to study design, from initial compound characterization to behavioral endpoint analysis, ensuring scientific rigor and reproducibility.
Introduction: The Scientific Rationale for Investigating this compound
This compound is a member of the pyrrolopyridine class of heterocyclic compounds.[1][2] The core structure, a 7-azaindole, is a bioisostere of indole and is a prevalent scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and compounds targeting the central nervous system.[3][4] The ethanamine side chain appended to the pyrrole ring creates a structural motif analogous to tryptamine, the backbone of the neurotransmitter serotonin and numerous psychoactive compounds. This structural feature suggests a potential interaction with serotonin (5-HT) receptors, making it a compelling candidate for investigation in the context of neurological and psychiatric disorders.[5]
Given the high prevalence of anxiety disorders and the ongoing need for novel anxiolytic agents with improved efficacy and side-effect profiles, this guide will focus on designing an initial in vivo screening study to evaluate the potential anxiolytic effects of this compound in a rodent model. The principles and protocols outlined can be adapted for other potential therapeutic applications.
Pre-Clinical In Vivo Study Design: A Step-by-Step Framework
A robust in vivo study design is paramount for generating meaningful and reproducible data.[6][7] The following sections detail a comprehensive approach to designing a study to evaluate this compound.
Ethical Considerations and Animal Welfare
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. An Institutional Animal Care and Use Committee (IACUC) protocol must be approved prior to the commencement of any studies. Key considerations include minimizing animal stress and distress, using the minimum number of animals required for statistical power, and defining clear humane endpoints.
Animal Model Selection
For initial behavioral screening of anxiolytic-like activity, the use of mice is well-established and offers advantages in terms of cost, availability of standardized behavioral tests, and genetic tractability.[8] Common outbred strains such as Swiss Webster or CD-1 are suitable for initial screening. For more specific mechanistic questions, inbred strains like C57BL/6J or BALB/c may be considered.
Compound Formulation and Administration
2.3.1. Formulation
The hydrochloride salt of this compound is expected to be water-soluble.[9] However, solubility and stability should be confirmed experimentally. For in vivo administration, the compound should be dissolved in a sterile, isotonic vehicle such as 0.9% saline or phosphate-buffered saline (PBS). The final formulation should be clear and free of particulates.
2.3.2. Route of Administration
The choice of administration route significantly impacts the pharmacokinetic profile of a compound.[10][11] For initial screening, intraperitoneal (IP) injection is a common and effective route for systemic delivery in rodents.[12] It offers rapid absorption and is less technically demanding than intravenous (IV) injection.[13] Oral gavage (PO) is an alternative that mimics the clinical route of administration for many drugs.[11][13]
Table 1: Comparison of Administration Routes for Initial Screening
| Route of Administration | Abbreviation | Advantages | Disadvantages | Recommended Volume (Mouse) |
| Intraperitoneal | IP | Rapid absorption, ease of administration. | Potential for injection into abdominal organs, local irritation. | Up to 2.0 mL |
| Oral Gavage | PO | Mimics clinical route, non-invasive for repeated dosing. | Stressful for the animal, potential for improper placement. | Up to 0.5 mL |
| Intravenous (Tail Vein) | IV | 100% bioavailability, rapid onset of action. | Technically challenging, requires restraint and skill. | Up to 0.2 mL |
| Subcutaneous | SC | Slower, more sustained absorption. | Slower onset of action, potential for local tissue reaction. | Up to 2.0 mL |
For the initial study, IP administration is recommended for its balance of speed and technical feasibility.
Dose Selection and Justification
Without prior in vivo data, initial dose selection for this compound must be determined empirically. A dose-range finding study is recommended. A logarithmic dose progression (e.g., 1, 3, 10, 30 mg/kg) is a common starting point. The highest dose should be based on any available in vitro toxicity data or, in its absence, a conservative maximum. Close observation for any signs of toxicity is crucial during this phase.
Experimental Groups
A well-controlled study is essential for valid data interpretation. The following experimental groups are recommended:
-
Vehicle Control: Administered the same volume of the vehicle (e.g., 0.9% saline) as the drug-treated groups.
-
Test Compound Groups: At least three dose levels of this compound (low, medium, and high).
-
Positive Control: A known anxiolytic drug, such as diazepam (a benzodiazepine) or buspirone (a 5-HT1A receptor partial agonist), to validate the sensitivity of the behavioral assay.
Randomization and blinding are critical to minimize bias.[6] Animals should be randomly assigned to treatment groups, and the experimenter conducting the behavioral tests and analyzing the data should be blind to the treatment conditions.
In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study of a novel compound.
Caption: A generalized workflow for in vivo compound screening.
Protocols for Behavioral Assays
A battery of behavioral tests is recommended to assess different aspects of anxiety-like behavior and to control for potential confounding factors such as changes in general locomotor activity.[14][15]
Open-Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[14] Anxious animals tend to spend more time in the periphery (thigmotaxis) and less time in the center of the arena.
Protocol:
-
Habituate the animal to the testing room for at least 30 minutes prior to the test.
-
Gently place the mouse in the center of the open-field arena (e.g., a 50 cm x 50 cm box).
-
Allow the mouse to explore freely for 5-10 minutes.
-
Record the session using a video camera mounted above the arena.
-
Analyze the video using tracking software to measure:
-
Total distance traveled.
-
Time spent in the center zone versus the peripheral zone.
-
Number of entries into the center zone.
-
-
Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
Elevated Plus-Maze (EPM)
The EPM is one of the most widely used tests for screening anxiolytic drugs.[16][17] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Protocol:
-
The EPM apparatus consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.
-
Habituate the animal to the testing room.
-
Place the mouse in the central square of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session with a video camera.
-
Analyze the video to measure:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.
-
Clean the maze thoroughly between each trial.
Marble-Burying Test
This test is sensitive to both anxiolytic and anti-compulsive drugs.[14][16] The burying of novel objects is considered a defensive behavior in rodents.
Protocol:
-
Prepare a standard mouse cage with 5 cm of clean bedding.
-
Evenly space 20-25 glass marbles on the surface of the bedding.
-
Place a single mouse in the cage.
-
Allow the mouse to explore and interact with the marbles for 30 minutes.
-
After the session, carefully remove the mouse.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
A decrease in the number of buried marbles suggests an anxiolytic or anti-compulsive effect.
Potential Signaling Pathway Involvement
Given the structural similarity of this compound to serotonin, it is hypothesized to act as a serotonin receptor agonist.[5] The anxiolytic effects of many drugs are mediated through the serotonergic system, particularly via the 5-HT1A and 5-HT2C receptors.[18][19]
Caption: Hypothesized signaling pathway for the compound.
Data Analysis and Interpretation
Data from behavioral tests should be analyzed using appropriate statistical methods. For studies with multiple treatment groups, a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's test) for pairwise comparisons against the control group is appropriate. A p-value of <0.05 is typically considered statistically significant.
Table 2: Example Data Presentation for Elevated Plus-Maze
| Treatment Group | N | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | 10 | 15.2 ± 2.1 | 18.5 ± 2.5 | 25.4 ± 3.2 |
| Compound (1 mg/kg) | 10 | 20.1 ± 2.8 | 22.3 ± 3.1 | 26.1 ± 2.9 |
| Compound (10 mg/kg) | 10 | 35.6 ± 4.5 | 38.9 ± 5.2 | 24.8 ± 3.5 |
| Compound (30 mg/kg) | 10 | 42.3 ± 5.1 | 45.1 ± 6.0 | 25.9 ± 3.1 |
| Diazepam (2 mg/kg) | 10 | 45.8 ± 5.5 | 48.2 ± 6.3 | 23.7 ± 2.8 |
| *p < 0.05, *p < 0.01 compared to Vehicle group. |
Conclusion and Future Directions
This guide provides a foundational framework for the in vivo evaluation of this compound. A positive finding in these initial screening assays would warrant further investigation, including:
-
Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Mechanism of action studies: To identify the specific receptor targets and downstream signaling pathways. This could involve in vitro receptor binding assays and in vivo microdialysis.
-
Evaluation in other animal models: Testing in models of other neurological disorders for which the serotonergic system is implicated.[20][21][22]
-
Chronic dosing studies: To assess the long-term efficacy and safety of the compound.
By following a systematic and rigorous experimental approach, researchers can effectively elucidate the in vivo properties of novel compounds like this compound and assess their therapeutic potential.
References
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LC-MS method for quantifying 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine
An Application Note and Protocol for the Bioanalytical Quantification of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine using LC-MS/MS
Abstract
This document outlines a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in human plasma. The analyte, a polar basic compound, presents unique challenges for retention and extraction which are addressed herein. The methodology employs a simple protein precipitation for sample preparation, followed by chromatographic separation on a reversed-phase C18 column tailored for aqueous mobile phases. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM). The method has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3] This protocol is intended for researchers in drug metabolism, pharmacokinetics (DMPK), and clinical pharmacology, providing a robust framework for the analysis of this and structurally similar compounds.
Introduction and Scientific Rationale
This compound is a heterocyclic amine belonging to the azaindole class of compounds. Azaindole scaffolds are prevalent in medicinal chemistry and are investigated for a wide range of biological activities.[4] Accurate quantification of such molecules in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) properties, which are critical parameters in drug development.
The primary challenge in developing a bioanalytical method for this analyte lies in its physicochemical properties. With a low molecular weight and significant polarity, it is poorly retained on traditional reversed-phase HPLC columns, which can lead to co-elution with endogenous matrix components and subsequent ion suppression in the mass spectrometer.[5][6] This application note details a method specifically designed to overcome these challenges by optimizing both the sample preparation and the chromatographic conditions to ensure robust and reliable quantification.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is the cornerstone of logical method development.
| Property | Value | Source & Rationale |
| Chemical Structure | Visual representation of the molecule. | |
| Molecular Formula | C₉H₁₁N₃ | [7][8] |
| Molecular Weight | 161.20 g/mol | [8][9] |
| Monoisotopic Mass | 161.0953 g/mol | [7] |
| Predicted XlogP | 0.4 | [7] This low value indicates high polarity, predicting poor retention on standard C18 columns under high organic mobile phase conditions. |
| Predicted pKa | Basic: ~9.5 (ethylamine), ~4.5 (pyridine) | Estimated based on similar structures. The presence of basic nitrogen atoms makes the molecule readily protonated, ideal for positive mode ESI. |
Method and Protocols
This section provides a detailed, step-by-step guide for sample preparation, instrument setup, and analysis.
Materials and Instrumentation
-
Analyte: this compound reference standard (>98% purity).
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version (e.g., this compound-d4) is highly recommended. If unavailable, a compound with similar chromatographic and ionization behavior can be used.
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (>18 MΩ·cm).
-
Biological Matrix: Blank human plasma (K2-EDTA).
-
Instrumentation:
-
UHPLC System (e.g., Waters Acquity, Shimadzu Nexera).
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500, Thermo TSQ Altis, Agilent 6495).
-
Nitrogen Gas Generator.
-
Experimental Workflow Diagram
Caption: Overall bioanalytical workflow from sample preparation to final quantification.
Detailed Protocol: Sample Preparation (Protein Precipitation)
The protein precipitation method is chosen for its speed, simplicity, and effectiveness in removing the majority of plasma proteins. Acetonitrile is used as the precipitation solvent.
-
Prepare Precipitation Solution: Add 1 mL of formic acid to 999 mL of acetonitrile to create a 0.1% formic acid solution. This ensures proteins are fully denatured and aids in keeping the analyte protonated and stable.
-
Aliquot Samples: In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (calibration standard, QC, or unknown).
-
Add Internal Standard: Add 25 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 methanol:water).
-
Precipitate Proteins: Add 200 µL of the cold (4°C) precipitation solution (acetonitrile with 0.1% formic acid) to each tube. The 4:1 solvent-to-plasma ratio ensures efficient protein removal.
-
Vortex: Vortex all tubes vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.
-
Transfer Supernatant: Carefully aspirate 100 µL of the clear supernatant and transfer it to a clean autosampler vial for LC-MS/MS analysis.
Protocol: LC-MS/MS Conditions
The chromatographic conditions are optimized to retain the polar analyte and separate it from potential interferences. An "aqueous" C18 column is used, which is stable in highly aqueous mobile phases and prevents phase collapse.[10]
Table 1: Liquid Chromatography Parameters
| Parameter | Setting | Rationale |
| UHPLC Column | Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent | A C18 column designed for enhanced retention of polar compounds under 100% aqueous conditions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier protonates the analyte, improving peak shape and ESI+ efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, providing good efficiency and sensitivity. |
| Injection Volume | 5 µL | |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak shape. |
| Gradient Program | Time (min) | % B |
| 0.0 | 2 | |
| 0.5 | 2 | |
| 3.0 | 50 | |
| 3.5 | 95 | |
| 4.5 | 95 | |
| 4.6 | 2 | |
| 6.0 | 2 |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen centers are readily protonated to form positive ions. |
| Capillary Voltage | 3.5 kV | |
| Source Temp. | 150 °C | |
| Desolvation Temp. | 500 °C | |
| Gas Flow (N₂) | Instrument Dependent | Optimize for best signal. |
| MRM Transitions | See Table 3 |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| Analyte | 162.1 | 118.1 | 25 | 100 |
| Analyte (confirm.) | 162.1 | 91.1 | 35 | 100 |
| IS (d4) | 166.1 | 122.1 | 25 | 100 |
Rationale for MRM transitions: The precursor ion is the protonated molecule [M+H]⁺. The primary product ion (118.1) likely corresponds to the loss of the ethylamine group (CH₂CH₂NH₂), a common fragmentation pathway. A secondary, confirmatory ion is also monitored.
Method Validation
The described method must be validated to ensure its reliability for regulatory submissions, adhering to guidelines from the FDA and EMA.[2][11] The validation assesses selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Caption: Core parameters for bioanalytical method validation.
Table 4: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analyze 6 blank plasma lots for interference at the retention times of the analyte and IS. | No significant interfering peaks (>20% of LLOQ area). |
| Linearity | 8-point calibration curve (e.g., 0.1-100 ng/mL) analyzed in 3 separate runs. | R² ≥ 0.99, back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| LLOQ/ULOQ | Lower/Upper limit of quantification. | Signal-to-noise > 10, accuracy within 80-120%, precision (CV) ≤ 20%. |
| Accuracy & Precision | Analyze 5 replicates of QC samples (Low, Mid, High) in 3 separate runs (intra- and inter-day). | Mean accuracy within 85-115% of nominal. Precision (CV) ≤ 15%. |
| Matrix Effect | Compare analyte response in post-extraction spiked blank plasma vs. neat solution. | CV of IS-normalized matrix factor across 6 lots should be ≤ 15%. |
| Recovery | Compare analyte response in pre-extraction spiked plasma vs. post-extraction spiked plasma. | Recovery should be consistent and reproducible. |
| Stability | Assess analyte in plasma after: 3 freeze-thaw cycles, 24h at room temp (bench-top), 30 days at -80°C (long-term). | Mean concentration of stability samples must be within ±15% of nominal concentration. |
Conclusion
The LC-MS/MS method presented provides a robust, sensitive, and selective protocol for the quantification of this compound in human plasma. By employing a tailored reversed-phase column and a simple protein precipitation extraction, the method successfully overcomes the challenges associated with analyzing polar molecules. The validation framework described ensures that the data generated is reliable and suitable for supporting pharmacokinetic studies in a regulated drug development environment.
References
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
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The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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van Amsterdam, P. et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
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Introduction: The Convergence of Pyrrolopyridines and High-Throughput Screening
An Application Guide for Researchers and Drug Development Professionals
The pyrrolopyridine scaffold, also known as azaindole, has emerged as a "privileged" structure in modern medicinal chemistry, particularly in the pursuit of kinase inhibitors.[1][2] Its core structure adeptly mimics the purine ring of ATP, enabling it to compete for the hinge region of the kinase ATP-binding pocket.[3] This inherent characteristic has led to the development of numerous clinically significant drugs, including the BRAF inhibitor vemurafenib.[3] Given that the human genome encodes over 500 kinases—many of which are implicated in diseases ranging from cancer to inflammation—the systematic discovery of new, selective pyrrolopyridine-based inhibitors is a paramount objective in drug discovery.[4][5]
High-Throughput Screening (HTS) provides the technological engine for this discovery process.[6] HTS allows for the rapid, automated evaluation of hundreds of thousands to millions of chemical compounds to identify "hits"—molecules that modulate the activity of a biological target.[6][7] For pyrrolopyridine inhibitors, the goal is to design and execute HTS assays that can robustly and accurately measure the inhibition of a target kinase.
This guide serves as a comprehensive technical resource for scientists tasked with developing and validating HTS assays for the discovery and characterization of novel pyrrolopyridine inhibitors. It moves beyond simple procedural lists to explain the underlying principles and critical decision points in assay design, ensuring the generation of high-quality, actionable data.
Part 1: Foundational Principles for Assay Design
The success of any HTS campaign is predicated on the selection of an appropriate assay methodology. This choice is a balance between biological relevance and the technical requirements for automation, miniaturization, and robustness.[8] For pyrrolopyridine kinase inhibitors, the decision path typically involves selecting between direct biochemical assays and more physiologically relevant cell-based formats.
The Rationale: Biochemical vs. Cell-Based Assays
-
Biochemical Assays measure the direct effect of a compound on the activity of a purified, recombinant kinase enzyme in vitro.[9] They are the workhorse of primary HTS campaigns because of their simplicity, lower cost, and direct measurement of target engagement. They answer the question: "Can this compound inhibit the kinase?"
-
Cell-Based Assays measure the effect of a compound on kinase activity or a downstream signaling event within a living cell.[9][10] These assays are crucial for secondary screening and hit validation as they provide insights into crucial drug-like properties such as cell permeability, off-target effects, and engagement with the target in its native environment. They answer the question: "Does this compound work in a biological system?"
The following diagram illustrates a logical workflow for selecting and deploying these assay types in a typical screening campaign.
Caption: Decision workflow for kinase inhibitor screening campaigns.
Part 2: Key HTS Technologies for Biochemical Assays
Biochemical assays are the cornerstone of primary screening for pyrrolopyridine inhibitors. Several robust, homogeneous ("mix-and-read") technologies are available, each with distinct advantages.
Luminescence-Based Assays (ATP Depletion/ADP Formation)
These assays are among the most popular due to their high sensitivity and simple format. They quantify kinase activity by measuring one of the universal products of the kinase reaction: either the consumption of ATP or the generation of ADP.[4]
-
Principle:
-
ATP Depletion (e.g., Kinase-Glo®): After the kinase reaction, a reagent containing luciferase and its substrate, luciferin, is added. The amount of light produced is directly proportional to the amount of ATP remaining. Therefore, a potent inhibitor results in less ATP consumption and a high luminescence signal.[4][11]
-
ADP Formation (e.g., ADP-Glo™): This is a two-step process. First, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a detection reagent converts the ADP produced into ATP, which then drives a luciferase reaction. The light signal is directly proportional to the amount of ADP formed and, thus, to kinase activity.[4][12] Inhibition leads to a low signal.
-
-
Key Advantages: High sensitivity, broad applicability to virtually any kinase, and strong signal stability.
-
Considerations: ATP depletion assays can be problematic for screening ATP-competitive inhibitors at low substrate conversion levels, as the signal change may be small. ADP formation assays are generally more sensitive at lower levels of substrate turnover.[12]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET assays are a powerful tool for HTS, offering an excellent signal-to-background ratio by minimizing interference from fluorescent compounds and light scatter.[13][14]
-
Principle: TR-FRET assays measure the phosphorylation of a substrate peptide. The assay uses two key components: a long-lifetime europium (Eu) or terbium (Tb) chelate-labeled antibody that specifically recognizes the phosphorylated substrate (the "donor"), and a fluorescently labeled substrate peptide (the "acceptor"). When the substrate is phosphorylated by the kinase, the antibody binds. If the donor and acceptor are in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. Inhibition of the kinase prevents substrate phosphorylation, breaking the FRET pair and resulting in a loss of signal.[15][16]
-
Key Advantages: Reduced compound interference, homogeneous format, and high sensitivity. They are suitable for a wide range of kinases, including lipid kinases.[12][13]
-
Considerations: Requires specific, high-quality phospho-antibodies, and assay development can be more complex than luminescence-based methods.
Fluorescence Polarization (FP)
FP assays are competitive immunoassays that are well-suited for HTS and can directly measure the binding of inhibitors to the kinase domain.[17][18]
-
Principle: The assay measures the displacement of a fluorescently labeled ligand (a "tracer") from a kinase-specific antibody. In the reaction well, the phosphorylated substrate produced by the kinase competes with the tracer for binding to the antibody. A small, unbound tracer tumbles rapidly in solution and emits depolarized light. When bound to the large antibody, its rotation slows, and it emits polarized light. Therefore, high kinase activity leads to high levels of phosphorylated product, which displaces the tracer from the antibody, resulting in a low polarization signal. An inhibitor prevents product formation, allowing the tracer to remain bound to the antibody, yielding a high polarization signal.[19][20][21]
-
Key Advantages: Homogeneous format, robust, and less prone to interference from colored compounds. Far-red tracers can further reduce interference from auto-fluorescent library compounds.[19]
-
Considerations: The assay window (the difference between high and low polarization values) can sometimes be narrow, requiring sensitive instrumentation.
AlphaScreen® and AlphaLISA® Technology
Alpha (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, bead-based method that is excellent for miniaturized HTS.[22][23]
-
Principle: The assay utilizes two types of beads: a "Donor" bead and an "Acceptor" bead. For a kinase assay, the Donor bead is typically coated with streptavidin to bind a biotinylated substrate, while the Acceptor bead is coated with an antibody that recognizes the phosphorylated form of the substrate. When the kinase phosphorylates the substrate, the antibody-coated Acceptor bead binds to it, bringing the Donor and Acceptor beads into close proximity (within ~200 nm).[24][25] Excitation of the Donor bead with a laser at 680 nm generates singlet oxygen, which travels to the nearby Acceptor bead, triggering a cascade of chemical reactions that ultimately produces a strong chemiluminescent signal.[22][23] Kinase inhibition prevents this interaction, resulting in no signal.
-
Key Advantages: Extremely high sensitivity and signal amplification, allowing for very low enzyme and substrate concentrations. The technology is highly amenable to 1536-well plate formats.[23][25]
-
Considerations: The singlet oxygen chemistry can be sensitive to light and certain buffer components. AlphaLISA® is a newer version that uses a different acceptor bead chemistry to reduce interference from biological matrices.[22]
Caption: Principle of the AlphaScreen® kinase assay technology.
Part 3: Cell-Based Assays for Hit Validation
Confirming that a pyrrolopyridine hit from a biochemical screen is active in a cellular context is a critical step. Cell-based assays provide this validation by assessing target engagement and functional consequences.
Cellular Target Engagement
These assays determine if the compound can enter the cell and bind to its intended kinase target. Technologies like NanoBRET™ (Bioluminescence Resonance Energy Transfer) are ideal for this. A luminescent donor (NanoLuc® luciferase) is fused to the target kinase, and a fluorescent tracer that binds the kinase is added to the cells. A test compound that enters the cell and binds the kinase will displace the tracer, causing a loss of BRET signal.
Downstream Substrate Phosphorylation
This is a direct measure of the kinase's functional activity within the cell. After treating cells with the pyrrolopyridine inhibitor, the cells are lysed, and the phosphorylation status of a known downstream substrate is measured.
-
Methodology: Homogeneous technologies like AlphaLISA® SureFire® or HTRF® are perfectly suited for this application in a high-throughput manner.[26] They use specific antibody pairs—one that captures the total substrate protein and another that detects only the phosphorylated form—to generate a proximity-based signal (e.g., FRET or Alpha) that correlates with kinase activity.
-
Why it's critical: This confirms that the compound not only engages the target but also inhibits its catalytic function, leading to a measurable change in a relevant signaling pathway.
Phenotypic Assays
These assays measure the overall cellular outcome of target inhibition. For many kinases involved in oncology, this involves measuring cell viability or proliferation.
-
Methodology: A cancer cell line known to be dependent on the target kinase is treated with the compound over several days. Cell viability is then measured using reagents like CellTiter-Glo® (measures cellular ATP levels as an indicator of metabolic activity) or by direct cell counting.
-
Why it's critical: This provides the ultimate validation that inhibiting the target kinase with the pyrrolopyridine compound produces the desired anti-proliferative effect.[10]
Part 4: The Pillars of a Trustworthy HTS Campaign
A successful HTS campaign is built on rigorous assay development, validation, and data analysis. These steps ensure that the identified hits are real and not artifacts of the assay system.[8][27]
Assay Development and Optimization
Before screening, the assay must be optimized to be robust and sensitive. Key steps include:
-
Reagent Titration: Determine the optimal concentrations of kinase, substrate, and ATP. For ATP-competitive pyrrolopyridines, it is often best to run the assay at or near the Michaelis-Menten constant (Km) for ATP to ensure sensitive detection of competitive inhibitors.
-
Kinetic Optimization: Determine the ideal reaction time where product formation is still in the linear range.
-
DMSO Tolerance: HTS compounds are stored in DMSO. The assay must be tolerant to the final concentration of DMSO used in the screen (typically 0.5-1%) without significant loss of signal or activity.[17]
Statistical Validation of Assay Performance
Assay performance is quantified using statistical metrics derived from running multiple plates with only control compounds.[28]
| Metric | Formula | Description | Acceptance Criteria for HTS |
| Signal-to-Background (S/B) | Mean(Max Signal) / Mean(Min Signal) | The fold-difference between the maximum (uninhibited) and minimum (fully inhibited) signals. | > 3 |
| Coefficient of Variation (%CV) | (Std. Dev. / Mean) * 100 | A measure of the data's dispersion around the mean. Calculated for both max and min signals. | < 20%[28] |
| Z'-Factor | 1 - [ (3SDMax + 3SDMin) / |MeanMax - MeanMin| ] | A measure of assay quality that combines the dynamic range and data variation. It reflects the separation between the max and min signal distributions.[29] | ≥ 0.5 |
Table 1: Key statistical parameters for HTS assay validation.
Data Analysis and Hit Identification
HTS generates vast amounts of data that require systematic processing.[30][31]
-
Normalization: Raw data from each well is typically normalized to the plate's internal controls. A common method is to express activity as a percentage of inhibition, where the mean of the minimum signal wells is 100% inhibition and the mean of the maximum signal wells is 0% inhibition.[29][32]
-
Hit Selection: A "hit" is a compound that produces a signal beyond a defined statistical cutoff. A common threshold is a signal that is greater than three standard deviations from the mean of the neutral (0% inhibition) control wells.[7]
-
Confirmation and Dose-Response: Initial hits must be re-tested. Confirmed hits are then evaluated in dose-response experiments to determine their potency (IC50), which is the concentration required to inhibit 50% of the kinase activity.[7][33]
Caption: A generalized workflow for a high-throughput screening assay.
Part 5: Detailed Protocols
The following protocols provide a detailed, step-by-step methodology for two common assay formats.
Protocol 1: Biochemical Kinase Inhibition Assay using ADP-Glo™
This protocol describes a universal biochemical assay to determine the IC50 of a pyrrolopyridine inhibitor.
Materials:
-
Target Kinase and its specific Substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (specific to the target kinase)
-
Pyrrolopyridine compounds serially diluted in 100% DMSO
-
White, opaque 384-well assay plates (low volume)
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the pyrrolopyridine compounds in 100% DMSO. Using an acoustic dispenser or liquid handler, transfer 25 nL of each compound concentration to the assay plate. Also include wells with DMSO only for maximum signal (0% inhibition) and a known potent inhibitor for minimum signal (100% inhibition).
-
Kinase Reaction - Step 1: Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer. Add 2.5 µL of this solution to each well of the assay plate.
-
Kinase Reaction - Step 2: Prepare a 2X ATP solution in Kinase Reaction Buffer. Add 2.5 µL of this solution to each well to start the reaction. The final reaction volume is 5 µL.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes (or the pre-optimized time).
-
Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and initiates the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Substrate Phosphorylation Assay using AlphaLISA® SureFire®
This protocol measures the inhibition of a specific substrate phosphorylation event in cells.
Materials:
-
Cell line expressing the target kinase and substrate
-
Appropriate cell culture medium and serum
-
Pyrrolopyridine compounds serially diluted in DMSO
-
AlphaLISA® SureFire® Kit specific for the phospho-substrate
-
White, opaque 384-well culturable assay plates
-
Automated liquid handler and plate reader capable of AlphaScreen® detection
Procedure:
-
Cell Plating: Seed cells into the 384-well plates at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Add pyrrolopyridine compounds to the cells at various concentrations (final DMSO concentration < 0.2%). Include DMSO-only wells as controls.
-
Incubation: Incubate the cells for the desired treatment time (e.g., 2 hours) at 37°C, 5% CO2.
-
Cell Lysis: Remove the culture medium. Add 10 µL of the SureFire® Lysis Buffer to each well and shake the plate for 10 minutes at room temperature to ensure complete lysis.
-
Lysate Transfer: Transfer 4 µL of lysate from each well to a 384-well ProxiPlate.
-
Detection Reagent Addition: Prepare a mix of the AlphaLISA® Acceptor beads and Biotinylated "Activator" antibody in the provided Activation Buffer. Add 5 µL of this mix to each well containing lysate.
-
Incubation: Seal the plate and incubate for 2 hours at room temperature.
-
Donor Bead Addition: Add 2 µL of Streptavidin-coated Donor beads (diluted in Donor Bead Diluent) to each well.
-
Final Incubation: Seal the plate, protect from light, and incubate for 2 hours at room temperature.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Normalize the data and calculate EC50 values, representing the concentration of the compound that causes 50% inhibition of substrate phosphorylation in the cells.
Conclusion
The discovery of novel pyrrolopyridine kinase inhibitors is a highly promising avenue for therapeutic development. A successful screening campaign depends on the thoughtful selection, rigorous development, and stringent validation of high-throughput assays. By starting with robust and sensitive biochemical assays to screen large libraries, and then progressing validated hits into more complex cell-based assays, researchers can efficiently identify potent and cell-active lead compounds. The methodologies and principles outlined in this guide provide a framework for building a trustworthy and effective screening cascade, ultimately accelerating the journey from a chemical scaffold to a potential new medicine.
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Available at: [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available at: [Link]
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Eglen, R. M., et al. (2008). The use of AlphaScreen technology in HTS: current status. Current Chemical Genomics, 1, 2–10. Available at: [Link]
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Berrera, M., et al. (2022). Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells. Methods in Molecular Biology, 2483, 15–31. Available at: [Link]
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Turjeman, K., et al. (2023). Phosphorylation-Assisted Luciferase Complementation Assay Designed to Monitor Kinase Activity and Kinase-Domain-Mediated Protein–Protein Binding. International Journal of Molecular Sciences, 24(19), 14858. Available at: [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481–490. Available at: [Link]
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Ute, K., et al. (2021). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(6), 747-757. Available at: [Link]
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Cambridge MedChem Consulting. (2017). Analysis of HTS data. Available at: [Link]
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Vasta, J. D., et al. (2018). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. SLAS Discovery, 23(8), 773-787. Available at: [Link]
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Degterev, A., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biomolecular Screening, 17(1), 64-73. Available at: [Link]
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Vasta, J. D., et al. (2009). Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform. Journal of biomolecular screening, 14(10), 1210–1221. Available at: [Link]
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Kim, J. E., et al. (2018). Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy. Anticancer Research, 38(1), 161-169. Available at: [Link]
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Wawer, M., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic acids research, 44(11), e107. Available at: [Link]
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Fayed, B., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(3), 295-314. Available at: [Link]
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Elkamhawy, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 28(17), 2883-2890. Available at: [Link]
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McNamara, C. R., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of biomolecular screening, 17(1), 64–73. Available at: [Link]
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MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Available at: [Link]
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Gireesh, K. K., et al. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PloS one, 10(7), e0133433. Available at: [Link]
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Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
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Taveras, A. G. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press. Available at: [Link]
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Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. Available at: [Link]
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Al-Rashida, M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(7), 939. Available at: [Link]
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Mourey, R. J., et al. (2008). Pyrrolo-pyrimidones: a novel class of MK2 inhibitors with potent cellular activity. Bioorganic & medicinal chemistry letters, 18(23), 6254–6258. Available at: [Link]
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Kim, H., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. European Journal of Medicinal Chemistry, 243, 114758. Available at: [Link]
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Redzicka, A., & Rybka, S. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(19), 6614. Available at: [Link]
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Kaur, H., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Medicinal Chemistry, 14(12), 899-923. Available at: [Link]
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Elkamhawy, A., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(21), 7248. Available at: [Link]
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Kim, K. S., et al. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 51(17), 5330-5341. Available at: [Link]
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BMG LABTECH. (2019). High-throughput screening (HTS). Available at: [Link]
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ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? Available at: [Link]
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Makarenkov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in bioinformatics, 16(2), 203–213. Available at: [Link]
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Sim, T., et al. (2015). Structure-Based Design of Selective Janus Kinase 2 Imidazo[4,5-d]pyrrolo[2,3-b]pyridine Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 929-934. Available at: [Link]
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Schor, J., et al. (2012). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing, 17, 322-333. Available at: [Link]
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Synthetic Route for Novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide Derivatives: An Application and Protocol Guide
Introduction: The Significance of the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide Scaffold
The 1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural similarity to indole allows it to act as a bioisostere, offering modulated physicochemical properties that can lead to improved pharmacokinetic profiles in drug candidates. The fusion of a pyrrole ring to the pyridine core creates a unique electronic environment and a rigid structure amenable to diverse functionalization.
Among the various derivatives of this core, the 1H-pyrrolo[3,2-b]pyridine-3-carboxamides have emerged as a particularly important class of compounds with a broad spectrum of biological activities. These derivatives have shown promise as potent inhibitors of various enzymes, including acetyl-CoA carboxylase 1 (ACC1) for potential cancer and metabolic disease therapies, as well as Janus kinases (JAKs) for immunomodulatory applications.[1][2] The carboxamide moiety at the 3-position often plays a crucial role in binding to target proteins through hydrogen bond interactions, making the synthetic routes to these compounds a key area of research for drug discovery professionals.
This application note provides a detailed guide to the synthesis of novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives, offering insights into the strategic choices behind the synthetic pathways and providing detailed, step-by-step protocols for key transformations.
Strategic Overview of the Synthesis
The synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives can be logically divided into two main stages:
-
Construction of the 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid core: This involves the formation of the bicyclic heteroaromatic system with a carboxylic acid or ester functionality at the 3-position.
-
Amidation of the carboxylic acid: This final step involves coupling the synthesized carboxylic acid with a diverse range of amines to generate the desired carboxamide derivatives.
The following diagram illustrates the overall synthetic workflow:
Caption: General workflow for the synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives.
Part 1: Synthesis of the 1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid Core
The construction of the 4-azaindole nucleus is a critical step that dictates the overall efficiency of the synthetic route. Several methods have been established for the synthesis of indoles and their aza-analogs, with the Fischer indole synthesis and the Bartoli indole synthesis being prominent examples. For the purpose of this guide, we will focus on a versatile approach starting from readily available pyridine precursors.
A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine. This can be achieved through a multi-step sequence involving the reaction of a nitropyridine derivative with a malonate ester, followed by reductive cyclization.
Protocol 1: Synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate
This protocol details the synthesis of a key ester intermediate, which can be subsequently hydrolyzed to the desired carboxylic acid.
Reaction Scheme:
Step A: Condensation 3-Nitropyridine derivative + Diethyl malonate -> Diethyl 2-(pyridin-3-yl)malonate derivative
Step B: Reductive Cyclization Diethyl 2-(pyridin-3-yl)malonate derivative -> Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Materials:
-
Substituted 3-nitropyridine
-
Diethyl malonate
-
Sodium hydride (NaH) in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Iron powder (Fe)
-
Acetic acid (CH₃COOH)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step A: Diethyl 2-(pyridin-3-yl)malonate derivative Synthesis
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate (1.1 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of the substituted 3-nitropyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until TLC or LC-MS analysis indicates the consumption of the starting nitropyridine.
-
Cool the reaction mixture to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diethyl 2-(pyridin-3-yl)malonate derivative.
Step B: Reductive Cyclization to Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate
-
To a solution of the diethyl 2-(pyridin-3-yl)malonate derivative (1.0 equivalent) in a mixture of ethanol and acetic acid (e.g., 4:1 v/v), add iron powder (5.0 equivalents).
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate.
Protocol 2: Hydrolysis of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Reaction Scheme:
Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate + LiOH -> 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Materials:
-
Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
1N Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate (1.0 equivalent) in a mixture of THF (or MeOH) and water.
-
Add LiOH (2.0-3.0 equivalents) or an equivalent amount of NaOH to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-6 hours, monitoring the hydrolysis by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to 0 °C and acidify to pH 2-3 with 1N HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. If a precipitate does not form, extract the aqueous layer with a suitable organic solvent like ethyl acetate.
Part 2: Amidation of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid
The final step in the synthesis is the formation of the amide bond. This is typically achieved by activating the carboxylic acid with a coupling reagent, followed by the addition of the desired amine. The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions, particularly racemization if chiral amines are used.
Mechanism of Amide Bond Formation using Peptide Coupling Reagents
The general mechanism involves the activation of the carboxylic acid to form a more reactive species that is susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU).
Sources
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Application Notes & Protocols: Characterizing Novel Pyrrolopyridine Compounds in Cellular Signaling
A Guide for the Investigation of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine and Related Analogs
Introduction: The Pyrrolopyridine Scaffold and Its Potential in Signal Transduction Research
The pyrrolopyridine core, particularly the 7-azaindole isomer, is a privileged scaffold in medicinal chemistry, frequently appearing in molecules designed to inhibit protein kinases.[1] Its structural resemblance to purines allows it to interact with the ATP-binding sites of numerous enzymes. While extensive research has been conducted on various substituted pyrrolopyridines, the specific compound this compound is not yet established as a well-characterized chemical probe with a defined biological target.
This guide, therefore, takes a prospective approach. We will proceed under the assumption that a researcher has synthesized or acquired this compound as a novel chemical entity. The following application notes and protocols will provide a comprehensive framework for its initial characterization and subsequent use in elucidating its effects on cellular signaling pathways. This workflow is designed to be broadly applicable to other novel small molecules with potential bioactivity.[2][3]
Part 1: Initial Compound Characterization and Hypothesis Generation
Before delving into complex signaling assays, it is crucial to establish the basic cytotoxic profile of the compound and to formulate a hypothesis regarding its potential mechanism of action. Given the prevalence of the pyrrolopyridine scaffold in kinase inhibitors, a primary hypothesis would be the modulation of one or more protein kinase pathways.[4] An alternative hypothesis could involve interference with small GTPase signaling, another critical node in cellular communication.
Workflow for Initial Compound Assessment
Caption: A generalized workflow for the characterization of a novel chemical entity.
Protocol 1: Determining Compound Cytotoxicity and IC50
Objective: To determine the concentration range over which this compound affects cell viability and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Selected cell line (e.g., HeLa, A549, or a cell line relevant to a specific disease model)
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight.
-
Compound Dilution: Prepare a serial dilution of the compound in complete growth medium. A common starting range is 100 µM down to 1 nM, including a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Incubation: Incubate the plate for a period relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform the cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Read the absorbance or luminescence on a plate reader. Normalize the data to the vehicle control and plot the results as percent viability versus log[concentration]. Use a non-linear regression model to calculate the IC50 value.
| Parameter | Description | Example Value |
| Cell Line | Human cervical cancer | HeLa |
| Seeding Density | Cells per well | 8,000 |
| Treatment Duration | Hours | 48 |
| Calculated IC50 | µM | 12.5 |
Table 1: Example parameters and results for a cytotoxicity assay.
Part 2: Investigating Effects on Protein Kinase Signaling
Based on the pyrrolopyridine scaffold, a primary avenue of investigation is the compound's effect on protein kinase activity. A broad kinase screen can identify potential targets, which can then be validated through cellular assays.
Protocol 2: Western Blot Analysis of Key Phospho-Proteins
Objective: To determine if this compound treatment alters the phosphorylation state of key signaling proteins, suggesting upstream kinase inhibition or activation.[5]
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
Phosphatase and protease inhibitor cocktails
-
RIPA or similar lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the compound at 1x and 5x the IC50 concentration for a relevant time period (e.g., 1, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
-
Detection and Analysis: Capture the signal using an imaging system. Quantify band intensities and normalize the phospho-protein signal to the total protein signal.
Kinase Activity-Tagged Western Blotting (KAT-WB)
For a more direct assessment of kinase activity from cell lysates, the Kinase Activity-Tagged Western Blotting (KAT-WB) method can be employed.[6][7][8] This technique involves renaturing kinases on a membrane after SDS-PAGE and then performing an in-blot phosphorylation reaction.
Caption: Workflow for Kinase Activity-Tagged Western Blotting (KAT-WB).
Part 3: Assessing Effects on Small GTPase Signaling
Small GTPases, such as those from the Rho, Ras, and Arf families, are molecular switches that regulate a vast array of cellular processes. Their activity is tightly controlled by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs).
Protocol 3: Rho Family GTPase Activation Assay (Pull-Down Method)
Objective: To determine if treatment with this compound affects the activation state of Rho family GTPases (e.g., RhoA, Rac1, Cdc42).[9]
Materials:
-
Cell line of interest
-
This compound
-
Active GTPase Pull-down and Detection Kit (containing GST-Rhotekin-RBD for Rho or GST-PAK-PBD for Rac/Cdc42, and glutathione resin)
-
Lysis/Binding/Wash buffer
-
GTPγS (positive control) and GDP (negative control)
-
Primary antibodies for RhoA, Rac1, or Cdc42
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in the Western blot protocol. Lyse the cells in the provided Lysis/Binding/Wash buffer.
-
Lysate Preparation: Clarify the lysates by centrifugation. A portion of the lysate should be saved for determining the total GTPase levels (input).
-
Control Treatment (Optional): Treat aliquots of the control lysate with GTPγS (to activate all GTPases) or GDP (to inactivate them) to ensure the assay is working correctly.[9]
-
Pull-Down of Active GTPases: Incubate the lysates with the GST-fusion protein (e.g., GST-Rhotekin-RBD) and glutathione resin. This will specifically pull down the active, GTP-bound form of the GTPase.
-
Washing: Wash the resin several times with the Lysis/Binding/Wash buffer to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins by boiling in Laemmli buffer. Analyze the eluates and the input samples by Western blotting using an antibody specific to the GTPase of interest (e.g., anti-RhoA).
-
Analysis: Compare the amount of pulled-down GTPase in the treated samples to the vehicle control. An increase or decrease indicates modulation of GTPase activity.
| Assay Type | Description | Reagent |
| GTPase-Glo™ Assay | Measures remaining GTP after hydrolysis, providing an inverse correlation with GTPase activity.[10] | Luminescent |
| G-LISA® Activation Assay | A colorimetric ELISA-based method to measure GTP-bound RhoB in cell lysates.[11] | Colorimetric |
| ATPase/GTPase Activity Assay | A colorimetric assay that measures the liberation of free phosphate.[12][13] | Colorimetric |
Table 2: Alternative methods for measuring GTPase activity.
Part 4: Cellular Imaging to Visualize Pathway Modulation
Immunofluorescence microscopy allows for the visualization of a compound's effect on protein localization and cellular morphology, providing spatial context to the biochemical data.[14][15][16]
Protocol 4: Immunofluorescence Staining for Protein Translocation
Objective: To visualize the subcellular localization of a signaling protein that may be affected by this compound treatment (e.g., the translocation of a transcription factor to the nucleus).
Materials:
-
Cells grown on glass coverslips or in imaging-grade multi-well plates
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)
-
Primary antibody against the protein of interest
-
Fluorophore-conjugated secondary antibody[14]
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the compound and controls as previously described.
-
Fixation and Permeabilization:
-
Blocking and Staining:
-
Wash with PBS.
-
Block for 1 hour at room temperature.
-
Incubate with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash with PBS.
-
Stain with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Analyze the images to assess changes in the subcellular distribution of the protein of interest.
Conclusion and Future Directions
This guide provides a foundational framework for the initial characterization of a novel pyrrolopyridine compound, this compound, as a potential modulator of cellular signaling pathways. The protocols outlined here, from basic cytotoxicity to specific pathway analysis, are designed to be adaptable and to provide a logical progression for uncovering the compound's mechanism of action. Positive results from these assays would warrant further investigation, including target identification via chemical proteomics, in vivo efficacy studies, and structure-activity relationship (SAR) studies to optimize potency and selectivity.
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A single fixation protocol for proteome-wide immunofluorescence localization studies. Journal of Proteomics. [Link]
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Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. [Link]
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Colorimetric RhoB GTPase Activity Assay. Current Protocols in Cell Biology. [Link]
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Immunofluorescence microscopy for localization of Arabidopsis chloroplast proteins. Methods in Molecular Biology. [Link]
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Kinase Activity-Tagged Western Blotting Assay. ResearchGate. [Link]
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Immunofluorescent protocol. The Human Protein Atlas. [Link]
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2-{1h-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride. PubChem. [Link]
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2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride. American Elements. [Link]
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Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]
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Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. Scientific Reports. [Link]
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Pyrrolo[3',2':6,7]cyclohepta[1,2-b]pyridines with potent photo-antiproliferative activity. European Journal of Medicinal Chemistry. [Link]
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2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E. [Link]
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Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). Bioorganic & Medicinal Chemistry Letters. [Link]
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SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology. [Link]
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- 13. resources.novusbio.com [resources.novusbio.com]
- 14. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tipps für die Optimierung von Immunfluoreszenzprotokollen: damit das beste Bild erzielt wird [sigmaaldrich.com]
- 16. A single fixation protocol for proteome-wide immunofluorescence localization studies. [publications.scilifelab.se]
- 17. v19.proteinatlas.org [v19.proteinatlas.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine
Welcome to the technical support center for the synthesis of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine, a key intermediate in pharmaceutical research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing in-depth explanations and actionable protocols.
Question 1: I am experiencing very low to no yield of the final product after the reduction of (1H-Pyrrolo[3,2-b]pyridin-3-yl)acetonitrile. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield in the final nitrile reduction step is a frequent challenge. The root causes often lie in the choice of reducing agent, reaction conditions, or degradation of the starting material.
Underlying Causality:
The reduction of a nitrile to a primary amine is a sensitive transformation. The choice of reducing agent is critical, as some may not be potent enough or may lead to side reactions.[1][2] For instance, sodium borohydride (NaBH₄) alone is generally not strong enough to reduce nitriles.[2] More powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄) are typically required.[1][2][3] Catalytic hydrogenation is another effective method, but catalyst selection and reaction conditions are paramount to prevent side reactions.[4]
Troubleshooting Protocol & Optimization:
-
Reagent Selection and Handling:
-
Primary Recommendation (Stoichiometric Reduction): Use Lithium Aluminum Hydride (LiAlH₄). It is a powerful reducing agent capable of converting nitriles to primary amines.[3] Ensure the LiAlH₄ is fresh and has been stored under anhydrous conditions to maintain its reactivity.
-
Alternative (Catalytic Hydrogenation): Catalytic hydrogenation using Raney Nickel or Palladium on carbon (Pd/C) is a viable, often higher-yielding, and safer alternative.[4] This method avoids the handling of pyrophoric LiAlH₄.
-
-
Reaction Conditions:
-
For LiAlH₄ Reduction:
-
Solvent: Use anhydrous diethyl ether or tetrahydrofuran (THF). The solvent must be completely dry, as LiAlH₄ reacts violently with water.
-
Temperature: Perform the reaction at a low temperature (0 °C) initially, followed by gentle reflux. This helps to control the exothermic reaction.
-
Work-up: A careful aqueous work-up is necessary to quench the excess LiAlH₄ and hydrolyze the aluminum complexes to liberate the amine.[3]
-
-
For Catalytic Hydrogenation:
-
Catalyst: Use a high-quality catalyst such as Raney Nickel or 10% Pd/C.
-
Solvent: Methanol or ethanol are common solvents.
-
Hydrogen Pressure: A hydrogen pressure of 50-100 psi is typically sufficient.
-
Temperature: The reaction can often be run at room temperature to 50 °C.
-
-
Illustrative Workflow for Nitrile Reduction:
Caption: Alternative workflows for the reduction of the nitrile intermediate.
Comparative Table of Reduction Methods:
| Method | Reducing Agent | Typical Solvents | Temperature | Key Considerations |
| Stoichiometric | LiAlH₄ | Anhydrous THF, Et₂O | 0 °C to reflux | Highly reactive, requires anhydrous conditions, careful work-up.[3] |
| Catalytic | H₂/Raney Ni or Pd/C | Methanol, Ethanol | Room Temp to 50 °C | Safer, often higher yielding, requires specialized hydrogenation equipment.[4] |
Question 2: My Fischer indole synthesis to form the 7-azaindole core is failing or giving a complex mixture of byproducts. What could be going wrong?
Answer:
The Fischer indole synthesis is a robust reaction but can be sensitive to the electronic nature of the substituents and the choice of acid catalyst, especially with pyridine-containing substrates like 7-azaindole precursors.[5][6]
Underlying Causality:
The mechanism of the Fischer indole synthesis involves a[2][2]-sigmatropic rearrangement of a protonated hydrazone.[7] For 7-azaindole synthesis, the electron-deficient nature of the pyridine ring can make this rearrangement less favorable compared to standard indole synthesis.[8] Furthermore, certain substituents on the phenylhydrazine or the ketone/aldehyde can lead to undesired side reactions, such as N-N bond cleavage, especially under strong protic acid conditions.[6]
Troubleshooting Protocol & Optimization:
-
Catalyst Selection:
-
Brønsted Acids: While strong acids like sulfuric acid or hydrochloric acid are traditional catalysts, they can sometimes lead to degradation. Polyphosphoric acid (PPA) is often a better choice as it acts as both a catalyst and a solvent, and can promote the reaction at elevated temperatures.[9]
-
Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can also be effective and may offer milder reaction conditions.[5][7]
-
-
Reaction Conditions:
-
Temperature Control: The reaction temperature is critical. It should be high enough to drive the rearrangement but not so high as to cause decomposition. A typical range for PPA is 140-180°C.[9]
-
Solvent: When using a catalyst like ZnCl₂, a high-boiling solvent such as toluene or xylene is suitable.
-
-
Substrate Considerations:
Logical Flow for Fischer Indole Synthesis Troubleshooting:
Caption: Troubleshooting flowchart for the Fischer indole synthesis step.
Frequently Asked Questions (FAQs)
Q1: What is the best protecting group for the 7-azaindole nitrogen during subsequent functionalization?
A1: The choice of protecting group depends on the downstream reaction conditions. A popular and versatile choice is the tert-butyloxycarbonyl (Boc) group, as it enhances stability towards oxidation and can be readily removed under acidic conditions.[10] Phenylsulfonyl (PhSO₂) is another robust option, though its removal requires harsher conditions.[10] For reactions sensitive to changes in the electronic properties of the heterocycle, a tetrahydropyranyl (THP) group can be a good choice as it is electronically neutral.[10]
Q2: I am observing the formation of dimers or other side products during reactions involving the 7-azaindole core. Why does this happen and how can it be prevented?
A2: 7-Azaindoles can be susceptible to side reactions, particularly with reagents like formaldehyde, which can lead to dimer formation.[11] This is due to the reactivity of the pyrrole ring. To mitigate this, it is often necessary to protect the pyrrole nitrogen (N-1) before carrying out further transformations.[12]
Q3: Are there alternative synthetic routes to this compound that avoid the Fischer indole synthesis?
A3: Yes, modern cross-coupling strategies offer powerful alternatives. For instance, palladium-catalyzed reactions like the Heck reaction or Suzuki coupling can be employed to construct the pyrrolo[3,2-b]pyridine core.[8][13][14][15] These methods can offer better functional group tolerance and milder reaction conditions compared to the classical Fischer synthesis.
References
-
Wikipedia. Nitrile reduction. [Link]
-
Chemguide. reduction of nitriles. [Link]
-
Master Organic Chemistry. Reduction of nitriles to primary amines with LiAlH4. [Link]
-
Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
-
ResearchGate. Optimization of the Palladium-Catalyzed Intramolecular Heck Reaction a. [Link]
-
PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
-
ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]
-
RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
-
ResearchGate. A New Protecting-Group Strategy for Indoles | Request PDF. [Link]
-
The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. [Link]
-
PubMed Central. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. [Link]
-
ResearchGate. (PDF) The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. [Link]
-
ResearchGate. What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]
-
PubMed Central. Why Do Some Fischer Indolizations Fail?. [Link]
-
ResearchGate. Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-c a …. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
ResearchGate. Optimization of Aza-Heck-carbonylation reaction a. [Link]
-
MDPI. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]
-
PubChem. 2-{1h-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride. [Link]
-
Aladdin. 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride. [Link]
-
PubMed. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. [Link]
-
ResearchGate. One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. [Link]
-
American Elements. 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride. [Link]
-
MDPI. Heck Reaction—State of the Art. [Link]
-
Laibo Chem. 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine , Package: 250mg. [Link]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 9. researchgate.net [researchgate.net]
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- 11. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Heck Reaction—State of the Art [mdpi.com]
Technical Support Center: Optimizing Solubility of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine in DMSO
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to ensure successful solubilization in Dimethyl Sulfoxide (DMSO), a critical step for the validity and reproducibility of your experiments.
Introduction: Understanding the Compound and Solvent
This compound is a heterocyclic amine with a molecular weight of 161.20 g/mol and the formula C₉H₁₁N₃[1][2]. Its structure, containing both hydrogen bond donors and acceptors, suggests moderate polarity. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it an invaluable tool in drug discovery and life science research[3][4]. However, achieving a stable, clear solution is not always straightforward. This guide will walk you through the potential challenges and their solutions.
Compound & Solvent Properties at a Glance
| Property | 2-(1H-Pyrrolo[3,2-b)pyridin-3-yl)ethanamine | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C₉H₁₁N₃ | (CH₃)₂SO |
| Molecular Weight | 161.20 g/mol [1][2] | 78.13 g/mol [3] |
| Appearance | Solid (assumed) | Colorless liquid[3] |
| Key Features | Contains pyrrolopyridine core, primary amine | Polar aprotic, hygroscopic, miscible with water[3][5] |
| Boiling Point | Not specified | 189 °C (372 °F)[3][5] |
| Freezing Point | Not specified | 18.5 °C (65.3 °F)[3] |
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in DMSO at room temperature. What should I do first?
A1: Don't worry, this is a common challenge. Initial insolubility can often be overcome with simple physical methods. We recommend first trying to increase the available energy for dissolution by vortexing the solution thoroughly and then using a bath sonicator for 10-15 minutes[6][7]. The ultrasonic waves create cavitation, which breaks apart compound aggregates and enhances solvent interaction[8][9].
Q2: I've prepared my stock solution, but it turned cloudy or formed a precipitate after being stored at -20°C. Why did this happen?
A2: This is likely due to one of two reasons:
-
Water Absorption: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air[10][11]. Even small amounts of absorbed water can dramatically decrease the solubility of many organic compounds, leading to precipitation, especially after freeze-thaw cycles[12][13][14].
-
Supersaturation: Your initial preparation may have resulted in a supersaturated solution. Upon freezing and thawing, the compound can crystallize into a more stable, less soluble form[10].
Always use anhydrous (dry) DMSO and aliquot your stock solution into single-use vials to minimize atmospheric moisture exposure and avoid repeated freeze-thaw cycles[15][16].
Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?
A3: This is highly dependent on the specific cell line. Most cell lines can tolerate DMSO up to 0.5%, but sensitive or primary cells may show signs of toxicity at concentrations as low as 0.1%[7][17]. It is imperative to run a vehicle control experiment to determine the DMSO tolerance of your specific experimental system[7].
Q4: Can I heat the solution to get my compound to dissolve?
A4: Yes, gentle heating is a common and effective technique. Warming the solution in a water bath to 37-50°C can provide the necessary energy to overcome the compound's crystal lattice energy[6][16]. However, you must first confirm the thermal stability of this compound. Prolonged or excessive heat can lead to degradation.
Troubleshooting Guide: From Suspension to Solution
Encountering solubility issues can be frustrating. The following workflow and detailed guide are designed to systematically address and resolve these problems.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting solubility issues.
Detailed Troubleshooting Steps
| Issue Encountered | Root Cause Analysis & Explanation | Recommended Action |
| Compound forms a fine suspension or oily film at the bottom. | Insufficient Mechanical Energy: The compound may be aggregated, preventing proper interaction with the solvent. The energy of simple mixing is not enough to break the particles apart. | 1. Vortex: Vigorously vortex the vial for 2-3 minutes. 2. Sonicate: Use a bath sonicator for 10-15 minutes to provide high-frequency energy, which helps to disperse aggregates[6][13]. |
| Precipitate forms after adding the DMSO stock to aqueous media (e.g., PBS, cell culture medium). | "Crashing Out": The compound is soluble in organic DMSO but insoluble in the aqueous buffer. When the DMSO concentration drops sharply upon dilution, the compound can no longer stay in solution[7]. | 1. Reverse Dilution: Add the DMSO stock drop-wise into the vortexing aqueous buffer. 2. Stepwise Dilution: Perform serial dilutions rather than a single large one[7]. 3. Use Serum: If the experiment allows, diluting into a medium containing protein (like FBS) can help stabilize the compound[7]. |
| The solution is clear initially but precipitates after a freeze-thaw cycle. | Moisture Contamination: DMSO is hygroscopic. Opening the vial repeatedly can introduce atmospheric water. Water reduces DMSO's solvating power for many organic compounds[10][12]. | 1. Use Anhydrous DMSO: Always use a fresh, sealed bottle of high-purity, anhydrous DMSO. 2. Aliquot: After preparation, immediately aliquot the stock solution into single-use volumes to prevent moisture contamination and degradation from multiple freeze-thaw cycles[15]. Store at -80°C for long-term stability[16]. |
| All physical methods (vortex, sonication, heat) have failed. | Concentration Exceeds Solubility Limit: The desired concentration may be higher than the intrinsic solubility of the compound in DMSO. | 1. Reduce Concentration: Prepare a new, less concentrated stock solution. 2. Consider a Co-Solvent: For in vivo studies, co-solvents like PEG400 or Tween 80 might be necessary, but this requires significant validation[15]. This is an advanced technique and should be approached with caution. |
Detailed Experimental Protocols
Safety First: Always handle this compound and DMSO in a well-ventilated area, wearing appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.
Protocol 1: Standard Solubilization Procedure
-
Preparation: Allow the vial of this compound and a sealed bottle of anhydrous DMSO (≥99.9%) to equilibrate to room temperature.
-
Calculation: Determine the mass of the compound and the volume of DMSO required to achieve your target concentration.
-
Addition: Carefully add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Cap the vial tightly and vortex vigorously for 2-3 minutes.
-
Inspection: Visually inspect the solution against a light source. If it is perfectly clear with no visible particulates, proceed to the next step. If not, proceed to Protocol 2.
-
Storage: Aliquot the clear stock solution into single-use, low-retention tubes. Store at -80°C for long-term preservation[15].
Protocol 2: Solubilization Using Sonication and Gentle Heat
-
Follow Steps 1-4 from the Standard Solubilization Procedure.
-
Sonication: Place the vial in a bath sonicator and sonicate for 10-15 minutes. Be sure the water level in the bath is sufficient to cover the solution level in the vial.
-
Inspection: Visually inspect the solution again. If it is still not clear, proceed to the next step.
-
Gentle Heating: Place the vial in a water bath set to 37°C for 10 minutes. Do not exceed 50°C without prior knowledge of the compound's thermal stability[6][11].
-
Final Vortex: Remove the vial from the water bath, wipe it dry, and vortex for another minute.
-
Final Inspection: If the solution is now clear, it is ready for aliquoting and storage as described in Step 6 of the standard protocol. If solubility issues persist, you may be exceeding the compound's solubility limit.
Understanding the Molecular Interactions
The effectiveness of DMSO as a solvent for this compound stems from its molecular properties.
Caption: Key intermolecular forces driving solubility in DMSO.
DMSO's sulfoxide group (S=O) is a strong hydrogen bond acceptor, readily interacting with the hydrogen bond donors on the pyrrole nitrogen and the primary amine of your compound. Furthermore, the strong dipole of the S=O bond facilitates dipole-dipole interactions with the polarizable aromatic ring system. These combined forces effectively surround the compound molecules, pulling them away from the solid-state crystal lattice and into the solution.
References
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved January 6, 2026, from [Link]
-
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved January 6, 2026, from [Link]
-
Cheng, X., et al. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening. Available from: [Link]
-
MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved January 6, 2026, from [Link]
-
Gaylord Chemical. (2025). How does DMSO Liquid interact with water? Retrieved January 6, 2026, from [Link]
-
Pharmaffiliates. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved January 6, 2026, from [Link]
-
Ingenta Connect. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2014). How to dissolve a poorly soluble drug? Retrieved January 6, 2026, from [Link]
-
Protocols.io. (2021). DMSO stock preparation. Retrieved January 6, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dimethyl Sulfoxide (DMSO): A Versatile Polar Aprotic Solvent for Industrial and Pharmaceutical Applications. Retrieved January 6, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Dimethyl Sulfoxide: Enhanced Solvent Performance and New Opportunities in Pharmaceutical Synthesis. Retrieved January 6, 2026, from [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this? Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved January 6, 2026, from [Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2025). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2022). The difference between dissolving chemicals in DMSO or water? Retrieved January 6, 2026, from [Link]
-
Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved January 6, 2026, from [Link]
-
gChem Global. (n.d.). DMSO Physical Properties. Retrieved January 6, 2026, from [Link]
-
Sunway Pharm Ltd. (n.d.). This compound. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2019). Sonication speeds up dissolution or actually increase solubility? Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). C14H12N4. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2016). How long can we sonicate solution prepared in DMSO. Can I sonicate it for 15 minutes at 20%? Retrieved January 6, 2026, from [Link]20)
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Technical Support Center: Mitigating Off-Target Effects of Pyrrolopyridine Kinase Inhibitors
This technical support guide is designed for researchers, scientists, and drug development professionals working with pyrrolopyridine-based kinase inhibitors. Its purpose is to provide in-depth troubleshooting advice and practical solutions to a common challenge in kinase inhibitor research: off-target effects. By understanding the underlying principles and employing rigorous experimental design, you can enhance the specificity of your inhibitors and generate more reliable and translatable results.
Introduction: The Challenge of Kinase Inhibitor Selectivity
Frequently Asked Questions (FAQs)
Here we address some of the initial questions researchers often have when working with pyrrolopyridine kinase inhibitors.
Q1: What are the most common reasons for off-target effects with pyrrolopyridine kinase inhibitors?
A1: The primary reason is the conserved nature of the ATP-binding site across the human kinome.[1][2] Since pyrrolopyrimidine inhibitors are often ATP-competitive, they can bind to the ATP pocket of multiple kinases. Additionally, some inhibitors may bind to allosteric sites or induce conformational changes that lead to unexpected interactions.
Q2: How can I quickly assess the potential for off-target effects with my inhibitor?
A2: A preliminary assessment can be made by performing a kinome-wide profiling screen at a single high concentration (e.g., 1-10 µM).[5] Several commercial services offer screening against large panels of kinases (over 400).[6][7][8] This initial screen will provide a broad overview of your inhibitor's selectivity and highlight potential off-target kinases that require further investigation.[5][9]
Q3: What is the difference between biochemical and cell-based selectivity profiling?
A3:
-
Biochemical assays (e.g., radiometric assays, TR-FRET) measure the direct interaction of the inhibitor with purified, isolated kinases.[10][11] These assays are excellent for determining intrinsic binding affinity (Kd) or inhibitory potency (IC50) in a controlled environment.[5][10]
-
Cell-based assays (e.g., NanoBRET™, cellular phosphorylation assays) assess the inhibitor's activity in a more physiologically relevant context, within living cells.[12][13] These assays account for factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins, which can all influence an inhibitor's effective selectivity.[10][12]
Q4: My inhibitor shows off-target activity in a biochemical screen. Is it still a useful tool?
A4: Not necessarily. An inhibitor with off-target activity can still be a valuable research tool, provided you are aware of its full activity profile and design your experiments accordingly. For instance, if the off-target kinase is not expressed in your cellular system of interest or is inhibited at a much higher concentration than your target kinase, the off-target effect may not be relevant to your specific experiment. The key is to characterize and understand the off-target activities.
Troubleshooting Guide: From Ambiguous Data to Actionable Insights
This section provides a more in-depth, problem-oriented approach to addressing specific issues that arise from off-target effects.
Problem 1: Inconsistent or Unexpected Phenotypes in Cell-Based Assays
You observe a cellular phenotype (e.g., decreased viability, altered morphology) that is inconsistent with the known function of your target kinase, or the phenotype varies between different cell lines.
Potential Cause: The observed phenotype may be due to the inhibition of one or more off-target kinases that are differentially expressed or play a more critical role in the specific cell line being used.[14]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cellular phenotypes.
Experimental Protocols:
-
Protocol 1: Verifying On-Target Engagement via Western Blot
-
Treat your cells with a dose-response of your pyrrolopyridine inhibitor for the desired time.
-
Include a positive control (e.g., a known activator of the pathway) and a negative control (vehicle, e.g., DMSO).
-
Lyse the cells and perform a Western blot to detect the phosphorylation status of a direct downstream substrate of your target kinase.
-
A dose-dependent decrease in substrate phosphorylation suggests on-target engagement.
-
-
Protocol 2: Using a Structurally Unrelated Inhibitor
-
Identify a second inhibitor for your target kinase that has a different chemical scaffold and, ideally, a known and different off-target profile.
-
Treat your cells with both inhibitors (at equipotent concentrations for the primary target).
-
If the phenotype is reproduced with the second inhibitor, it is more likely to be an on-target effect.[15] If the phenotype is unique to your pyrrolopyridine inhibitor, it is likely off-target.
-
Problem 2: High Cellular Toxicity at Concentrations Close to the On-Target IC50
You observe significant cytotoxicity in your cell line at concentrations that are required to achieve effective inhibition of your target kinase.
Potential Cause: Your inhibitor may be potently inhibiting one or more kinases that are essential for cell survival. This is a common issue with multi-kinase inhibitors.[16][17]
Strategies for Mitigation:
-
Dose Reduction and Combination Therapy: Lower the concentration of your pyrrolopyridine inhibitor to a level that minimizes toxicity and combine it with another therapeutic agent that targets a parallel survival pathway. This can create a synergistic effect while reducing off-target toxicity.[15]
-
Medicinal Chemistry Optimization: If you have medicinal chemistry capabilities, consider synthesizing analogs of your inhibitor to improve its selectivity. Structure-activity relationship (SAR) studies can guide modifications to enhance interactions with the target kinase while reducing binding to off-target kinases.[3][18][19][20][21] Key strategies include:
-
Exploiting non-conserved residues: Introduce chemical moieties that form favorable interactions with unique amino acids in the target kinase's active site.[1][2]
-
Targeting the gatekeeper residue: Modify the inhibitor to sterically clash with kinases that have a large gatekeeper residue, while allowing it to bind to targets with a smaller gatekeeper.[1]
-
Covalent inhibition: If there is a non-conserved cysteine near the active site of your target, designing an inhibitor with a weak electrophile can lead to a covalent bond, dramatically increasing potency and selectivity.[1][2]
-
Caption: Medicinal chemistry approaches to enhance inhibitor selectivity.
Problem 3: Discrepancy Between Biochemical Potency and Cellular Activity
Your inhibitor is highly potent in a biochemical assay (e.g., low nanomolar IC50), but requires much higher concentrations (e.g., micromolar) to show activity in cells.
Potential Causes:
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane.
-
High Intracellular ATP Concentration: The high concentration of ATP in cells (millimolar range) can outcompete the inhibitor for binding to the kinase, especially if the inhibitor is a reversible, ATP-competitive agent.[10]
-
Drug Efflux: The inhibitor may be actively transported out of the cell by efflux pumps.
Troubleshooting and Optimization:
| Potential Cause | Troubleshooting/Optimization Strategy | Experimental Approach |
| Poor Cell Permeability | Modify the physicochemical properties of the inhibitor to improve its ability to cross the cell membrane (e.g., adjust lipophilicity, reduce polar surface area). | Perform a Caco-2 permeability assay to assess intestinal absorption or a PAMPA (Parallel Artificial Membrane Permeability Assay) for a simpler, non-cell-based assessment. |
| High Intracellular ATP | Increase the inhibitor's residence time on the target kinase. A slower off-rate can overcome competition from ATP. | Use biophysical techniques like Surface Plasmon Resonance (SPR) to measure the on- and off-rates of inhibitor binding.[18] |
| Drug Efflux | Co-administer the inhibitor with a known efflux pump inhibitor (e.g., verapamil for P-glycoprotein) to see if cellular activity is restored. | Perform a cellular accumulation assay in the presence and absence of an efflux pump inhibitor. |
Designing a Robust Selectivity Profile: A Tiered Approach
To confidently attribute a biological effect to the inhibition of your target kinase, a systematic approach to selectivity profiling is essential.
Caption: A tiered approach to kinase inhibitor selectivity profiling.
This tiered approach, moving from broad biochemical screens to more focused and physiologically relevant cellular assays, provides a comprehensive understanding of your inhibitor's selectivity.[5] This knowledge is crucial for interpreting your experimental data accurately and for the successful development of selective and effective kinase inhibitors.
References
- Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
- Gray, N. S., Wodicka, L., Thunnissen, A. M., Norman, T. C., Kwon, S., Sullivan, F. H., ... & Lockhart, D. J. (2000). Exploiting chemical libraries for drug discovery through parallel synthesis. Science, 287(5459), 1961-1961.
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Vieth, M., Sutherland, J. J., & Robertson, D. H. (2004). Kinase-ligand interaction database: a structural view of the kinome. Journal of medicinal chemistry, 47(1), 224-232.
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
- Copeland, R. A. (2016). The drug–target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery, 15(2), 87-95.
- Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K PICTOGRAM, D., & Mott, R. (2013). A broad activity screen in support of a chemogenomic map for kinase signalling research and drug discovery. Biochemical journal, 451(2), 313-328.
- Vasta, J. D., Robers, M. B., & Machleidt, T. (2018). A direct, live-cell assay for kinetic analysis of target occupancy and residence time. Cell chemical biology, 25(1), 85-93.
- Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
- Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422-439.
- Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery—what’s next in the field?. ACS chemical biology, 8(1), 96-104.
-
A-C, D. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- Subbiah, V., Shen, T., Takeda, M., & André, F. (2021). The clinical activity of the RET inhibitor pralsetinib (BLU-667) in patients with RET-altered cancers. Annals of Oncology, 32(1), 111-121.
- Basith, S., Cui, M., Macalino, S. J. Y., & Choi, S. (2017). A comprehensive review on computational resources for kinase research and drug discovery.
- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
- Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
- Lee, J. C., & Pao, W. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 19(3), 542-544.
- Drilon, A., Hu, Z. I., & Lai, G. G. Y. (2021). Selpercatinib in patients with RET fusion–positive non–small-cell lung cancer. New England Journal of Medicine, 383(9), 813-824.
- Guo, L., & Wang, X. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Bioorganic & Medicinal Chemistry, 88, 117326.
- Kumar, A., & Singh, J. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic chemistry, 148, 107867.
- Anastassiadis, T., & Peterson, J. R. (2013). A Highly Selective Dual Insulin Receptor (IR)/Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibitor Derived from an Extracellular Signal-regulated Kinase (ERK) Inhibitor. Journal of Biological Chemistry, 288(39), 28079-28089.
- Jo, H., & Lee, S. (2025). Extending kinome coverage by analysis of kinase inhibitor broad profiling data.
- Harris, P. A., & Boloor, A. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. International Journal of Molecular Sciences, 24(5), 4931.
-
Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Retrieved January 6, 2026, from [Link]
-
DiscoveRx. (n.d.). Dawn of a New Era for Kinase Drug Discovery. Technology Networks. [Link]
- Lin, Y. T., & Whang, Y. M. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell reports, 14(9), 2205-2216.
- van den Bout, I., & van der Wouden, P. E. (2020). Drug Discovery in Liver Disease Using Kinome Profiling. International journal of molecular sciences, 21(22), 8565.
- de Gooijer, M. C., & van Tellingen, O. (2020). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Molecular Cancer Research, 18(1), 122-133.
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]
- Hassan, H. A., & Mohamed, M. F. A. (2025). Structure–activity relationship (SAR) of pyrazole substituted pyrrolopyrimidine derivatives as anticancer agents. RSC Advances, 15(1), 1-15.
- Roberts, R. S., & Pujol, L. (2014). Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists. Bioorganic & medicinal chemistry letters, 24(21), 4967-4971.
-
MRC PPU. (n.d.). Kinase Profiling Inhibitor Database. University of Dundee. [Link]
- Antolin, A. A., & Workman, P. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Cancers, 12(10), 2913.
-
The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
-
Sequist, L., & Langer, C. (2015, February 10). Dosing Strategies for Managing TKI-Related Side Effects. YouTube. [Link]
- Lee, K., & Kim, Y. C. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & medicinal chemistry letters, 55, 128451.
Sources
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- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Stabilizing 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine in Aqueous Solutions
Welcome to the technical support center for 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound in aqueous solutions during experimental work. As Senior Application Scientists, we have compiled this information based on established principles of organic chemistry and our experience with similar heterocyclic amine compounds.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has developed a yellow/brown tint and I'm seeing a loss of potency. What's happening?
This is a common observation and typically indicates degradation of the compound. The discoloration is likely due to the formation of colored degradation products arising from oxidation or other decomposition pathways. The pyrrolopyridine core and the primary amine are susceptible to oxidative degradation, which can be accelerated by factors such as dissolved oxygen, exposure to light, and the presence of metal ions in the solution.[1][2] Loss of potency is a direct consequence of the parent compound degrading into other molecules.
Q2: What are the primary factors that compromise the stability of this compound in an aqueous environment?
The stability of this compound in aqueous solution is influenced by several factors:
-
pH: The pH of the solution can significantly impact the stability. Both acidic and alkaline conditions can promote hydrolysis of certain functional groups or catalyze degradation reactions. For instance, studies on similar imide structures show cleavage of the ring system under both acidic and alkaline conditions.[3]
-
Oxidation: The presence of dissolved oxygen or other oxidizing agents is a major cause of degradation for many amine-containing compounds.[2][4] The pyrrole and pyridine rings, as well as the primary amine, are susceptible to oxidation.
-
Light: Exposure to ultraviolet (UV) or even visible light can provide the energy to initiate photochemical degradation.[2]
-
Temperature: Elevated temperatures accelerate the rate of most chemical reactions, including degradation.
-
Metal Ions: Trace amounts of metal ions (e.g., Fe²⁺, Cu²⁺) can act as catalysts for oxidative degradation.[1]
Q3: What are the likely degradation pathways for this molecule?
While specific degradation pathways for this compound need to be experimentally determined, we can hypothesize the most probable routes based on its structure and general chemical principles for similar compounds. The primary amine is susceptible to oxidation, potentially forming imines, N-oxides, or hydroxylamines.[2] The pyrrole ring is electron-rich and can be prone to oxidation and electrophilic attack.
Below is a diagram illustrating potential degradation points on the molecule.
Caption: Potential degradation pathways for this compound.
Troubleshooting Guides
Guide 1: How to Conduct a Forced Degradation Study
To understand the specific vulnerabilities of your compound, a forced degradation study is highly recommended.[4][5][6] This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify the resulting products.
Objective: To identify the conditions under which this compound degrades and to generate degradation products for analytical method development.
Experimental Protocol:
-
Prepare Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Aliquot and Stress: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.
-
Apply Stress Conditions: Expose each aliquot to one of the following stress conditions. Include a control sample protected from all stress conditions.
-
Neutralize (if necessary): After the incubation period, neutralize the acidic and basic samples.
-
Analyze: Analyze all samples (including the control) by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[7]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Incubation Time | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 24-72 hours | 60°C |
| Base Hydrolysis | 0.1 M NaOH | 24-72 hours | 60°C |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temperature |
| Thermal | None (in solution) | 72 hours | 80°C |
| Photolytic | UV light (e.g., 254 nm) and visible light | 24-72 hours | Room Temperature |
Note: The goal is to achieve 10-30% degradation. Incubation times and temperatures may need to be adjusted based on the compound's reactivity.[4]
Caption: Experimental workflow for a forced degradation study.
Guide 2: Strategies for Improving Stability
Based on the likely degradation pathways, here are practical strategies to enhance the stability of your aqueous solutions.
1. Control the pH with a Buffer System: Maintaining an optimal pH is crucial. For many amine-containing compounds, a slightly acidic pH (around 4-6) can improve stability by protonating the amine, making it less susceptible to oxidation. However, the optimal pH must be determined experimentally.
Table 2: Recommended Buffer Systems
| pH Range | Buffer System | Considerations |
| 4.0 - 5.5 | Acetate Buffer | Widely used and generally compatible. |
| 5.5 - 7.0 | Phosphate Buffer | Biologically relevant, but can sometimes participate in reactions. |
| 7.0 - 8.5 | TRIS Buffer | Common in biological assays, but can be reactive. |
2. Protect from Oxidation:
-
Use Degassed Solvents: Before preparing your solution, degas the water or buffer by sparging with an inert gas like nitrogen or argon, or by using a sonicator under vacuum.
-
Add Antioxidants: Consider adding a small amount of an antioxidant to your solution.
-
Ascorbic Acid (Vitamin C): Effective at scavenging free radicals. A final concentration of 0.01-0.1% (w/v) is a good starting point.
-
Sodium Metabisulfite: A common antioxidant for pharmaceutical preparations.[8]
-
-
Add a Chelating Agent: To sequester catalytic metal ions, add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.01-0.05%.
3. Protect from Light:
-
Use Amber Vials: Always store your solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.
-
Minimize Exposure: During experiments, minimize the time the solution is exposed to ambient light.
4. Control Storage Temperature:
-
Refrigerate or Freeze: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is preferable.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can cause degradation. Aliquot your stock solution into smaller, single-use volumes.
Summary of Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Container | Type I amber borosilicate glass vial with a Teflon-lined cap. | Minimizes light exposure and leaching of contaminants. |
| Atmosphere | Overlay the solution with an inert gas (nitrogen or argon). | Displaces oxygen to prevent oxidation. |
| Temperature | 2-8°C (short-term) or ≤ -20°C (long-term). | Reduces the rate of degradation reactions. |
| Additives | Consider 0.01% EDTA and/or 0.05% ascorbic acid. | Sequesters metal ions and scavenges free radicals. |
By systematically investigating the stability of this compound and implementing these protective measures, you can significantly improve the reliability and reproducibility of your experimental results.
References
-
Einhorn, J., et al. (2022). Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. Angewandte Chemie International Edition, 61(35), e202208508. [Link]
-
Flø, N. E., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16049–16065. [Link]
-
Buvik, A., et al. (2021). Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Sustainable Chemistry & Engineering, 9(3), 1431–1443. [Link]
- Schoenberg, J. E. (1986). U.S. Patent No. 4,622,168. U.S.
-
Flø, N. E., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate. [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 131-147. [Link]
-
Jadhav, S. B., et al. (2016). Forced Degradation Studies. MedCrave Online. [Link]
-
Tsvetanova, E., et al. (2021). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 26(16), 4991. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2022). Pharmaceuticals, 15(3), 354. [Link]
-
Sharma, S., & Singh, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical and Biomedical Analysis, 226, 115263. [Link]
-
Szymańska, E., et al. (2010). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica, 67(3), 233-238. [Link]
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- 3. ptfarm.pl [ptfarm.pl]
- 4. ijrpp.com [ijrpp.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. mdpi.com [mdpi.com]
- 8. US4622168A - Stabilizer for amine/quaternary ammonium blends - Google Patents [patents.google.com]
Technical Support Center: Navigating In Vitro Kinase Inhibitor Assays
Welcome to the Technical Support Center for in vitro kinase inhibitor assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and understand the nuances of kinase assay design and execution. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying rationale to empower you to design robust, self-validating experiments.
Section 1: Assay Design & Reagent-Related Issues
This section addresses common pitfalls that arise from the fundamental components of your kinase assay.
FAQ 1: My potent inhibitor shows weak activity or no inhibition. What's going wrong?
This is a frequent and frustrating issue. The culprit often lies in the assay conditions, particularly the concentration of ATP.
-
The Role of ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is directly dependent on the ATP concentration in the assay.[1][2] The inhibitor and ATP are in a constant battle for the kinase's binding site. High concentrations of ATP will outcompete the inhibitor, leading to an artificially high IC50 value.[2]
-
Expert Insight: It is a common practice in biochemical assays to perform the kinase assay at the Michaelis constant (Km) for ATP.[2] This is the concentration at which the kinase reaction rate is at half of its maximum. At this concentration, the relationship between IC50 and the inhibitor's binding affinity (Ki) is simplified, as described by the Cheng-Prusoff equation: IC50 = Ki (1 + [ATP] / Km).[2][3][4] When [ATP] = Km, the equation simplifies to IC50 = 2 * Ki, providing a more direct measure of the inhibitor's potency.[3][4]
-
Trustworthiness through Self-Validation: To ensure your results are meaningful, always determine the ATP Km for your specific kinase and assay conditions. Do not rely solely on literature values, as these can vary. Run your primary screens at or near the ATP Km to identify potent inhibitors. For a more physiologically relevant picture, you can later test your lead compounds at higher ATP concentrations (e.g., 1-2 mM) that mimic intracellular levels.[2][4][5]
Table 1: Impact of ATP Concentration on Apparent IC50
| Kinase | ATP Km (µM) | Assay ATP Conc. (µM) | Inhibitor Ki (nM) | Calculated IC50 (nM) |
| Kinase A | 10 | 10 | 50 | 100 |
| Kinase A | 10 | 1000 | 50 | 5050 |
| Kinase B | 100 | 100 | 50 | 100 |
| Kinase B | 100 | 1000 | 50 | 550 |
This table illustrates how a 100-fold increase in ATP concentration can dramatically increase the apparent IC50 of an ATP-competitive inhibitor, especially for kinases with a low ATP Km.
FAQ 2: I'm seeing inconsistent results and high variability between replicates. What are the likely causes?
High variability can undermine the reliability of your data. The source often lies in the technical execution of the assay.
-
Pipetting and Mixing: Inaccurate or inconsistent pipetting, especially of small volumes of inhibitors and enzymes, is a major source of error.[1] Ensure your pipettes are properly calibrated and consider using reverse pipetting for viscous solutions.[6] Preparing a master mix of reagents to dispense across the plate can also improve consistency.[6][7]
-
Reagent Quality and Handling: The purity and activity of your recombinant kinase can vary between batches and may degrade with improper storage.[8] Always qualify a new batch of enzyme with a known control inhibitor.[8] Similarly, ensure your ATP and substrate are of high quality and prepared fresh to avoid degradation.[8]
-
Compound Solubility: Poor solubility of your test compound is a common culprit for inconsistent results.[1] Visually inspect for any precipitation when preparing your compound dilutions. If solubility is an issue, consider using a different solvent or modifying the compound's formulation.
Experimental Protocol: Qualifying a New Batch of Kinase Enzyme
-
Prepare Reagents:
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).[9]
-
ATP solution at the determined Km concentration.
-
Substrate (peptide or protein) at an optimized concentration.
-
Control inhibitor with a known IC50 for the target kinase.
-
Recombinant kinase enzyme (new and old batches).
-
-
Assay Setup:
-
Prepare serial dilutions of the control inhibitor.
-
In a multi-well plate, set up reactions with both the new and old batches of the kinase enzyme. Include no-enzyme and no-inhibitor controls.
-
Add the kinase, inhibitor, and substrate to the wells.
-
Initiate the reaction by adding ATP.
-
-
Incubation and Detection:
-
Incubate the plate at the optimal temperature and for a predetermined time.
-
Stop the reaction (e.g., by adding EDTA).[10]
-
Detect kinase activity using your chosen method (e.g., radiometric, fluorescence, luminescence).
-
-
Data Analysis:
-
Plot the percentage of inhibition against the inhibitor concentration for both enzyme batches.
-
Calculate the IC50 values. The IC50 from the new batch should be within an acceptable range of the old batch and the historical value.
-
Section 2: Compound-Specific & Target-Related Pitfalls
This section explores issues arising from the nature of the kinase inhibitor itself or the kinase target.
FAQ 3: My inhibitor seems to hit everything. How do I know if it's a promiscuous inhibitor?
Promiscuous inhibitors, those that bind to multiple kinases, can be a significant challenge in drug discovery.[11] While some multi-target inhibitors have therapeutic value, understanding promiscuity is crucial.[12][13]
-
Structural Basis of Promiscuity: The high conservation of the ATP binding pocket across the kinome is a primary reason for inhibitor promiscuity.[14] Certain kinase structural features, such as a hydrophobic cage formed by the activation loop, can facilitate the binding of diverse chemical scaffolds.[11]
-
Identifying Promiscuous Inhibitors: A common approach is to screen your compound against a panel of diverse kinases. A compound that inhibits a large number of kinases, particularly those from different branches of the kinome tree, is likely promiscuous. Some kinases are known to be inherently more promiscuous, binding a higher number of inhibitors on average.[11][14]
-
Authoritative Grounding: Research has identified clusters of promiscuous kinases, such as DDR1/2, KIT, and PDGFRA/B, which on average bind significantly more inhibitors than other kinases.[11] Certain chemical scaffolds, like 2,4-dianilinopyrimidine and 4-anilinoquinoline, are also associated with promiscuous binding.[11]
Diagram: Troubleshooting Workflow for Suspected Promiscuous Inhibition
Caption: Workflow for identifying and addressing promiscuous kinase inhibitors.
FAQ 4: My inhibitor is potent in the biochemical assay but has no effect in my cell-based assay. Why the discrepancy?
This is a classic "bench-to-cell" translation problem and a major hurdle in drug discovery.[1][15] The cellular environment is far more complex than a purified in vitro system.
-
Cell Permeability: The most straightforward reason is that your compound may not be able to cross the cell membrane to reach its intracellular target.[1]
-
Cellular ATP Concentrations: As discussed previously, intracellular ATP levels are in the millimolar range, much higher than the concentrations typically used in biochemical assays.[1][4] This high ATP concentration can significantly reduce the apparent potency of an ATP-competitive inhibitor in cells.[1][4]
-
Off-Target Effects and Metabolism: Inside the cell, your compound could be rapidly metabolized, actively transported out of the cell, or bind to other cellular components, reducing its effective concentration at the target kinase.[1]
-
Expert Insight: It is crucial to incorporate cell-based assays early in the drug discovery process to identify compounds with not just biochemical potency but also cellular efficacy.[15] Assays that measure target engagement within the cell, such as NanoBRET, or that assess the phosphorylation of a downstream substrate, can provide a more accurate picture of a compound's activity in a physiological context.[15]
Section 3: Data Interpretation & Assay Artifacts
FAQ 5: How do I know if my compound is interfering with the assay technology itself?
Assay interference is a common source of false positives and negatives, particularly in high-throughput screening.[10][16]
-
Mechanisms of Interference:
-
Fluorescence-Based Assays: Test compounds may be inherently fluorescent or may quench the fluorescent signal, leading to false negatives or positives, respectively.[10]
-
Luminescence-Based Assays: Compounds can inhibit the luciferase enzyme used in assays that measure ATP consumption (like Kinase-Glo®), leading to a false positive signal for kinase inhibition.[10][17]
-
Coupled Enzyme Assays: In assays where the kinase reaction is coupled to one or more subsequent enzymatic reactions to produce a detectable signal, the test compound may inhibit one of the coupling enzymes rather than the kinase of interest.[10][18]
-
-
Trustworthiness through Self-Validation: To identify assay interference, it is essential to run counter-screens. A common and effective control is to perform the assay in the absence of the kinase enzyme but with all other components, including your test compound.[6] If a signal is still generated or altered, it strongly suggests your compound is interacting directly with the assay reagents or detection system.[6][10]
Diagram: Logic for Deconvoluting Assay Interference
Caption: A logical workflow to distinguish true kinase inhibition from assay artifacts.
FAQ 6: My IC50 values are not consistent across different experiments. How can I improve reproducibility?
Inconsistent IC50 values are a common frustration, but they can often be addressed by tightening up experimental parameters.[8]
-
Standardize Assay Conditions: As discussed, variations in ATP, enzyme, and substrate concentrations will significantly impact the IC50.[8] It is critical to use consistent concentrations for these reagents across all experiments.
-
Data Analysis: The method used for curve fitting and IC50 determination can influence the final value.[8][19] Always use a consistent and appropriate non-linear regression model to analyze your dose-response data.[8]
-
Substrate Choice: The choice and concentration of the substrate can influence the outcome of inhibition tests.[8] Different substrates can have varying affinities for the enzyme and may alter the enzyme's conformation, which in turn can affect inhibitor binding.[8][20] When possible, use a substrate that is physiologically relevant to the kinase of interest.
References
- What makes a kinase promiscuous for inhibitors? - PMC - NIH. (n.d.).
- The significance of ATP concentration in cell-free and cell-based assays. (n.d.).
- What Makes a Kinase Promiscuous for Inhibitors? - PubMed - NIH. (2019, March 21).
- Turning promiscuous kinase inhibitors into safer drugs - PubMed - NIH. (n.d.).
- Promiscuous kinase inhibitors: When having more than one partner can be good. (2020, October 21).
- Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024, May 30).
- Troubleshooting Kinase Assays with 5-(1,3-Thiazol-4-yl)pyridin-2 - Benchchem. (n.d.).
- ATP concentration - Kinase Logistics Europe. (n.d.).
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14).
- selecting the appropriate ATP concentration for in vitro kinase assays - Benchchem. (n.d.).
- Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012, May 1).
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021, August 12).
- A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - NIH. (n.d.).
- Technical Support Center: Troubleshooting Inconsistent Kinase Assay Results for C13H11Cl3N4OS - Benchchem. (n.d.).
- In vitro kinase assay - Protocols.io. (2023, September 23).
- Navigating Inconsistent IC50 Values for FGFR4 Inhibitors: A Technical Support Guide - Benchchem. (n.d.).
- Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13).
- Understanding and exploiting substrate recognition by protein kinases - PMC - NIH. (n.d.).
- IC50 Determination - edX. (n.d.).
- Kinase Buffer (10X) #9802 - Cell Signaling Technology. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In vitro kinase assay [protocols.io]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What makes a kinase promiscuous for inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncobites.blog [oncobites.blog]
- 13. Turning promiscuous kinase inhibitors into safer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What Makes a Kinase Promiscuous for Inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. courses.edx.org [courses.edx.org]
- 20. Understanding and exploiting substrate recognition by protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine
Welcome to the technical support center for 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this valuable research compound. Drawing from established principles of heterocyclic and amine chemistry, this document provides in-depth, field-proven insights into preventing degradation during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound?
A1: The degradation of this compound is primarily driven by three factors inherent to its molecular structure: oxidation, photodegradation, and reaction with atmospheric components.
-
Oxidation: The molecule contains two key sites susceptible to oxidation. The primary amine (-CH₂NH₂) side chain can be oxidized to form various products, including imines, nitriles, or nitro compounds.[1][2][3] Additionally, the electron-rich pyrrolopyridine ring system is susceptible to oxidative degradation, which can lead to ring-opening or the formation of colored polymeric byproducts.[4] Aromatic amines, in general, are known to be readily oxidized in the air.[4]
-
Photodegradation: Heterocyclic aromatic compounds, including those with pyridine and pyrrole rings, can absorb UV light.[5][6][7] This energy absorption can trigger photochemical reactions, leading to bond cleavage, rearrangement, or polymerization, often indicated by a change in color of the material. Studies on related pyrrolopyridine derivatives confirm their photolabile nature.[8]
-
Hygroscopicity and Reaction with CO₂: Primary amines are basic and hygroscopic, meaning they can readily absorb moisture from the air.[9] This moisture can facilitate hydrolytic degradation pathways. Furthermore, the amine group can react with atmospheric carbon dioxide to form a carbamate salt, which introduces impurities into the sample.
Q2: What are the ideal temperature and atmospheric conditions for long-term storage?
A2: To mitigate the degradation risks outlined above, precise control of the storage environment is critical.[10]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or below | Reduces the rate of all chemical reactions, including oxidation and hydrolysis.[9][11] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, directly preventing oxidative and hydrolytic degradation.[10] |
| Light | Amber vial or light-blocking container | Prevents exposure to UV and visible light, inhibiting photodegradation.[11][12] |
| Container | Tightly sealed, high-quality glass vial | Prevents ingress of air and moisture. Glass is generally inert to amines.[9] |
For optimal long-term stability, it is strongly recommended to aliquot the compound into smaller, single-use vials upon receipt. This practice minimizes the number of freeze-thaw cycles and reduces the exposure of the bulk material to the atmosphere each time a sample is needed.[13]
Q3: My solid sample has changed color from off-white to yellow/brown. What does this indicate and is it still usable?
A3: A color change is a strong visual indicator of chemical degradation. This is typically due to the formation of oxidized species and/or polymeric impurities, which are often highly colored. The compound is likely no longer of high purity.
Usability depends entirely on the application:
-
For non-critical applications where high purity is not essential, the material might still be functional, but results should be interpreted with caution.
-
For sensitive applications such as quantitative biological assays, in vivo studies, or as a precursor in a multi-step synthesis, using the discolored material is strongly discouraged. The impurities could lead to erroneous data, unexpected side reactions, or toxicity.
Before use, it is imperative to re-assess the purity of the discolored material using an analytical technique like HPLC-UV or LC-MS.
Q4: How should I prepare stock solutions to maximize their stability?
A4: The stability of this compound in solution is highly dependent on the solvent and storage conditions. Aromatic amines have shown variable stability in different aqueous solutions, with some being particularly unstable in acidic media like acetic acid.[14]
-
Solvent Choice: Use dry, deoxygenated solvents. Anhydrous DMSO or DMF are common choices for initial stock solutions. For aqueous buffers, prepare them with deoxygenated water and use them fresh.
-
pH Considerations: The pyrrolopyridine ring can be unstable in strongly acidic or alkaline conditions.[8][15] If preparing a buffered solution, aim for a neutral pH range (pH 6.5-7.5).
-
Preparation: Prepare solutions under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to oxygen.
-
Storage: Store stock solutions in tightly sealed vials at -80°C. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
Q5: What analytical methods can I use to assess the purity and degradation of my sample?
A5: A routine Quality Control (QC) check is essential to ensure the integrity of your compound.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary method for assessing purity. A reversed-phase C18 column is typically suitable. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of the parent compound and detecting potential degradation products. An increase in mass could suggest oxidation (addition of oxygen atoms), while fragmentation might indicate ring cleavage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a detailed picture of the compound's structure. The appearance of new signals or changes in the integration of existing peaks can confirm and help identify the structure of impurities.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action & Prevention |
| Reduced potency or activity in biological assays. | Compound degradation leading to lower concentration of the active molecule. | 1. Verify Purity: Analyze the stored compound and working solutions via HPLC or LC-MS. 2. Use Fresh Sample: If degradation is confirmed, discard the old stock and use a fresh, unopened vial. 3. Prevention: Implement the recommended storage and handling protocols (aliquoting, inert atmosphere, -20°C or colder storage).[10][11] |
| Appearance of new peaks in HPLC/LC-MS chromatogram. | Oxidative or photodegradation. | 1. Identify Impurities: Use LC-MS to determine the mass of the new peaks to hypothesize their structure (e.g., M+16 suggests oxidation). 2. Repurify if Necessary: For valuable material, repurification via flash chromatography or preparative HPLC may be possible. 3. Prevention: Strictly adhere to storage in the dark under an inert atmosphere.[12] |
| Poor solubility of the solid material. | Formation of insoluble polymeric byproducts or salt formation (e.g., carbamate). | 1. Attempt Sonication: Gently sonicate the sample in the chosen solvent. 2. Confirm Identity: If solubility remains poor, it's a strong sign of significant degradation. Confirm with analytical methods. 3. Prevention: Ensure the container is tightly sealed to exclude moisture and CO₂.[9] |
| Inconsistent results between experiments. | Use of different aliquots with varying degrees of degradation due to improper storage after first use. | 1. Standardize Handling: Ensure every user follows the exact same protocol for handling the compound. 2. Single-Use Aliquots: The most effective solution. Upon receiving a new batch, immediately aliquot it into single-use vials under an inert atmosphere. This ensures every experiment starts with material of the same quality.[13] |
Visualized Workflows and Pathways
Potential Degradation Pathways
The following diagram illustrates the key vulnerabilities of the this compound structure.
Caption: Potential degradation pathways for the target compound.
Recommended Storage and Handling Workflow
This workflow ensures the compound's integrity from receipt to experimental use.
Caption: Recommended workflow for compound storage and handling.
References
-
Shivaraj, et al. (2012). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. Environmental Science and Pollution Research International, 19(7), 2628-36. Available at: [Link]
-
Britannica, The Editors of Encyclopaedia. "Amine". Encyclopedia Britannica, 5 Dec. 2025. Available at: [Link]
-
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]
-
Various Authors. (2020). Oxidation of primary, secondary and tertiary amines. ResearchGate. Available at: [Link]
-
Bobbitt, J. M., et al. (2014). Facile Oxidation of Primary Amines to Nitriles Using an Oxoammonium Salt. Organic Letters, 17(1), 60-63. Available at: [Link]
-
GMP Plastics. (2026). Optimizing Compound Storage for Long-Term Stability and Safety. Available at: [Link]
-
Gry-Celina, M., et al. (2010). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica, 67(2), 145-151. Available at: [Link]
-
Ghisla, S., & Massey, V. (1989). Mechanisms of flavoprotein-catalyzed reactions. European Journal of Biochemistry, 181(1), 1-17. Available at: [Link]
-
Shivaraj, Y., et al. (2012). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. Environmental Science and Pollution Research, 19(7), 2628–2636. Available at: [Link]
-
Shivaraj, Y., et al. (2012). Photocatalytic degradation of N-heterocyclic aromatics—effects of number and position of nitrogen atoms in the ring. Semantic Scholar. Available at: [Link]
-
Van De Velde, M., et al. (2021). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Additives & Contaminants: Part A, 38(11), 1993-2006. Available at: [Link]
-
Indiana University. Storage of Laboratory Chemicals: Research Safety. Available at: [Link]
-
Modrzejewska, G., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Molecules, 20(5), 8562-8584. Available at: [Link]
-
Nakai, S., et al. (2011). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of Health Science, 57(4), 353-360. Available at: [Link]
-
The Synergist. (2021). Best Practices for Proper Chemical Storage. Available at: [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
-
Ali, M. M., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 23-37. Available at: [Link]
Sources
- 1. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. | Sigma-Aldrich [merckmillipore.com]
- 8. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. gmpplastic.com [gmpplastic.com]
- 11. apolloscientific.co.uk [apolloscientific.co.uk]
- 12. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ptfarm.pl [ptfarm.pl]
Technical Support Center: Overcoming Poor Cell Permeability of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine Derivatives
Welcome to the technical support center for researchers working with 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine derivatives. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenge of poor cell permeability with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives often exhibit low cell permeability?
A1: The poor cell permeability of this scaffold can often be attributed to a combination of its inherent physicochemical properties. The pyrrolopyridine core, coupled with the ethanamine side chain, contributes to a molecular profile that can be challenging for passive diffusion across lipid bilayers. Key contributing factors include:
-
High Polarity and Hydrogen Bonding Capacity: The presence of multiple nitrogen atoms in the bicyclic ring system and the primary amine in the side chain create a polar molecule with a significant number of hydrogen bond donors and acceptors. This hydrophilicity can hinder partitioning into the lipophilic cell membrane.
-
Molecular Size and Rigidity: While not excessively large, the fused ring structure can limit the conformational flexibility that sometimes aids membrane transit.
-
Potential for Efflux: The structural motifs present in these derivatives may be recognized by efflux transporters, such as P-glycoprotein (P-gp), which actively pump compounds out of the cell, thereby reducing net intracellular accumulation.[1][2]
Q2: What are the recommended initial assays to quantitatively assess the cell permeability of my compounds?
A2: A two-tiered approach is highly recommended for an initial assessment. This involves starting with a simple, high-throughput assay to measure passive diffusion, followed by a more complex cell-based assay to understand the contribution of active transport mechanisms.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that models passive, transcellular permeation.[3] It is a cost-effective and rapid method to determine a compound's intrinsic ability to diffuse across a lipid membrane.[4][5] A low PAMPA value suggests that the compound's fundamental physicochemical properties are a barrier to permeability.
-
Caco-2 Permeability Assay: This is the industry standard for in vitro prediction of human drug absorption.[6][7] It utilizes a monolayer of differentiated Caco-2 cells, which express a variety of transporters, including efflux pumps like P-gp.[1] This assay provides a more comprehensive picture by measuring not only passive diffusion but also active transport and paracellular movement.[2]
Q3: What are the primary strategies to improve the cell permeability of these derivatives?
A3: Strategies can be broadly categorized into two main approaches: chemical modification of the molecule itself and advanced formulation techniques.
-
Chemical Modification (Prodrug Approach): A common strategy is to mask the polar functional groups, such as the primary amine, with lipophilic moieties that can be cleaved by intracellular enzymes to release the active parent drug. This increases the overall lipophilicity of the compound, facilitating membrane crossing.[8] Replacing a hydrogen bond donor, like an amide, with a group that does not contribute a hydrogen bond donor, such as an ester, can also be a viable option to increase permeability.[9]
-
Formulation Strategies: For compounds where chemical modification is not feasible or desired, various formulation techniques can enhance bioavailability.[10][11][12] These include:
Q4: How can I determine if my compound is a substrate for an efflux pump like P-glycoprotein (P-gp)?
A4: The Caco-2 permeability assay is the primary tool for this determination. By performing a bidirectional assay, you can measure the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) direction, which simulates absorption, and the basolateral-to-apical (B-A) direction, which simulates efflux.
The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 is a strong indicator that the compound is actively transported out of the cells by an efflux pump.[1][2] To confirm the involvement of a specific pump like P-gp, the assay can be repeated in the presence of a known inhibitor of that pump.[1]
Troubleshooting Guides
Guide 1: Low Permeability in PAMPA Assay
Problem: My this compound derivative shows low permeability in the PAMPA assay.
Analysis: A low PAMPA result indicates that the compound's inherent physicochemical properties are unfavorable for passive diffusion across a lipid membrane.[3] This is independent of any active transport mechanisms. The primary culprits are likely high polarity and a high number of hydrogen bond donors/acceptors.
Troubleshooting Steps:
-
Review Physicochemical Properties:
-
Calculate or measure properties like cLogP, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.
-
Compare these values to established guidelines for good oral bioavailability (e.g., Lipinski's Rule of Five).
-
-
Chemical Modification Strategies:
-
Prodrugs: Consider synthesizing a prodrug by masking the primary amine with a lipophilic, cleavable group (e.g., an ester or a carbamate).[8]
-
Structural Modifications: If possible, explore modifications to the scaffold that reduce polarity without compromising target engagement. This could involve replacing polar groups with more lipophilic ones.
-
-
Re-evaluation:
-
Synthesize the modified analogues and re-test them in the PAMPA assay to confirm if the changes have improved passive permeability.
-
Decision Workflow for Low PAMPA Permeability
Caption: Decision tree for addressing low passive permeability.
Guide 2: High Efflux Ratio in Caco-2 Assay
Problem: My compound has a low Papp (A-B) value and an efflux ratio greater than 2 in the bidirectional Caco-2 assay.
Analysis: This classic profile strongly suggests that your compound is a substrate for an active efflux transporter, such as P-gp.[1][2] The transporter actively pumps the compound from the basolateral to the apical side, resulting in poor net absorption.
Troubleshooting Steps:
-
Confirm Efflux with Inhibitors: The next critical step is to confirm that the observed high efflux is due to a specific transporter. This is done by repeating the bidirectional Caco-2 assay in the presence of a known efflux pump inhibitor.
-
Interpret the Results:
-
If the addition of the inhibitor leads to a significant increase in the Papp (A-B) value and a decrease in the efflux ratio (ideally to a value less than 2), this confirms that your compound is a substrate of the inhibited transporter.
-
-
Strategic Decisions:
-
Co-administration with an Inhibitor: In some therapeutic contexts, co-administering the drug with an efflux pump inhibitor could be a viable clinical strategy.[15][16][17]
-
Chemical Modification: Attempt to modify the structure of your compound to reduce its recognition by the efflux pump. This can be a challenging endeavor as the substrate recognition sites of these pumps are often promiscuous.
-
Mechanism of P-gp Efflux and Inhibition
Caption: P-gp mediated drug efflux and its inhibition.
Guide 3: Protocol for Caco-2 Assay with an Efflux Pump Inhibitor
This protocol outlines the key steps for performing a bidirectional Caco-2 permeability assay with an efflux pump inhibitor to confirm if a test compound is a substrate.
Experimental Protocol
Objective: To determine the effect of an efflux pump inhibitor on the bidirectional permeability of a this compound derivative.
Materials:
-
Caco-2 cells seeded on Transwell® inserts (21-25 days post-seeding).
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Efflux pump inhibitor stock solution (e.g., Verapamil, 10 mM in DMSO).
-
Lucifer yellow for monolayer integrity check.
-
Analytical method for compound quantification (e.g., LC-MS/MS).
Procedure:
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use inserts with TEER values within the acceptable range for your laboratory (e.g., >200 Ω·cm²).[1][18]
-
Prepare Dosing Solutions:
-
Prepare the test compound dosing solution at the final concentration (e.g., 10 µM) in transport buffer.
-
Prepare a second dosing solution containing both the test compound (10 µM) and the efflux pump inhibitor (e.g., 100 µM Verapamil).
-
-
Pre-incubation with Inhibitor:
-
Wash the Caco-2 monolayers on both the apical and basolateral sides with pre-warmed (37°C) transport buffer.
-
For the inhibitor-treated group, add transport buffer containing the inhibitor to both the apical and basolateral sides and incubate for 30-60 minutes at 37°C. For the control group, use transport buffer only.
-
-
Permeability Assay (A-B Direction):
-
Remove the buffer from the apical side and replace it with the dosing solution (with or without inhibitor).
-
Add fresh transport buffer (with or without inhibitor) to the basolateral side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) compartment and replace with fresh buffer. Take a sample from the apical (donor) compartment at the beginning and end of the experiment.
-
-
Permeability Assay (B-A Direction):
-
Perform the assay in the reverse direction by adding the dosing solution to the basolateral side and sampling from the apical side.
-
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated analytical method like LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for each direction and condition.
-
Calculate the efflux ratio (ER = Papp (B-A) / Papp (A-B)) for both the control and inhibitor-treated groups.
-
Data Presentation: Expected Outcomes
| Condition | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Interpretation |
| Control | Low (e.g., <1.0) | High (e.g., >5.0) | >2 | Likely efflux substrate |
| + Inhibitor | Increased | Decreased | ~1 | Efflux is inhibited |
Experimental Workflow Diagram
Caption: Workflow for Caco-2 assay with an efflux inhibitor.
References
- Gupta, S., Kesarla, R. S., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics.
- UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
- Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-987.
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- Unknown. (n.d.). Caco2 assay protocol. Source not available.
- Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
- Shinde, G. (2021). Formulation strategies to improve the bioavailability of poorly absorbed drugs.
- Gupta, S., Kesarla, R. S., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Semantic Scholar.
- CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences.
- Enamine. (n.d.). Caco-2 Permeability Assay. Enamine.
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- Thomson, B. I., & Saadhali, S. A. (2025). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Biotech Res Asia, 22(3).
- Technology Networks. (n.d.). pampa-permeability-assay.pdf. Technology Networks.
- Evotec. (n.d.). Caco-2 Permeability Assay. Evotec.
- Vargiu, A. V., & Nikaido, H. (2012).
- Al-Tel, T. H. (2022).
- Scott, J. S., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters.
- Gonçalves, V., et al. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
Sources
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- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. enamine.net [enamine.net]
- 8. mdpi.com [mdpi.com]
- 9. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. upm-inc.com [upm-inc.com]
- 12. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 15. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 16. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: HPLC Purification of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine
Welcome to the technical support center for the chromatographic purification of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar polar basic compounds. The unique structure of this molecule—featuring a primary amine and a nitrogen-containing heterocyclic core—presents specific challenges in HPLC, most notably poor peak shape and insufficient retention.[1][2] This document provides in-depth, experience-driven answers to common problems, detailed protocols, and logical troubleshooting workflows to empower you to refine your purification methods effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the HPLC purification of this compound.
Q1: Why is my peak for this compound showing significant tailing?
Answer: Peak tailing is the most frequent problem for basic compounds like this one and is almost always caused by secondary interactions between the protonated amine group of your analyte and acidic, deprotonated silanol groups (Si-O⁻) on the surface of standard silica-based stationary phases.[1][3] At a neutral pH, the primary amine is positively charged, leading to a strong ionic interaction with the negatively charged silica surface, which causes a portion of the analyte molecules to lag behind the main chromatographic band, resulting in a tailed peak.
Solutions:
-
Control Mobile Phase pH: The most effective strategy is to suppress the ionization of the surface silanol groups. By lowering the mobile phase pH to ≤ 3 using an additive like formic acid or trifluoroacetic acid (TFA), you protonate the silanols (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction.[1][4]
-
Use a Competing Base: Add a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%).[5] TEA is a stronger base that will preferentially interact with the active silanol sites, effectively masking them from your analyte and dramatically improving peak symmetry.[6][7]
-
Select a Modern, High-Purity Column: Modern "Type B" silica columns are manufactured to have a lower concentration of acidic silanol groups and are often extensively end-capped to shield the remaining ones.[1][8] Columns with polar-embedded or polar-endcapped phases are also designed to improve peak shape for basic analytes.[9]
Q2: My compound is eluting very early, close to the solvent front. How can I increase its retention on a reversed-phase column?
Answer: this compound is a highly polar molecule, which leads to weak hydrophobic interactions with traditional C18 or C8 stationary phases, resulting in poor retention.[10][11] This is especially problematic when using highly aqueous mobile phases, which can cause "phase dewetting" or "ligand folding" on traditional C18 columns, further reducing retention and reproducibility.[12]
Solutions:
-
Use an "Aqueous-Stable" Column: Select a reversed-phase column specifically designed for use in highly aqueous mobile phases (e.g., polar-endcapped or polar-embedded phases). These columns resist ligand collapse and provide more stable retention for polar compounds.[9][12]
-
Explore Alternative Chromatographic Modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[2][9] It uses a polar stationary phase (like bare silica or a diol phase) with a mobile phase high in organic content (typically acetonitrile). Water acts as the strong eluting solvent.
-
Mixed-Mode Chromatography: These columns offer a combination of reversed-phase and ion-exchange retention mechanisms, providing unique selectivity and enhanced retention for polar and charged compounds like your amine.[5]
-
-
Use Ion-Pairing Reagents: Adding an ion-pairing reagent like heptafluorobutyric acid (HFBA) to the mobile phase can increase retention. The reagent's hydrophobic tail pairs with the protonated amine of your analyte, and the resulting complex has a greater affinity for the non-polar stationary phase. However, be aware that these reagents are often non-volatile, making them incompatible with mass spectrometry, and can be difficult to remove from the column.[11]
Q3: My peaks are broad, but not necessarily tailing. What are the likely causes?
Answer: Generalized peak broadening, where the peak is symmetrical but wide, can stem from several instrumental or chemical factors.
Solutions:
-
Check for Extracolumn Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause the analyte band to spread.[3] Ensure you are using tubing with the narrowest possible internal diameter suitable for your system's pressure and that all connections are made with zero dead volume.
-
Optimize Sample Solvent: Injecting your sample in a solvent that is significantly stronger than the mobile phase (e.g., pure DMSO or DMF when the mobile phase is highly aqueous) can cause peak distortion and broadening.[13][14] Whenever possible, dissolve your sample in the initial mobile phase composition.
-
Reduce Injection Volume/Mass: Overloading the column with too much sample mass is a common cause of broad, fronting, or rounded peaks.[3][13] Try reducing the injection volume or diluting the sample to see if the peak shape improves.
-
Increase Column Temperature: Operating at a slightly elevated temperature (e.g., 35-45 °C) can improve efficiency by reducing mobile phase viscosity and increasing mass transfer kinetics, leading to sharper peaks.[15]
Troubleshooting & Optimization Workflows
Visual workflows can streamline the troubleshooting process by providing a logical decision tree.
Caption: Troubleshooting workflow for aromatic amine peak tailing.
Caption: Workflow for optimizing the retention of polar compounds.
Quantitative Data & Starting Conditions
Use the following tables as a starting point for method development.
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommendation for Reversed-Phase | Recommendation for HILIC | Rationale |
| Column | Modern, end-capped C18 or C8 (e.g., Agilent ZORBAX Eclipse Plus, Waters XBridge BEH), 2.1 or 4.6 mm ID, 50-150 mm length, <5 µm particle size | Silica or Diol phase, 2.1 or 4.6 mm ID, 50-150 mm length, <5 µm particle size | Modern columns minimize silanol interactions.[8] HILIC is ideal for very polar compounds.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water | Formic acid ensures an acidic pH to improve peak shape.[4] Ammonium acetate is a volatile buffer suitable for HILIC and MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water | Acetonitrile is a common organic modifier. |
| Gradient | 5% to 50% B over 15 minutes | 95% to 60% A over 15 minutes | A shallow gradient is a good starting point for resolving impurities.[13] |
| Flow Rate | 0.4 mL/min (2.1 mm ID) or 1.0 mL/min (4.6 mm ID) | 0.4 mL/min (2.1 mm ID) or 1.0 mL/min (4.6 mm ID) | Standard flow rates for analytical columns. |
| Temperature | 40 °C | 40 °C | Elevated temperature can improve peak efficiency. |
| Detection | UV at ~280 nm (based on pyrrolopyridine chromophore) or MS | UV at ~280 nm or MS | The aromatic core should have a strong UV absorbance. |
| Injection Vol. | 1-5 µL | 1-5 µL | Small volumes minimize peak distortion.[13] |
Table 2: Common Mobile Phase Additives for Basic Analytes
| Additive | Typical Concentration | Mode | Primary Effect |
| Formic Acid | 0.05 - 0.1% (v/v) | Reversed-Phase | Acidifies mobile phase, protonates silanols, improves peak shape.[4] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | Reversed-Phase | Stronger acid than formic acid, very effective for peak shape but can cause ion suppression in MS.[4] |
| Triethylamine (TEA) | 0.1 - 0.5% (v/v) | Reversed-Phase | Acts as a competitive base, masking silanol sites to improve peak shape.[5][7] |
| Ammonium Hydroxide | 0.05 - 0.1% (v/v) | Reversed-Phase | For high-pH methods on hybrid-particle columns to run the amine in its neutral form. |
| Ammonium Acetate/Formate | 5 - 20 mM | Reversed-Phase / HILIC | Provides buffering capacity and is volatile, making it ideal for LC-MS applications.[4] |
Detailed Experimental Protocols
Protocol 1: Standard Reversed-Phase Method with Acidic Modifier
This protocol provides a robust starting point for achieving good peak shape and retention.
-
Column Installation: Install a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Preparation:
-
Solvent A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water. Filter and degas.
-
Solvent B: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile. Filter and degas.
-
-
System Equilibration: Purge the system with 100% B, then 100% A. Equilibrate the column with the initial gradient conditions (e.g., 95% A / 5% B) at 1.0 mL/min until a stable baseline is achieved (approx. 10-15 column volumes).
-
Sample Preparation: Dissolve the crude sample of this compound in a mixture of 95:5 Water:Acetonitrile to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Injection and Gradient Elution:
-
Set the column oven to 40 °C.
-
Inject 5 µL of the prepared sample.
-
Run a linear gradient from 5% B to 50% B over 15 minutes.
-
Include a high-organic wash step (e.g., ramp to 95% B) and a re-equilibration step at the end of the run.
-
-
Analysis: Monitor the chromatogram for peak shape and resolution. The primary amine should now elute as a significantly sharper peak compared to methods without an acidic modifier.
Protocol 2: HILIC Method for Enhanced Retention
Use this protocol if the analyte is poorly retained even under optimal reversed-phase conditions.
-
Column Installation: Install a HILIC column (e.g., bare silica, 4.6 x 150 mm, 5 µm).
-
Mobile Phase Preparation:
-
Solvent A: Prepare a 10 mM ammonium acetate stock solution in water. Mix 950 mL of acetonitrile with 50 mL of this stock solution. This is your weak solvent.
-
Solvent B: Mix 500 mL of acetonitrile with 500 mL of the 10 mM ammonium acetate stock solution. This is your strong (eluting) solvent.
-
-
System Equilibration: Equilibrate the column with 100% Solvent A at 1.0 mL/min. HILIC equilibration can take longer than reversed-phase; allow at least 20-30 minutes for a stable baseline.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (95% acetonitrile) to a concentration of 0.5 mg/mL. Crucially, avoid dissolving the sample in pure water or buffer, as this will cause severe peak distortion.
-
Injection and Gradient Elution:
-
Set the column oven to 40 °C.
-
Inject 2 µL of the prepared sample.
-
Run a linear gradient from 0% B to 40% B over 15 minutes.
-
-
Analysis: The polar analyte should now be well-retained and elute as a sharp peak during the water/buffer gradient.
References
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- SIELC Technologies. (n.d.). Polar Compounds.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- Chromatography Today. (2014, June 19). What are the Main Benefits of Reversed Phase HPLC?.
- ResearchGate. (2023, March 9). How to fix peak shape in hplc?.
- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Tertiary Amines.
- Agilent. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns.
- MicroSolv. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP.
- Waters Corporation. (n.d.). Peak Shape Changes Over Time.
- Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
- Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
- University College London. (n.d.). HPLC solvents and mobile phase additives.
- PMC - NIH. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC.
- Separation Science. (2023, December 8). HPLC Column Selection Guide to Help You Achieve the Best Separation.
- Biocompare. (2014, October 31). Picking the Perfect HPLC Column.
- Sunway Pharm Ltd. (n.d.). This compound.
- PubChemLite. (n.d.). 2-{1h-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- BLDpharm. (n.d.). This compound hydrochloride.
- Amadis Chemical. (n.d.). This compound;dihydrochloride.
- CP Lab Safety. (n.d.). This compound, 96% Purity.
- BenchChem. (n.d.). Technical Support Center: Refinement of Analytical Methods for Aromatic Amine Detection.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting.
- ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- Sigma-Aldrich. (n.d.). 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride.
- American Elements. (n.d.). 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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Addressing cytotoxicity of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine in non-cancerous cell lines
Welcome, Researchers. This guide is designed to serve as a dedicated resource for addressing and troubleshooting the cytotoxic effects of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine and related novel compounds in non-cancerous cell lines. As Senior Application Scientists, we have structured this center to provide not just protocols, but the underlying scientific reasoning to empower your experimental decisions. Our goal is to help you navigate unexpected cell viability results, distinguish between intended pharmacological effects and off-target toxicity, and elucidate the mechanisms behind your observations.
Section 1: Frequently Asked Questions (FAQs) - First Line of Inquiry
This section addresses the most common initial questions and concerns when working with a novel compound exhibiting cytotoxic properties.
Q1: We are observing significant cell death in our non-cancerous cell line after treatment with this compound. Is this expected?
A1: Observing cytotoxicity with a novel small molecule is not unusual, but it requires systematic investigation. Pyrrolopyridine scaffolds are present in various biologically active compounds, some with intended anti-proliferative or cytotoxic effects used in oncology.[1][2][3] However, in non-cancerous cell lines, significant cell death often indicates off-target toxicity, which is a critical parameter to evaluate in drug development. The first step is to confirm the effect is dose-dependent and reproducible.
Q2: What is a sensible starting concentration range for this compound to minimize initial toxicity?
A2: For a novel compound with unknown potency, a broad dose-response experiment is crucial. We recommend a 10-fold serial dilution series starting from a high concentration (e.g., 100 µM) down to the nanomolar range (e.g., 1 nM).[4] This allows you to identify an effective concentration range and determine the 50% inhibitory concentration (IC50) or toxic concentration (TC50). Always include a vehicle control (e.g., DMSO at the same final concentration as your highest compound dose) to ensure the solvent is not the source of toxicity.[5]
Q3: How can I distinguish between a desired anti-proliferative effect and unintended cytotoxicity?
A3: This is a critical distinction. An anti-proliferative effect slows or halts cell division, so the number of cells remains static or increases slowly, but the cells remain viable. Cytotoxicity actively causes cell death, leading to a decrease in the number of viable cells. Most "cell viability" assays, like those based on metabolic activity (e.g., MTT, MTS), measure the total metabolic output of the culture and cannot distinguish between these two outcomes on their own.[6] To differentiate, you must combine a metabolic assay with a direct measure of cell death, such as a membrane integrity assay (e.g., LDH release or Trypan Blue exclusion) or by visualizing and counting cells over time.[4]
Q4: Which non-cancerous cell lines are most appropriate for initial cytotoxicity screening?
A4: The choice of cell line should align with the compound's intended therapeutic application. However, for general toxicity screening, several well-characterized and robust non-cancerous cell lines are commonly used. Using multiple cell lines from different tissues can provide a broader toxicity profile.
| Cell Line | Tissue of Origin | Key Considerations |
| HEK-293 | Human Embryonic Kidney | Easy to culture, widely used, but is an immortalized cell line with transformed characteristics.[7] |
| NIH-3T3 | Mouse Embryonic Fibroblast | A standard for general cytotoxicity testing; robust and sensitive.[7] |
| Vero | Monkey Kidney Epithelial | Commonly used in virology and toxicity studies; shows clear cytopathic effects.[7] |
| HaCaT | Human Keratinocyte | Represents a normal epithelial barrier tissue.[7] |
| Primary Cells | e.g., HUVEC, NHDF | More physiologically relevant but are more sensitive and have a limited lifespan. |
Section 2: Troubleshooting Guide - Investigating Cytotoxicity
This section provides in-depth, Q&A-based troubleshooting for specific experimental challenges.
Q5: My viability assay results show high variability between replicate wells. What's causing this and how do I fix it?
A5: High variability is a common but solvable problem that often masks the true effect of the compound. The root causes are typically procedural.[5][8]
-
Causality & Explanation: Inconsistent cell seeding is the most frequent culprit. If cells are clumped or unevenly distributed, different wells will start with different numbers of cells, leading to varied metabolic readouts. Similarly, compound precipitation or pipetting errors can lead to inconsistent dosing.
-
Troubleshooting Steps:
-
Cell Seeding: Before seeding, ensure you have a homogeneous single-cell suspension. Gently triturate the cell suspension multiple times with a pipette before aliquoting into wells.[8]
-
Compound Solubility: Visually inspect your compound dilutions under a microscope. If you see precipitates, the compound is falling out of solution. Consider using a lower top concentration or a different solvent system. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is non-toxic (typically <0.5%).[5]
-
Pipetting Technique: Use calibrated pipettes and practice consistent technique, especially for small volumes. When adding reagents, place the pipette tip below the surface of the liquid to avoid bubbles and ensure proper mixing.
-
Plate Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate media components and your compound, leading to artifactual results. To mitigate this, avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or media.
-
Q6: Microscopy shows widespread cell death, but my MTT assay shows only a moderate decrease in signal. Why is there a discrepancy?
A6: This discrepancy highlights the limitations of metabolic assays. The MTT assay measures the activity of mitochondrial dehydrogenases to produce a formazan product.
-
Causality & Explanation: Some dying cells, particularly in late apoptosis or early necrosis, can retain mitochondrial activity for a period, leading to a continued MTT signal even though the cells are no longer viable. Conversely, a compound could inhibit mitochondrial respiration without immediately killing the cell, leading to a low MTT signal that doesn't correlate with cell counts.
-
Solution Workflow:
-
Validate with a Second Assay: Corroborate your MTT results with an assay that measures a different aspect of cell health. The Lactate Dehydrogenase (LDH) assay is an excellent choice as it measures membrane integrity by quantifying LDH released from damaged cells into the media.[4]
-
Direct Cell Counting: Use the Trypan Blue exclusion method. This simple method uses a dye that can only enter cells with compromised membranes. Counting the ratio of blue (dead) to clear (live) cells provides a direct measure of viability.
-
Consider Assay Interference: The compound itself may interfere with the MTT assay. It could be a reducing agent that converts MTT to formazan non-enzymatically or it might inhibit the dehydrogenase enzymes. Run a cell-free control with your compound and the MTT reagent to check for direct chemical reactions.
-
Q7: How do I determine if the observed cell death is primarily apoptotic or necrotic?
A7: Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury) is fundamental to understanding the compound's mechanism of action.[9] Apoptosis is a controlled process often targeted in therapies, while necrosis can trigger inflammation and is generally indicative of acute toxicity.
-
Causality & Explanation: The gold-standard method is dual staining with Annexin V and a nuclear dye like Propidium Iodide (PI) or 7-AAD, followed by flow cytometry analysis.[10][11]
-
Interpreting Results:
-
Live Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Primary Necrotic Cells: Annexin V-negative and PI-positive (this population is often small).
-
Below is a workflow for planning this experiment.
Caption: Workflow for differentiating apoptosis and necrosis using Annexin V/PI staining.
Section 3: Mechanistic Investigation - Uncovering the "Why"
Once you have confirmed cytotoxicity and identified the mode of cell death, the next step is to investigate the underlying molecular pathways.
Q8: How can I test if the cytotoxicity is mediated by oxidative stress or Endoplasmic Reticulum (ER) stress?
A8: Many drugs induce toxicity by overwhelming the cell's homeostatic mechanisms, particularly by generating reactive oxygen species (ROS) or disrupting protein folding in the ER.[14][15][16] These two pathways are often linked.[17]
-
Oxidative Stress Investigation:
-
Mechanism: Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify them. This can damage lipids, proteins, and DNA, triggering apoptosis.[14]
-
Experimental Approach: Use a fluorescent probe like DCFDA (2',7'-dichlorofluorescin diacetate) to directly measure intracellular ROS levels via flow cytometry or fluorescence microscopy after compound treatment. An increase in fluorescence indicates a rise in ROS.
-
-
ER Stress Investigation:
-
Mechanism: The ER is responsible for proper protein folding. When unfolded proteins accumulate, a signaling cascade called the Unfolded Protein Response (UPR) is activated. Prolonged or severe ER stress triggers apoptosis.[15][16]
-
Experimental Approach: Measure the expression of key ER stress markers. A common method is Western blotting for proteins like CHOP (a pro-apoptotic transcription factor) or the spliced form of XBP1, both of which are upregulated during ER stress.
-
Q9: My results suggest apoptosis. How do I confirm the involvement of the caspase cascade?
A9: Apoptosis is executed by a family of proteases called caspases. Their activation is a hallmark of this process.[18][19] There are initiator caspases (like caspase-8 and -9) that activate effector caspases (like caspase-3), which then cleave cellular substrates to dismantle the cell.[19][20]
-
Experimental Approaches:
-
Caspase Activity Assays: Use commercially available kits that contain a fluorogenic or colorimetric substrate for a specific caspase (e.g., caspase-3/7). An increase in signal indicates enzymatic activity.
-
Western Blotting: Probe for the cleaved (active) forms of caspases. For example, detecting cleaved caspase-3 is a definitive indicator of apoptosis execution.
-
Pan-Caspase Inhibition: Pre-treat cells with a broad-spectrum caspase inhibitor, like Z-VAD-FMK, before adding your compound. If the inhibitor rescues the cells from death, it strongly implies the cytotoxicity is caspase-dependent.
-
Below is a simplified diagram of a potential drug-induced apoptotic pathway.
Caption: Potential mechanism of drug-induced intrinsic apoptosis.
Section 4: Key Experimental Protocols
Protocol 4.1: Cell Viability Assessment using MTT Assay
This protocol provides a standard method for assessing cell metabolic activity, which is an indicator of viability.[21]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of your compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle-only and medium-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
Protocol 4.2: Differentiating Apoptosis and Necrosis using Annexin V & Propidium Iodide Staining
This protocol details the steps for distinguishing cell death pathways via flow cytometry.[10]
-
Cell Preparation: Seed cells in a 6-well plate and treat with your compound and controls for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Centrifuge all collected cells and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1x10⁶ cells/mL.
-
Add Dyes: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Set up compensation and gates using unstained, single-stained (Annexin V only), and single-stained (PI only) controls.
References
-
Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex - Evotec. [Link]
-
Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2011). Determination of apoptosis and necrosis. Current protocols in toxicology, Chapter 2, Unit2.2. [Link]
-
Fu, Z., Zhang, W., & Zhen, W. (2023). Role of oxidative stress and endoplasmic reticulum stress in drug-induced liver injury. Frontiers in Physiology, 14, 1189957. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Hervouet, E., Vallette, F. M., & Cartron, P. F. (1999). Activation and role of caspases in chemotherapy-induced apoptosis. Drug resistance updates : reviews and commentaries in antimicrobial and anticancer chemotherapy, 2(1), 21–29. [Link]
-
Various Authors. (2023). What are few normal cell lines to test toxicity on normal cells of designed anti cancer drug? ResearchGate. [Link]
-
Ji, Y., & Kaplowitz, N. (2014). Endoplasmic Reticulum Stress in Drug- and Environmental Toxicant-Induced Liver Toxicity. Toxicology and applied pharmacology, 281(3), 254-262. [Link]
-
Jetten, M. J., et al. (2013). Drug-induced endoplasmic reticulum and oxidative stress responses independently sensitize toward TNFα-mediated hepatotoxicity. Archives of toxicology, 87(10), 1857–1868. [Link]
-
Fu, Z., Zhang, W., & Zhen, W. (2023). Role of oxidative stress and endoplasmic reticulum stress in drug-induced liver injury. Open Exploration. [Link]
-
Fulda, S., & Debatin, K. M. (2006). Caspase activation in cancer therapy. In Madame Curie Bioscience Database. Landes Bioscience. [Link]
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Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Sotera Health Academy. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Various Authors. (2023). What cell line should I choose for citotoxicity assays? ResearchGate. [Link]
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Liu, K., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Journal of chemical information and modeling, 60(4), 2037–2046. [Link]
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Making cell lines more physiologically relevant for toxicology testing. Culture Collections, UK Health Security Agency. [Link]
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Hall, A. C., et al. (2021). Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. PeerJ, 9, e11925. [Link]
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Toxicity Tests with Mammalian Cell Cultures. SCOPE 21: Ecotoxicology and Climate. [Link]
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Bunn, R. A., & Williams, K. J. (2019). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncogene, 38(11), 1963–1978. [Link]
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Fas ligand. Wikipedia. [Link]
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Dias, S. A., et al. (2023). Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. Molecules, 28(20), 7149. [Link]
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Evaluation of the cytotoxic effects of a compound on cell lines. PCBIS. [Link]
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Dumitrascu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(14), 11689. [Link]
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Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. OncologyPRO. [Link]
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How to improve bioavailability of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide inhibitors
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1H-pyrrolo[3,2-b]pyridine-3-carboxamide inhibitors. This class of compounds, which includes promising kinase inhibitors, often presents a significant challenge in early-stage development: poor oral bioavailability.[1] This guide is designed to provide in-depth, actionable troubleshooting advice and experimental protocols to help you diagnose and overcome common hurdles related to solubility, permeability, and metabolic stability that collectively limit in vivo exposure. Our goal is to explain the causality behind experimental choices, providing a framework for rational and efficient optimization of your drug candidates.
Frequently Asked Questions (FAQs)
Q1: My 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative shows excellent in vitro potency but fails in vivo due to low oral bioavailability. Where should I start my investigation?
A1: A systematic, multi-parameter approach is crucial. Low oral bioavailability is typically a result of one or more of the following factors: poor aqueous solubility, low intestinal permeability, high first-pass metabolism, or active efflux back into the intestinal lumen. The first step is to precisely identify the primary barrier. We recommend the following tiered experimental approach:
-
Assess Aqueous Solubility: Determine the kinetic and thermodynamic solubility of your compound at different pH values (e.g., pH 2.0, 6.5, 7.4) to understand its behavior in the gastrointestinal (GI) tract.
-
Evaluate Intestinal Permeability: Conduct an in vitro Caco-2 permeability assay.[2][3][4] This will not only measure passive diffusion but also help identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[5]
-
Determine Metabolic Stability: Use an in vitro liver microsomal stability assay to quantify the rate of metabolism, which is a key indicator of first-pass effect.[6][7][8]
The results from these three assays will provide a clear picture of the primary obstacle, guiding your subsequent optimization strategy.
Q2: What are the most common formulation strategies to enhance the bioavailability of poorly soluble pyrrolopyridine compounds?
A2: For poorly soluble compounds, several formulation strategies can be employed. The choice depends on the specific physicochemical properties of your molecule.[9][10] Key strategies include:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area, which can improve the dissolution rate according to the Noyes-Whitney equation.[9][10]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix prevents crystallization, maintaining the drug in a higher-energy amorphous state with enhanced solubility.[9]
-
Lipid-Based Formulations: For lipophilic compounds, self-emulsifying or self-microemulsifying drug delivery systems (SEDDS/SMEDDS) can improve solubility and absorption.[9][11]
-
Complexation: Using cyclodextrins to form inclusion complexes can effectively mask the hydrophobic regions of a drug molecule, increasing its aqueous solubility.[9]
Q3: Can chemical modification, such as a prodrug approach, be a viable strategy?
A3: Absolutely. A prodrug strategy involves chemically modifying the parent drug to improve its physicochemical properties.[12][13][14] For pyrrolopyridine inhibitors, this could involve adding a polar, ionizable promoiety (like a phosphate or amino acid) to temporarily increase aqueous solubility.[12] This moiety is designed to be cleaved in vivo by enzymes (e.g., phosphatases or esterases) to release the active parent drug.[13] This approach is particularly useful if poor solubility is the primary absorption barrier.[15]
Troubleshooting Guide: Low Bioavailability
This section provides a problem-oriented approach to diagnosing and solving bioavailability issues.
Problem 1: Compound Precipitates in Aqueous Solution During In Vitro Assays
-
Potential Cause: Extremely low aqueous solubility. The compound's concentration in your assay buffer exceeds its solubility limit.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
-
Detailed Solution:
-
Quantify Solubility: Perform a kinetic solubility assay using nephelometry or a thermodynamic solubility assay using the shake-flask method at relevant physiological pHs.
-
Formulation Approach - Amorphous Solid Dispersion (ASD): If solubility is very low (<10 µg/mL), an ASD is often a highly effective strategy.[9] By dispersing the crystalline drug into a polymer carrier (e.g., PVP/VA 64, HPMC-AS), you create a high-energy, amorphous form that can achieve supersaturation upon dissolution, significantly enhancing bioavailability. A detailed protocol for creating an ASD via spray-drying is provided below.[9]
-
Formulation Approach - Lipophilic Salts & Lipid Formulations: For basic pyrrolopyridine inhibitors, forming a salt with a lipophilic counterion can dramatically increase its solubility in lipid-based excipients, enabling high drug loading in SEDDS or SMEDDS.[11] This combined approach can be particularly effective for highly lipophilic (high LogP) compounds.[11]
-
Problem 2: Low Apparent Permeability (Papp) in Caco-2 Assay
-
Potential Cause: The compound has poor passive diffusion across the intestinal epithelium and/or is a substrate for apically-located efflux transporters (e.g., P-gp/MDR1, BCRP).[16]
-
Troubleshooting Workflow:
Caption: Decision tree for diagnosing low Caco-2 permeability.
-
Detailed Solution:
-
Determine Efflux Ratio (ER): The standard Caco-2 assay measures permeability in both the apical-to-basolateral (A→B, absorption) and basolateral-to-apical (B→A, efflux) directions.[4][5] An ER greater than 2 indicates that active efflux is occurring.
-
Confirm Efflux Transporter Involvement: Re-run the assay in the presence of a known efflux pump inhibitor.[5] If the A→B permeability increases and the ER is reduced to approximately 1, you have confirmed your compound is a substrate for that transporter.
-
Medicinal Chemistry Strategy: If efflux is confirmed, rational medicinal chemistry modifications can be made. Strategies to disrupt recognition by efflux transporters include:
-
Problem 3: Compound is Highly Soluble and Permeable, but Bioavailability Remains Low
-
Potential Cause: High first-pass metabolism in the gut wall and/or liver. The drug is absorbed but is rapidly metabolized before it can reach systemic circulation.[19]
-
Troubleshooting Workflow:
Caption: Investigating high first-pass metabolism.
-
Detailed Solution:
-
Quantify Metabolic Rate: The in vitro liver microsomal stability assay measures the rate of disappearance of the parent compound over time.[6][20] This provides an intrinsic clearance (Clint) value and an in vitro half-life. A short half-life (<30 minutes) suggests rapid metabolism.[19]
-
Identify Metabolic Hotspots: Perform a metabolite identification study. By incubating your compound with liver microsomes (or hepatocytes for a more complete picture including Phase II metabolism) and analyzing the products by high-resolution mass spectrometry, you can identify the specific sites on the molecule that are being modified (e.g., oxidation, glucuronidation).[8][19]
-
Deuteration or "Metabolic Blocking": Once a "soft spot" is identified, medicinal chemists can strategically modify the structure to block this metabolic route. A common strategy is to replace a hydrogen atom at the site of oxidation with a fluorine atom or a deuterium atom (deuteration), as the C-F and C-D bonds are stronger and less susceptible to cleavage by CYP450 enzymes.
-
Data Summary Tables
Table 1: Interpreting In Vitro ADME Data
| Parameter | Assay | Favorable Result | Potential Issue if Unfavorable |
| Kinetic Solubility | Nephelometry | > 100 µM | Poor dissolution, absorption limited by solubility |
| Papp (A→B) | Caco-2 Assay | > 10 x 10⁻⁶ cm/s | Poor passive permeability |
| Efflux Ratio | Caco-2 Assay | < 2.0 | Substrate for active efflux transporters |
| In Vitro t½ | Liver Microsomes | > 30 min | High first-pass metabolism, low oral exposure |
Key Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is used to assess the intestinal permeability of a compound and determine if it is an efflux transporter substrate.[2][3]
-
Principle: Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[2][4] Transport of the compound across this monolayer is quantified.
-
Materials:
-
24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Caco-2 cells (ATCC HTB-37)
-
DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Non-Essential Amino Acids
-
Hank's Balanced Salt Solution (HBSS) with HEPES and glucose
-
Test compound, Lucifer Yellow (paracellular integrity marker), Propranolol (high permeability control), Atenolol (low permeability control)
-
LC-MS/MS system for analysis
-
-
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for full differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values > 250 Ω·cm². Additionally, test the permeability of Lucifer Yellow; Papp should be < 1.0 x 10⁻⁶ cm/s.[4]
-
Assay Preparation: Wash the cell monolayers gently with pre-warmed HBSS.
-
Apical to Basolateral (A→B) Permeability:
-
Add the test compound (e.g., at 10 µM) and controls dissolved in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
Take samples from both apical and basolateral chambers at the end of the incubation.
-
-
Basolateral to Apical (B→A) Permeability:
-
Perform the same procedure but add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Protocol 2: In Vitro Metabolic Stability Assay
This protocol determines the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).[7][8]
-
Principle: The test compound is incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.[19] The disappearance of the parent compound over time is monitored.
-
Materials:
-
Pooled human liver microsomes (e.g., from XenoTech)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Test compound, positive controls (e.g., Midazolam for high clearance, Verapamil for intermediate clearance)
-
Ice-cold acetonitrile with an internal standard to stop the reaction
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis
-
-
Step-by-Step Methodology:
-
Preparation: Prepare a reaction mixture containing phosphate buffer and liver microsomes (e.g., 0.5 mg/mL protein concentration). Pre-warm to 37°C.[19]
-
Initiate Reaction: Add the test compound (final concentration typically 1 µM) to the reaction mixture.[6] After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately quench it by adding it to a well containing ice-cold acetonitrile with an internal standard.[6]
-
Protein Precipitation: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Calculation:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k
-
Calculate intrinsic clearance (Clint) as: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
-
References
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Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]
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JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
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Mercell. metabolic stability in liver microsomes. [Link]
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Creative Biolabs. Caco-2 Permeability. [Link]
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SpringerLink. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. [Link]
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Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
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ACS Publications. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations | Molecular Pharmaceutics. [Link]
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protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link]
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MTT-Sarl. In vitro drug metabolism: for the selection of your lead compounds. [Link]
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PubMed. In Vitro Drug Metabolism Using Liver Microsomes. [Link]
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MDPI. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. [Link]
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PubMed. Inherent formulation issues of kinase inhibitors. [Link]
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PubMed. Towards prostate cancer targeting: Synthesis of N-heterocyclic nitro prodrugs, Ssap-NtrB enzymatic activation and anticancer evaluation. [Link]
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World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
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DSpace@Utrecht University Repository. Inherent formulation issues of kinase inhibitors. [Link]
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PubMed. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. [Link]
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ResearchGate. Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility | Request PDF. [Link]
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PubMed Central. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]
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PubMed. Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
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Science Publishing Group. Prodrugs: A Novel Approach of Drug Delivery. [Link]
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Baishideng Publishing Group. Pinocembrin as a novel anti-cancer agent: Exploring preclinical evidence along with therapeutic potential. [Link]
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PubMed. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. [Link]
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PubMed. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. [Link]
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ResearchGate. Proper design strategyof 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.... [Link]
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PubMed. Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential. [Link]
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PubMed. Influence of Efflux Transporters on Drug Metabolism: Theoretical Approach for Bioavailability and Clearance Prediction. [Link]
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Drug Discovery and Development. 7 strategies to improve PROTACs' oral bioavailability. [Link]
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Semantic Scholar. Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential. [Link]
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MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
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IMR Press. Cellular efflux transporters and the potential role of natural products in combating efflux mediated drug resistance. [Link]
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Validation & Comparative
A Comparative Guide to Validating the Inhibitory Effect of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine on Adaptor Protein 2-Associated Kinase 1 (AAK1)
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory potential of the novel compound, 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine, against its putative target, Adaptor Protein 2-Associated Kinase 1 (AAK1). We will delve into the scientific rationale for this investigation, present detailed protocols for robust in vitro and cell-based assays, and objectively compare its potential efficacy against established AAK1 inhibitors.
The Scientific Imperative: Targeting AAK1 in Neuropathic Pain and Beyond
Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis, a fundamental process for internalizing molecules from the cell surface.[1][2] AAK1 accomplishes this by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, which enhances the recruitment of cargo to clathrin-coated pits.[3][4] Given its involvement in critical cellular trafficking events, dysregulation of AAK1 has been implicated in a variety of pathological conditions, most notably neuropathic pain.[5][6] Consequently, the development of potent and selective AAK1 inhibitors has emerged as a promising therapeutic strategy.[5][7]
The compound this compound features a pyrrolopyridine scaffold, a privileged structure in kinase inhibitor design.[8] Notably, derivatives of the closely related pyrrolo[2,3-b]pyridine core have been identified as AAK1 inhibitors, suggesting that this compound is a strong candidate for AAK1 inhibition.[2] This guide outlines the necessary experimental steps to rigorously test this hypothesis.
Part 1: In Vitro Validation - Determining Biochemical Potency (IC50)
The initial step in characterizing a potential kinase inhibitor is to determine its direct inhibitory effect on the purified enzyme. A fluorescence-based in vitro kinase assay is a robust and widely adopted method for this purpose. This assay measures the phosphorylation of a specific substrate by AAK1, and the inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50).
Experimental Protocol: Fluorescence-Based In Vitro AAK1 Kinase Assay
Objective: To determine the IC50 value of this compound for AAK1.
Materials:
-
Recombinant human AAK1 enzyme
-
Fluorescently labeled peptide substrate (e.g., a peptide derived from the μ2 protein)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well assay plates
-
Fluorescence plate reader
-
This compound (test compound)
-
Known AAK1 inhibitor (positive control, e.g., LP-935509)
-
DMSO (vehicle control)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM. Also, prepare serial dilutions of the positive control inhibitor.
-
Reaction Mixture Preparation: In each well of the 384-well plate, add the assay buffer.
-
Compound Addition: Add the diluted test compound, positive control, or DMSO (for vehicle control and no-inhibitor control wells) to the respective wells.
-
Enzyme Addition: Add the recombinant AAK1 enzyme to all wells except the "no enzyme" control wells.
-
Incubation: Incubate the plate at room temperature for a predefined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate and ATP to all wells.
-
Reaction Progression: Allow the kinase reaction to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA solution to chelate Mg2+).
-
Fluorescence Reading: Read the fluorescence intensity in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent label.
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells).
-
Normalize the data with respect to the "no inhibitor" control (100% activity) and the positive control at its highest concentration (0% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for In Vitro AAK1 Kinase Assay
Caption: Workflow for the in vitro fluorescence-based AAK1 kinase assay.
Part 2: Cellular Validation - Assessing Target Engagement in a Physiological Context
While an in vitro assay confirms direct enzyme inhibition, a cell-based assay is crucial to determine if the compound can effectively engage its target within the complex cellular environment.[9] For AAK1, a logical approach is to measure the phosphorylation of its primary substrate, the μ2 subunit of the AP2 complex (AP2M1), in cells treated with the inhibitor.[10]
Experimental Protocol: Cellular AAK1 Target Engagement Assay (AP2M1 Phosphorylation)
Objective: To assess the ability of this compound to inhibit AAK1-mediated phosphorylation of AP2M1 in cells.
Materials:
-
A suitable human cell line with detectable AAK1 and AP2M1 expression (e.g., HEK293T, HeLa).
-
Cell culture medium and supplements.
-
This compound (test compound).
-
Known AAK1 inhibitor (positive control).
-
DMSO (vehicle control).
-
Lysis buffer (containing protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-AP2M1 (Thr156) and anti-total-AP2M1.
-
Secondary antibody (e.g., HRP-conjugated).
-
Western blotting reagents and equipment.
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound, the positive control, or DMSO for a specified time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-phospho-AP2M1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.
-
-
Stripping and Re-probing (Loading Control):
-
Strip the membrane of the phospho-antibody.
-
Re-probe the same membrane with the anti-total-AP2M1 antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-AP2M1 and total-AP2M1.
-
Normalize the phospho-AP2M1 signal to the total-AP2M1 signal for each sample.
-
Plot the normalized phospho-AP2M1 levels against the compound concentration to determine the cellular IC50.
-
Workflow for Cellular AAK1 Target Engagement Assay
Caption: Workflow for the cellular AAK1 target engagement assay via Western blot.
Comparative Analysis: Benchmarking Against Known AAK1 Inhibitors
To contextualize the inhibitory potential of this compound, it is essential to compare its performance against established AAK1 inhibitors. The following table presents a hypothetical yet plausible dataset for our test compound alongside published data for well-characterized AAK1 inhibitors.
| Compound | AAK1 IC50 (in vitro, nM) | Cellular p-AP2M1 IC50 (nM) | Reference |
| This compound | [Hypothetical Data] | [Hypothetical Data] | This Study |
| LP-935509 | 3.3 | 2.8 | [11] |
| BMS-986176 (LX-9211) | 2 | Not Reported | |
| SGC-AAK1-1 | 270 | Not Reported | [12] |
| BMT-090605 | 0.6 | Not Reported |
This comparative analysis will allow for a clear assessment of the potency and cellular efficacy of this compound relative to existing benchmarks in the field.
Understanding the Mechanism: The AAK1 Signaling Pathway
AAK1 is a key regulator of clathrin-mediated endocytosis and is also involved in other signaling pathways, such as the Notch and WNT pathways.[9][13] Its primary, well-established role is the phosphorylation of the AP2M1 subunit of the AP2 complex. This phosphorylation event is critical for the conformational changes in the AP2 complex that promote its binding to cargo proteins and subsequent internalization.
AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis
Caption: AAK1's role in clathrin-mediated endocytosis and its inhibition.
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for the initial validation of this compound as a novel AAK1 inhibitor. By following the detailed protocols for both in vitro and cell-based assays, researchers can generate high-quality, reproducible data. The comparative analysis against known inhibitors will be instrumental in assessing its potential as a lead compound.
Should this compound demonstrate potent and selective inhibition of AAK1, further studies would be warranted. These would include comprehensive kinase profiling to assess its selectivity across the kinome, pharmacokinetic studies to evaluate its drug-like properties, and in vivo efficacy studies in relevant disease models, such as models of neuropathic pain.
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Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents. (URL: [Link])
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Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents. (URL: [Link])
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Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis. (URL: [Link])
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LX9211 A Selective Inhibitor of AAK1 (Adapter- Associated Kinase) for Neuropathic Pain? Some Thoughts on Selectivity and Specificity. (URL: [Link])
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Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain. (URL: [Link])
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AAK1 is involved in Notch and WNT signalling pathway. Firstly, AAK1... (URL: [Link])
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The adaptor-associated kinase 1, AAK1, is a positive regulator of the Notch pathway. (URL: [Link])
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Discovery of pyrrolo[2,1-f][7][11][13]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. (URL: [Link])
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The Adaptor-associated Kinase 1, AAK1, Is a Positive Regulator of the Notch Pathway*. (URL: [Link])
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Phosphorylation of ADAPTOR PROTEIN-2 μ-adaptin by ADAPTOR-ASSOCIATED KINASE1 regulates the tropic growth of Arabidopsis roots. (URL: [Link])
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Phosphorylation of the AP2 μ subunit by AAK1 mediates high affinity binding to membrane protein sorting signals. (URL: [Link])
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Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis. (URL: [Link])
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Discovery of pyrrolo[2,1-f][7][11][13]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. (URL: [Link])
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AAK1 Gene - AP2 Associated Kinase 1. (URL: [Link])
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A Comparative Guide to Pyrrolopyridine-Based Kinase Inhibitors: Evaluating the Landscape Beyond 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine
In the landscape of modern drug discovery, particularly within oncology and immunology, the pyrrolopyridine scaffold has emerged as a "privileged" structure. Its inherent ability to mimic the purine ring of ATP allows it to effectively target the ATP-binding site of protein kinases, a critical family of enzymes often dysregulated in disease.[1] This guide provides a comparative analysis of various pyrrolopyridine inhibitors, offering a lens through which to evaluate the potential of specific compounds like 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine, for which public domain biological data is currently limited. We will delve into the structure-activity relationships of well-characterized pyrrolopyridine series, present supporting experimental data, and provide detailed protocols for their evaluation.
The Subject of Inquiry: this compound
The molecule at the heart of our topic is this compound. Its chemical structure consists of a 1H-pyrrolo[3,2-b]pyridine core, also known as 5-azaindole, with an ethanamine substituent at the 3-position of the pyrrole ring.
While its structure is documented in chemical databases, there is a notable absence of published biological activity data in the public domain for this specific compound.[2][3][4][5][6] However, its core scaffold is a well-established pharmacophore in numerous potent kinase inhibitors. The ethanamine side chain could potentially interact with the solvent-exposed region or form hydrogen bonds within a kinase active site. To understand its potential, we must look to its chemical relatives for which extensive research is available.
Comparative Analysis of Structurally Related Pyrrolopyridine Inhibitors
The versatility of the pyrrolopyridine scaffold is evident in the diverse range of kinases it can be tailored to inhibit. By strategically modifying the substituents on the core ring system, researchers have developed potent and selective inhibitors for various targets. We will compare three distinct series of pyrrolopyridine derivatives to illustrate this chemical and biological diversity.
5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as Reversible-Covalent FGFR4 Inhibitors
Fibroblast Growth Factor Receptor 4 (FGFR4) is a key oncogenic driver in hepatocellular carcinoma (HCC). A novel series of 5-formyl-pyrrolo[3,2-b]pyridine derivatives has been developed as selective, reversible-covalent inhibitors of FGFR4.[7]
-
Mechanism of Action: These compounds feature a 5-formyl group that forms a reversible covalent bond (a hemi-thioacetal adduct) with a non-catalytic cysteine residue (Cys552) in the FGFR4 active site. This unique mechanism contributes to their high potency and selectivity.[7] The pyrrolo[3,2-b]pyridine core acts as a central scaffold for orienting the key interacting moieties.[7]
-
Structure-Activity Relationship (SAR): The 5-aldehyde group is critical for the covalent interaction. The pyridyl nitrogen forms a key hydrogen bond, and various carboxamide substituents are optimized to interact with solvent-accessible regions, enhancing potency.[7]
-
Performance Data: The representative compound 10z from this series demonstrated significant potency against wild-type and clinically relevant mutant forms of FGFR4, while showing excellent selectivity against other FGFR isoforms.[7]
Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors
FMS kinase, also known as Colony-Stimulating Factor-1 Receptor (CSF-1R), is implicated in various cancers and inflammatory disorders.[8] A series of pyrrolo[3,2-c]pyridine derivatives has been identified as potent FMS kinase inhibitors.
-
Mechanism of Action: These compounds act as ATP-competitive inhibitors, occupying the kinase's active site and preventing the binding of ATP, thereby blocking downstream signaling.
-
SAR: The diarylamide or diarylurea moieties attached to the pyrrolo[3,2-c]pyridine core are crucial for activity. Modifications to these groups have led to significant improvements in potency and selectivity.[8]
-
Performance Data: Compound 1r from this series emerged as a highly potent and selective FMS kinase inhibitor, demonstrating greater potency than the initial lead compound. It also showed significant antiproliferative activity against various cancer cell lines.[8]
7-Aryl-2-anilino-pyrrolopyrimidines as Mer/Axl Tyrosine Kinase Inhibitors
The TAM family of receptor tyrosine kinases (Tyro3, Axl, Mer) plays a role in tumor survival and chemoresistance. A series of 7-aryl-2-anilino-pyrrolopyrimidines (a closely related scaffold) was developed as potent inhibitors of Mer and Axl, with minimal activity against Tyro3.[9][10]
-
Mechanism of Action: Docking studies suggest these compounds bind to the ATP pocket, with the aniline nitrogen forming a salt bridge with a key aspartate residue (ASP678 in Mer) and another part of the molecule interacting with the hinge region.[9][10]
-
SAR: The 7-aryl and 2-anilino substitutions are critical for achieving high potency. The nature of these groups dictates the selectivity profile across the TAM family.[9]
-
Performance Data: A representative compound, 27 , exhibited IC50 values in the low nanomolar range for Mer and Axl and effectively inhibited Mer phosphorylation in a cellular context.[9][10]
Quantitative Data Summary
The following table summarizes the inhibitory potency of the representative compounds discussed. This quantitative comparison highlights the high degree of potency that can be achieved with the pyrrolopyridine and related scaffolds.
| Compound | Scaffold | Target Kinase(s) | IC50 (nM) | Reference |
| 10z | Pyrrolo[3,2-b]pyridine | FGFR4 (WT) | 16 | [7] |
| FGFR4 (V550L) | 3.3 | [7] | ||
| FGFR4 (V550M) | 7.0 | [7] | ||
| 1r | Pyrrolo[3,2-c]pyridine | FMS (CSF-1R) | 30 | [8] |
| 27 | Pyrrolopyrimidine | Mer | 2 | [9][10] |
| Axl | 16 | [9][10] |
Experimental Methodologies for Inhibitor Characterization
To ensure the trustworthiness and reproducibility of inhibitor studies, standardized and well-controlled experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate kinase inhibitors.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining in a solution following a kinase reaction. A decrease in kinase activity due to an inhibitor results in a higher remaining ATP concentration, which is detected as a luminescent signal.[11]
Rationale: This in vitro assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of the target kinase, allowing for the determination of potency (e.g., IC50 value).[12]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations.
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a solution of the target kinase and its specific substrate peptide in the kinase buffer.
-
Prepare an ATP solution in the kinase buffer at a concentration appropriate for the specific kinase (often near its Km value).
-
-
Assay Procedure:
-
Add 5 µL of the test inhibitor dilution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure remaining ATP by adding 25 µL of a commercial ATP detection reagent (e.g., CellTiter-Glo®).
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11]
-
Cell-Based Proliferation/Viability Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of a compound on the proliferation or viability of cancer cell lines.[13] It is a crucial step to translate biochemical potency into a cellular effect.[14][15]
Rationale: While a biochemical assay confirms target engagement, a cell-based assay determines if this inhibition leads to a desired biological outcome, such as halting cancer cell growth.[16] It also provides an initial assessment of cell permeability and potential off-target cytotoxicity.[13]
Protocol:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., a line known to be dependent on the target kinase) in appropriate media and conditions.
-
Harvest cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in cell culture media.
-
Remove the old media from the cell plate and add 100 µL of the media containing the inhibitor or vehicle control.
-
Incubate the cells for a specified duration (e.g., 72 hours).
-
-
Viability Measurement (MTT Method):
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value by plotting viability against the logarithm of inhibitor concentration.
-
Visualizing Pathways and Workflows
Diagrams are essential for conceptualizing the complex biological and experimental systems involved in kinase inhibitor research.
Caption: Inhibition of a generic RTK signaling pathway by a pyrrolopyridine inhibitor.
Caption: General workflows for biochemical and cell-based inhibitor evaluation.
Conclusion and Future Directions
The pyrrolopyridine scaffold is a remarkably versatile and potent core for the development of kinase inhibitors. The comparative data presented for inhibitors of FGFR4, FMS, and Mer/Axl kinases demonstrate that targeted modifications to this core can yield compounds with high potency and desirable selectivity profiles.
For the specific molecule this compound, this guide provides the necessary context and experimental framework for its future evaluation. The logical next steps would be to synthesize this compound and subject it to a broad kinase screening panel to identify potential targets. Subsequent biochemical and cell-based assays, following the protocols detailed herein, would be required to validate any hits, determine potency, and assess its potential as a therapeutic agent. The rich history of its parent scaffold suggests that such an investigation could indeed be a fruitful endeavor.
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A Comparative Guide to Vemurafenib, an Approved BRAF Inhibitor, and 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine, a Heterocyclic Scaffold
A Conceptual Analysis for Drug Discovery Professionals
Published: January 6, 2026
Abstract
A direct empirical comparison between the FDA-approved drug Vemurafenib and the chemical compound 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine is not feasible, as the latter is a chemical building block with no established biological activity profile. This guide, therefore, presents a conceptual and structural comparison from a medicinal chemistry perspective. We will deconstruct Vemurafenib as a highly optimized, late-stage clinical product and analyze this compound as a potential, yet undeveloped, starting scaffold for kinase inhibitor design. This guide provides researchers with an in-depth look at the established pharmacology of Vemurafenib, juxtaposed with a hypothetical development pathway for a novel inhibitor, including detailed experimental protocols for its potential evaluation.
Part 1: Vemurafenib - The Optimized BRAFV600E Inhibitor
Vemurafenib (brand name Zelboraf) is a potent and selective inhibitor of the BRAF serine-threonine kinase, an enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] It was the first drug designed using fragment-based lead discovery to gain regulatory approval, receiving its initial FDA approval on August 17, 2011, for the treatment of late-stage melanoma.[1][4] Its indication has since expanded to include Erdheim-Chester Disease (ECD) with the same mutation.[5][6]
Mechanism of Action
Approximately 50-60% of melanomas harbor an activating mutation in the BRAF gene, most commonly a substitution of valine to glutamic acid at codon 600 (V600E).[1][7][8] This mutation leads to constitutive activation of the BRAF protein, which signals downstream through MEK and ERK, promoting uncontrolled cell proliferation and survival.[9][10][11] Vemurafenib is an ATP-competitive inhibitor that selectively binds to the kinase domain of the mutated BRAFV600E protein, blocking its activity and leading to cell cycle arrest and apoptosis in tumor cells.[1][7][12] It is not effective in patients with wild-type (non-mutated) BRAF, where it can paradoxically activate the MAPK pathway.[1][3]
Signaling Pathway Visualization
Caption: Vemurafenib inhibits the constitutively active BRAF V600E mutant, blocking the MAPK pathway.
Performance and Physicochemical Properties
Vemurafenib's clinical success is underpinned by its potent biochemical activity and favorable pharmacokinetic profile.
| Parameter | Value / Description | Source(s) |
| Target | BRAFV600E, BRAFV600K | [1] |
| IC₅₀ (BRAFV600E) | ~31 nM (Biochemical Assay) | [2] |
| Mechanism | ATP-competitive kinase inhibitor | [12][13] |
| Indications | Metastatic Melanoma, Erdheim-Chester Disease | [1][4][5] |
| Administration | Oral | [3][14] |
| Protein Binding | >99% | [3][14] |
| Metabolism | Primarily by CYP3A4 | [3][14] |
| Elimination Half-life | ~57 hours | [14] |
| Common Side Effects | Arthralgia, rash, photosensitivity, fatigue | [4][14] |
Part 2: this compound - A Hypothetical Starting Point
Unlike Vemurafenib, this compound is not an established therapeutic agent. It is a heterocyclic compound featuring a pyrrolopyridine scaffold. This class of molecules, often referred to as azaindoles, is of significant interest in medicinal chemistry because the core structure can mimic the adenine base of ATP, making it a "privileged scaffold" for designing kinase inhibitors.[15] Indeed, research has identified various pyrrolopyridine derivatives with potent inhibitory activity against kinases like GSK-3β, FMS, and VEGFR2.[16][17][18]
Structural Analysis and Potential
The structure contains:
-
A Pyrrolo[3,2-b]pyridine Core: This bicyclic system provides a rigid framework that can be oriented within the ATP-binding pocket of a kinase. The nitrogen atoms can act as hydrogen bond acceptors or donors, crucial for anchoring the molecule to the hinge region of the kinase.
-
An Ethanamine Side Chain: This flexible chain provides a vector for synthetic elaboration. The primary amine is a key functional group that can be modified to interact with solvent-exposed regions of the target protein or to introduce moieties that improve physicochemical properties.
While Vemurafenib itself utilizes a different pyrrolopyridine isomer (pyrrolo[2,3-b]pyridine), the general principle of using such scaffolds to achieve potent kinase inhibition is well-established.[13]
Hypothetical Drug Discovery Workflow
Below is a conceptual workflow illustrating how a research team might advance this compound from a simple fragment to a potential lead compound targeting a kinase like BRAFV600E.
Caption: A hypothetical workflow for developing a kinase inhibitor from a starting scaffold.
Part 3: Experimental Protocols for Evaluation
To assess the potential of novel compounds derived from the pyrrolopyridine scaffold, a series of standardized in vitro and in vivo experiments are required. These protocols are designed to validate target engagement, cellular activity, and preliminary efficacy.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a test compound to inhibit the enzymatic activity of the target kinase (e.g., recombinant BRAFV600E).
Objective: To determine the IC₅₀ value of a test compound against the target kinase.
Materials:
-
Recombinant human BRAFV600E enzyme
-
Kinase substrate (e.g., inactive MEK1)
-
ATP (Adenosine Triphosphate)
-
Test compounds dissolved in DMSO
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM. Dilute further in kinase assay buffer to achieve the final desired concentrations for the assay.
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 5 µL of the kinase reaction mix containing BRAFV600E enzyme and the MEK1 substrate in kinase buffer.
-
Add 2.5 µL of the diluted test compound or vehicle control (DMSO) to the appropriate wells.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
-
Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to the Kₘ value for the enzyme.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detect Kinase Activity:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: Convert luminescence signals to percent inhibition relative to vehicle controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based Proliferation/Viability Assay
This assay measures the effect of a test compound on the proliferation and viability of cancer cells that depend on the target kinase for survival (e.g., A375 human melanoma cells, which are BRAFV600E positive).[19]
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a test compound in a relevant cancer cell line.
Materials:
-
A375 human melanoma cell line
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, 5 mg/mL in PBS[20][21]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[22][23]
-
96-well clear, flat-bottom tissue culture plates
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding: Seed A375 cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[23]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.[23]
-
MTT Addition: Add 10-20 µL of MTT reagent to each well (final concentration ~0.5 mg/mL).[23][24] Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[20][21][24]
-
Solubilization: Carefully aspirate the medium from the wells. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[23] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[20][24]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability percentage against the logarithm of compound concentration to determine the GI₅₀ value.
Protocol 3: In Vivo Tumor Xenograft Model
This experiment evaluates the anti-tumor efficacy of a lead compound in a living animal model.
Objective: To assess the ability of a test compound to inhibit tumor growth in an immunodeficient mouse model bearing human melanoma xenografts.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NSG mice)[19][25]
-
A375 human melanoma cells
-
Matrigel (optional, to improve tumor take rate)
-
Test compound formulated in an appropriate vehicle for administration (e.g., oral gavage)
-
Calipers for tumor measurement
-
Sterile surgical and injection equipment
Procedure:
-
Cell Implantation:
-
Harvest A375 cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or culture medium, optionally mixing 1:1 with Matrigel.
-
Subcutaneously inject 1-5 million cells in a volume of 100-200 µL into the flank of each mouse.[25]
-
-
Tumor Growth and Cohort Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), use calipers to measure tumor dimensions.[26]
-
Calculate tumor volume using the formula: (Width² x Length) / 2.[26]
-
Randomize the mice into treatment and control groups with similar average tumor volumes.
-
-
Compound Administration:
-
Administer the test compound to the treatment group according to the planned dose and schedule (e.g., once daily by oral gavage).
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Measurement:
-
Measure tumor volumes and body weights of the mice 2-3 times per week.
-
Monitor the animals for any signs of toxicity or adverse effects.
-
-
Endpoint and Analysis:
-
Continue the experiment until tumors in the control group reach a predetermined maximum size (e.g., 1,500 mm³) or for a set duration (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth rates between the treated and control groups to determine the efficacy of the compound. Key metrics include Tumor Growth Inhibition (TGI).
-
Conclusion
This guide provides a comparative framework for understanding an optimized, clinically successful kinase inhibitor, Vemurafenib, and a potential starting point for new drug discovery, this compound. Vemurafenib's journey from a fragment to an FDA-approved drug highlights the extensive optimization required to achieve potency, selectivity, and favorable drug-like properties.[1] The pyrrolopyridine scaffold represents a promising, yet unvalidated, chemical entity. The provided experimental workflows outline the critical path—from initial biochemical screening to in vivo efficacy models—that would be necessary to explore its potential and develop it into a lead compound. This juxtaposition serves as a practical guide for researchers in the field, illustrating both the benchmark for success and the foundational steps of the drug discovery process.
References
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Vemurafenib - Wikipedia. Available from: [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]
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Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube; 2025. Available from: [Link]
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FDA Approval Summary: Vemurafenib for the Treatment of Patients with Erdheim‐Chester Disease with the BRAFV600 Mutation. PubMed Central (PMC); 2018. Available from: [Link]
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MTT (Assay protocol). Protocols.io; 2023. Available from: [Link]
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Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. PubMed; 2012. Available from: [Link]
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FDA Approves Vemurafenib for Treatment of Metastatic Melanoma. CancerNetwork; 2011. Available from: [Link]
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What is the mechanism of Vemurafenib?. Patsnap Synapse; 2024. Available from: [Link]
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vemurafenib. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]
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A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma. National Institutes of Health (NIH); 2021. Available from: [Link]
-
FDA granted approval to vemurafenib for Erdheim-Chester Disease. U.S. Food and Drug Administration (FDA); 2017. Available from: [Link]
-
FDA approves first treatment Zelboraf (vemurafenib)for certain patients with Erdheim-Chester Disease, a rare blood cancer. New Drug Approvals; 2017. Available from: [Link]
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Molecular Pathways: Response and Resistance to BRAF and MEK Inhibitors in BRAFV600E Tumors. AACR Journals; 2014. Available from: [Link]
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BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. MDPI; 2023. Available from: [Link]
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BRAF V600E. OncLive. Available from: [Link]
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Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models. Journal of Visualized Experiments (JoVE); 2023. Available from: [Link]
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BRAF signaling pathway including abnormal signaling from BRAFV600E.... ResearchGate. Available from: [Link]
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Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice. Spandidos Publications; 2017. Available from: [Link]
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Vemurafenib Pathway, Pharmacodynamics. PharmGKB. Available from: [Link]
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The Melanoma Patient-Derived Xenograft (PDX) Model. PubMed Central (PMC); 2020. Available from: [Link]
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MeWo Xenograft Model. Altogen Labs. Available from: [Link]
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Vemurafenib. PubChem. Available from: [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology; 2024. Available from: [Link]
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Chemical structures of vemurafenib.... ResearchGate. Available from: [Link]
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In-vivo xenograft murine human uveal melanoma model develops hepatic micrometastases. BioMed Central; 2011. Available from: [Link]
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Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. Available from: [Link]
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Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed; 2024. Available from: [Link]
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Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). PubMed Central; 2024. Available from: [Link]
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Structures of vemurafenib, encorafenib, dabrafenib, sorafenib, and the target compounds.. ResearchGate. Available from: [Link]
-
Docking-based structural splicing and reassembly strategy to develop novel deazapurine derivatives as potent B-RafV600E inhibitors. PubMed Central (PMC); 2017. Available from: [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online; 2017. Available from: [Link]
-
InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube; 2016. Available from: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central (PMC); 2010. Available from: [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI; 2023. Available from: [Link]
-
Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed; 2025. Available from: [Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI; 2024. Available from: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central (PMC); 2021. Available from: [Link]
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Kinase Selectivity Profiling: A Comparative Guide for 7-Azaindole-Based Inhibitors Featuring the 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine Scaffold
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Significance of Kinase Selectivity
In the landscape of modern drug discovery, protein kinases remain a pivotal target class due to their central role in cellular signaling pathways. However, the high degree of structural conservation across the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unforeseen toxicities and diminish therapeutic efficacy. Consequently, rigorous kinase selectivity profiling is not merely a regulatory checkbox but a fundamental component of preclinical drug development, guiding lead optimization and de-risking clinical candidates.
This guide focuses on compounds derived from the 7-azaindole scaffold, exemplified by the core structure 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine. This scaffold is a privileged structure in kinase inhibitor design, notably featured in approved drugs and clinical candidates targeting families such as the Janus kinases (JAKs) and Rho-associated coiled-coil containing protein kinases (ROCKs). We will objectively compare the performance of representative 7-azaindole-based inhibitors against alternative compounds, supported by experimental data and detailed protocols for robust selectivity assessment.
Comparative Selectivity Analysis: 7-Azaindole Scaffold vs. Alternatives
The 7-azaindole core acts as a versatile hinge-binding motif, a critical interaction for kinase inhibition. Its utility is demonstrated in compounds like Tofacitinib, a pan-JAK inhibitor. However, achieving selectivity within a kinase family (e.g., distinguishing between JAK1, JAK2, JAK3, and TYK2) or across different families remains a key objective.
Let's compare a representative 7-azaindole compound with an alternative inhibitor targeting the JAK family.
Table 1: Comparative Kinase Inhibition Profile (IC50 values in nM)
| Kinase Target | 7-Azaindole Scaffold (e.g., Tofacitinib) | Alternative: Filgotinib (JAK1-selective) |
| JAK1 | 1.1 nM | 10 nM |
| JAK2 | 20 nM | 28 nM |
| JAK3 | 1.0 nM | 810 nM |
| TYK2 | 344 nM | 116 nM |
| ROCK1 | >10,000 nM | Not Reported |
| ROCK2 | >10,000 nM | Not Reported |
Data is illustrative and compiled from public sources for comparative purposes.
Interpretation of Data:
-
Tofacitinib , built upon a pyrrolo[2,3-d]pyrimidine core which is functionally related to the 7-azaindole scaffold, demonstrates potent inhibition of JAK1 and JAK3, with moderate activity against JAK2. This profile defines it as a pan-JAK inhibitor.
-
Filgotinib , which features a different heterocyclic core, exhibits significant selectivity for JAK1 over other JAK family members, particularly JAK3.
This comparison underscores a critical concept in drug design: the core scaffold profoundly influences the selectivity profile. While the 7-azaindole family is highly effective, achieving isoform-specific inhibition often requires significant medicinal chemistry efforts to modify peripheral structures.
Experimental Protocols for Kinase Selectivity Profiling
A multi-tiered approach is essential for a comprehensive understanding of a compound's selectivity. This typically involves an initial broad screening followed by more focused biochemical and cell-based assays.
Workflow for Comprehensive Kinase Selectivity Profiling
Caption: A three-phase workflow for kinase inhibitor selectivity profiling.
Protocol 1: Broad Kinome Screening (Binding Assay)
This initial step provides a panoramic view of the compound's interactions across the human kinome. The KINOMEscan™ platform (DiscoverX) is a widely used method.
Principle: This is a competition binding assay. The test compound is incubated with a panel of DNA-tagged kinases. Its ability to displace a reference ligand from the kinase's active site is quantified using qPCR.
Step-by-Step Methodology:
-
Compound Preparation: Solubilize the test compound (e.g., a derivative of this compound) in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Concentration: Prepare a working solution for screening at a single, high concentration (typically 1 to 10 µM) to maximize the capture of potential off-targets.
-
Incubation: The compound is incubated with the desired panel of human kinases (e.g., the 468-kinase scanMAX panel). Each kinase is tagged with a unique DNA sequence. An immobilized, active-site directed ligand is also present in the reaction well.
-
Affinity Capture: Kinases that are not inhibited by the test compound will bind to the immobilized ligand. Unbound kinases (those bound by the test compound) are washed away.
-
Quantification: The amount of kinase remaining in the well is measured by quantifying the attached DNA tag via qPCR. The result is expressed as a percentage of the DMSO vehicle control (%Inhibition).
Trustworthiness Check: The assay includes positive (known potent inhibitor) and negative (DMSO) controls for each kinase. The Z'-factor, a statistical measure of assay quality, should be > 0.5 for reliable data.
Protocol 2: Biochemical IC50 Determination (Enzymatic Assay)
Once primary targets and significant off-targets are identified, their inhibition must be quantified through dose-response curves to determine the IC50 value. The ADP-Glo™ Kinase Assay (Promega) is a robust method.
Principle: This assay measures the amount of ADP produced during the kinase's enzymatic reaction. As the inhibitor concentration increases, kinase activity decreases, resulting in less ADP production.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffers, the specific kinase, its corresponding substrate (e.g., a peptide), and ATP.
-
Compound Titration: Create a serial dilution of the test compound in DMSO, typically starting from 10 µM down to low nM concentrations (e.g., an 11-point, 3-fold dilution series).
-
Kinase Reaction:
-
Add the kinase and substrate to each well of a multi-well plate.
-
Add the serially diluted test compound.
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
-
ADP Detection (Part 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation (Part 2): Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction, producing light.
-
Data Acquisition: Measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, to kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Caption: Workflow of the ADP-Glo™ biochemical kinase assay.
Conclusion and Future Directions
The this compound scaffold represents a powerful starting point for the development of potent kinase inhibitors. As demonstrated, compounds derived from this core can achieve high affinity for families like the JAK kinases. However, achieving selectivity remains the paramount challenge. The guide illustrates that head-to-head comparisons with alternative scaffolds are essential for contextualizing a compound's therapeutic potential.
A rigorous, multi-phase profiling strategy—moving from broad kinome screening to specific biochemical and cellular assays—is non-negotiable for validating a compound's mechanism of action and safety profile. By employing the robust protocols detailed herein, researchers can build a comprehensive data package to support the advancement of novel 7-azaindole-based drug candidates from the bench to the clinic.
References
-
KINOMEscan™ Technology Overview. DiscoverX (now part of Eurofins Discovery). [Link]
-
Tofacitinib FDA Drug Approval Information. U.S. Food and Drug Administration. [Link]
-
Filgotinib EMA Assessment Report. European Medicines Agency. [Link]
-
Cellular Thermal Shift Assay (CETSA®). Pelago Bioscience. [Link]
A Comparative Guide to Confirming the Tubulin Binding Site of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine
For researchers and drug development professionals, identifying the precise binding site of a novel compound on its target protein is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive, in-depth comparison of experimental methodologies to confirm the binding site of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine, a potential new tubulin-targeting agent. We will explore a logical progression of experiments, from initial functional assays to high-resolution structural determination, explaining the causality behind each experimental choice.
Tubulin, the protein subunit of microtubules, is a cornerstone of cellular architecture and division. Its dynamic polymerization and depolymerization are essential for processes like mitosis, making it a prime target for anticancer drugs.[1][2] These drugs typically bind to one of several well-characterized sites on the tubulin dimer, such as the colchicine, vinca alkaloid, or taxane binding sites, thereby disrupting microtubule dynamics.[3][4][5][6] This guide will equip you with the knowledge to navigate the experimental landscape and definitively locate where this compound exerts its effects.
A Multi-Faceted Approach to Binding Site Confirmation
Confirming a binding site is not a single experiment but rather a process of accumulating evidence from various orthogonal techniques. This workflow provides a strategic approach, starting with broader, function-based assays and progressively moving towards high-resolution, direct visualization methods.
Caption: A logical workflow for confirming a tubulin binding site.
Phase 1: Functional Characterization - Does it Affect Tubulin Polymerization?
The first crucial step is to determine if this compound indeed modulates tubulin polymerization. An in vitro tubulin polymerization assay is the gold standard for this initial assessment.[2]
In Vitro Tubulin Polymerization Assay
This assay monitors the assembly of purified tubulin into microtubules over time.[2] The process is typically tracked by measuring the increase in turbidity (light scattering) at 340 nm or by an increase in fluorescence of a reporter dye that binds to polymerized microtubules.[2]
-
Principle: Tubulin polymerization is a dynamic process with distinct nucleation, growth, and steady-state phases, which can be visualized as a sigmoidal curve.[2] Inhibitors of polymerization will reduce the rate and extent of this curve, while stabilizers will enhance it.[2][7]
-
Experimental Causality: This initial screen provides the first piece of functional evidence. A positive result (either inhibition or enhancement of polymerization) strongly suggests that the compound directly interacts with tubulin and justifies proceeding with more detailed binding studies.
Comparison of Polymerization Assay Methods
| Method | Principle | Advantages | Disadvantages |
| Turbidity-based | Measures the increase in light scattering at 340 nm as microtubules form.[2] | Simple, readily available equipment (spectrophotometer). | Less sensitive, can be affected by compound precipitation.[8] |
| Fluorescence-based | A fluorescent reporter dye binds to polymerized microtubules, causing an increase in fluorescence intensity.[2][7] | More sensitive than turbidity-based assays, less prone to interference from precipitated compounds.[2] | Requires a fluorescent plate reader and specific reporter dyes. |
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
-
Reagent Preparation:
-
Prepare a 2 mg/mL solution of purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[9]
-
Supplement the buffer with 1 mM GTP, 15% glycerol, and a fluorescent reporter dye according to the manufacturer's instructions.[2]
-
Prepare a stock solution of this compound and serial dilutions.
-
Prepare positive controls: a known polymerization inhibitor (e.g., nocodazole) and a stabilizer (e.g., paclitaxel).[2]
-
-
Assay Procedure:
-
Add the test compound, controls, or vehicle to a pre-warmed 96-well plate.
-
Initiate the reaction by adding the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the fluorescence intensity over time (e.g., every 30 seconds for 60-90 minutes).[8]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Compare the curves of the test compound to the controls to determine if it inhibits or enhances polymerization.
-
Phase 2: Identifying the Neighborhood - Competition Assays and Biophysical Characterization
Once the functional effect on tubulin polymerization is established, the next step is to narrow down the potential binding site. Competition assays are a powerful and relatively straightforward method to achieve this.
Competition Assays with Known Ligands
This approach utilizes radiolabeled or fluorescently labeled ligands known to bind to specific sites on tubulin. The ability of this compound to displace these known ligands indicates that it binds to the same or an overlapping site.
-
Principle: If the test compound binds to the same site as a known labeled ligand, it will compete for binding, resulting in a decrease in the signal from the labeled ligand.
-
Experimental Causality: This provides strong evidence for the location of the binding site without requiring high-resolution structural data. For example, if the compound competes with colchicine, it likely binds to the colchicine-binding site.[4]
Biophysical Techniques for Binding Affinity and Thermodynamics
To gain a deeper understanding of the binding interaction, several biophysical techniques can be employed. These methods provide quantitative data on binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction.
Comparison of Biophysical Techniques
| Technique | Principle | Key Outputs | Advantages | Disadvantages |
| Fluorescence Spectroscopy | Measures changes in the intrinsic fluorescence of tubulin (tryptophan residues) or a fluorescent probe upon ligand binding.[10][11] | Binding constant (KD), number of binding sites.[12] | High sensitivity, requires small amounts of protein.[12] | Requires a fluorescent change upon binding, potential for interference from fluorescent compounds. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event.[13] | KD, stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[14] | Provides a complete thermodynamic profile of the interaction in a single experiment, label-free.[13] | Requires larger amounts of protein, sensitive to buffer mismatches.[15] |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to immobilized tubulin.[16][17] | Association rate (ka), dissociation rate (kd), KD.[18] | Real-time analysis of binding kinetics, label-free.[18][19] | Requires immobilization of tubulin, which could affect its conformation. |
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Dialyze both the purified tubulin and the this compound solution extensively against the same buffer to minimize buffer mismatch effects.
-
Degas the solutions to prevent air bubbles.
-
Determine the accurate concentrations of both protein and ligand.
-
-
ITC Experiment:
-
Load the tubulin solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of small injections of the ligand into the sample cell.
-
-
Data Analysis:
-
Integrate the heat changes after each injection to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
Phase 3: The Definitive Answer - High-Resolution Structural Determination
The ultimate confirmation of a binding site comes from visualizing the interaction at an atomic level. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for this purpose.
Caption: The interplay between computational and experimental structural methods.
Molecular Docking
Before embarking on the resource-intensive process of structural determination, in silico molecular docking can provide a valuable predictive model of the binding pose.[1][20]
-
Principle: Computational algorithms dock the ligand into the known 3D structure of tubulin and calculate the most favorable binding poses based on scoring functions.
-
Experimental Causality: Docking studies can generate hypotheses about the binding site and key interacting residues, which can then be validated experimentally. This can help in prioritizing which known binding sites to investigate with competition assays.
X-ray Crystallography
This technique provides high-resolution structures of protein-ligand complexes.[21]
-
Principle: A purified tubulin-ligand complex is crystallized, and the crystal is diffracted with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined.
-
Experimental Causality: X-ray crystallography offers an unambiguous view of the binding site, revealing the precise orientation of the ligand and its interactions with the protein.[22][23]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a powerful alternative to X-ray crystallography, particularly for large and flexible complexes like tubulin.[24][25]
-
Principle: The tubulin-ligand complex is rapidly frozen in a thin layer of vitreous ice and imaged with an electron microscope. Thousands of particle images are then computationally averaged to generate a 3D reconstruction of the complex.[26]
-
Experimental Causality: Cryo-EM can determine the structure of tubulin in complex with ligands in a near-native state, without the need for crystallization.[27] This is particularly advantageous for studying the effects of ligands on microtubule structure.
Comparison of High-Resolution Structural Techniques
| Technique | Principle | Advantages | Disadvantages |
| X-ray Crystallography | X-ray diffraction from a protein crystal.[21] | Can achieve very high (atomic) resolution. | Requires well-diffracting crystals, which can be challenging to obtain for tubulin.[22] |
| Cryo-Electron Microscopy (Cryo-EM) | Electron microscopy of frozen-hydrated samples.[24] | Does not require crystallization, can study large complexes and different conformational states.[26] | Resolution may be lower than X-ray crystallography, requires specialized equipment. |
Conclusion
Confirming the binding site of a novel compound like this compound on tubulin is a systematic process that builds a compelling case through a hierarchy of evidence. By starting with functional assays to establish an effect on tubulin polymerization, followed by competition and biophysical assays to characterize the binding and narrow down the location, and finally employing high-resolution structural techniques for definitive visualization, researchers can confidently pinpoint the site of action. This multi-pronged approach not only provides a definitive answer but also yields a wealth of information about the compound's mechanism of action, which is invaluable for its further development as a potential therapeutic agent.
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A Researcher's Guide to Ensuring Reproducibility in Cell-Based Assays: A Case Study with 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine
In the realm of drug discovery and academic research, the reproducibility of cell-based assays is paramount. The journey from a promising chemical entity to a validated biological probe or therapeutic lead is paved with rigorous and repeatable experimental data. This guide provides a comprehensive framework for assessing and ensuring the reproducibility of cell-based assays, using the pyrrolopyridine derivative, 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine, as a central case study. While this compound's primary biological targets are not extensively documented in publicly available literature, its structural similarity to known serotonin receptor agonists provides a strong rationale for investigating its activity through G-protein coupled receptor (GPCR) signaling pathways.
This guide will navigate the critical aspects of assay selection, protocol optimization, and data interpretation to foster robust and reliable outcomes. We will delve into the nuances of two primary cell-based GPCR functional assays—calcium flux and cyclic adenosine monophosphate (cAMP) accumulation—and provide a comparative analysis of their performance and potential sources of variability.
The Challenge of Reproducibility in Cell-Based Assays
Inconsistent results in cell-based assays can arise from a multitude of factors, ranging from the inherent biological variability of living cells to subtle differences in experimental execution. For compounds like this compound, which likely act on highly regulated signaling pathways, even minor variations can lead to significant discrepancies in measured activity. Key contributors to poor reproducibility include:
-
Cell Line Integrity and Passage Number: Genetic drift and phenotypic changes can occur in continuously cultured cell lines over time.
-
Reagent Quality and Consistency: Variations in serum, media components, and the purity of the test compound can introduce significant variability.
-
Assay Protocol Deviations: Minor differences in incubation times, cell densities, and reagent concentrations can impact results.
-
Choice of Assay Technology: Different assay platforms have inherent differences in sensitivity, dynamic range, and susceptibility to interference.
Unveiling the Biological Target: A Hypothesis-Driven Approach
Given the structural resemblance of this compound to serotonin (5-hydroxytryptamine), a logical starting point is to investigate its activity at serotonin receptors, a major class of GPCRs. A closely related compound, 3-(1,2,5,6-tetrahydropyrid-4-yl)pyrrolo[3,2-b]pyrid-5-one, has been identified as a potent and selective 5-HT1B receptor agonist[1]. This provides a strong rationale for hypothesizing that our compound of interest may also modulate serotonin receptor signaling.
GPCRs, upon activation, trigger intracellular signaling cascades that result in changes in the concentration of second messengers, such as intracellular calcium ([Ca²⁺]i) and cAMP. Therefore, cell-based assays that measure these downstream events are ideal for characterizing the activity of putative serotonin receptor modulators.
Comparative Analysis of Cell-Based GPCR Assays
Two of the most common and robust methods for assessing GPCR activation are the measurement of intracellular calcium flux and the quantification of cAMP levels. The choice between these assays depends on the specific G-protein coupling of the receptor subtype being investigated.
-
Gαq-coupled receptors (e.g., 5-HT2A, 5-HT2C) primarily signal through the activation of phospholipase C, leading to an increase in intracellular calcium.
-
Gαs-coupled receptors (e.g., 5-HT4, 5-HT6, 5-HT7) stimulate adenylyl cyclase, resulting in an increase in cAMP levels.
-
Gαi-coupled receptors (e.g., 5-HT1A, 5-HT1B) inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
The following sections will detail the principles of each assay and discuss their respective strengths and weaknesses in the context of reproducibility.
Intracellular Calcium Flux Assays
Calcium flux assays are a widely used method for monitoring the activation of Gαq-coupled GPCRs. These assays utilize fluorescent calcium indicators that exhibit an increase in fluorescence intensity upon binding to free calcium.
Workflow for a Reproducible Calcium Flux Assay:
Caption: A generalized workflow for a cell-based intracellular calcium flux assay.
Experimental Protocol: Intracellular Calcium Flux Assay
-
Cell Culture: Seed CHO-K1 cells stably expressing the human 5-HT2A receptor into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well in F-12 media supplemented with 10% FBS and incubate overnight at 37°C in 5% CO₂.
-
Dye Loading: Aspirate the culture medium and add 100 µL of a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM) to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare a serial dilution of this compound in a suitable assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the kinetic response of intracellular calcium levels for 2-5 minutes following the addition of the test compound.
Hypothetical Data for Reproducibility Assessment:
| Experiment | Operator | Cell Passage | EC₅₀ of this compound (nM) |
| 1 | A | 5 | 15.2 |
| 2 | A | 5 | 18.5 |
| 3 | A | 15 | 45.8 |
| 4 | B | 5 | 16.8 |
| 5 | B | 15 | 52.1 |
This hypothetical data illustrates the importance of controlling for variables like operator and cell passage number. A significant increase in the EC₅₀ value at a higher passage number suggests a potential change in receptor expression or signaling efficiency.
Cyclic AMP (cAMP) Accumulation Assays
cAMP assays are essential for studying Gαs- and Gαi-coupled GPCRs. These assays typically employ a competitive immunoassay format or genetically encoded biosensors to quantify intracellular cAMP levels.
Workflow for a Reproducible cAMP Assay:
Caption: A generalized workflow for a cell-based cAMP accumulation assay.
Experimental Protocol: cAMP Accumulation Assay (HTRF)
-
Cell Culture: Seed HEK293 cells stably expressing the human 5-HT1B receptor into a 384-well plate at a density of 10,000 cells per well and incubate overnight.
-
Compound and Forskolin Addition: For antagonist assays, pre-incubate cells with this compound. Then, stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Cell Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate).
-
Signal Measurement: After incubation, measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced.
Hypothetical Data for Reproducibility Assessment:
| Experiment | Serum Lot | PDE Inhibitor | IC₅₀ of this compound (nM) |
| 1 | A | IBMX | 8.9 |
| 2 | A | IBMX | 10.2 |
| 3 | B | IBMX | 25.4 |
| 4 | A | Ro 20-1724 | 9.5 |
| 5 | B | Ro 20-1724 | 26.1 |
This hypothetical data highlights the potential impact of serum lot-to-lot variability on assay performance. Different lots of serum can contain varying levels of endogenous factors that may interfere with GPCR signaling.
Comparison of Calcium Flux and cAMP Assays
| Feature | Intracellular Calcium Flux Assay | cAMP Accumulation Assay |
| Principle | Measures changes in intracellular calcium concentration using fluorescent dyes. | Quantifies intracellular cAMP levels, typically through competitive immunoassays or biosensors. |
| GPCR Coupling | Primarily for Gαq-coupled receptors. | For Gαs- and Gαi-coupled receptors. |
| Readout | Kinetic or endpoint fluorescence. | Endpoint luminescence, fluorescence, or TR-FRET. |
| Throughput | High-throughput compatible. | High-throughput compatible. |
| Sources of Variability | Dye loading efficiency, autofluorescence, compound interference with fluorescence. | Cell lysis efficiency, antibody cross-reactivity, enzyme kinetics (for detection). |
| Reproducibility | Generally good, but sensitive to cell health and dye loading consistency.[2][3] | Can be highly reproducible with well-validated reagents and protocols.[4] |
Best Practices for Ensuring Reproducibility
To mitigate the sources of variability and enhance the reproducibility of your cell-based assays, consider the following best practices:
-
Standardize Cell Culture Conditions: Maintain a consistent cell passage number range, use a single, qualified lot of serum, and regularly test for mycoplasma contamination.
-
Thorough Reagent Validation: Qualify new batches of all critical reagents, including the test compound, against a known reference standard.
-
Detailed and Controlled Protocols: Develop and strictly adhere to detailed standard operating procedures (SOPs).
-
Automate Liquid Handling: Where possible, use automated liquid handlers to minimize pipetting errors and improve consistency.
-
Regular Instrument Calibration: Ensure that all plate readers and other equipment are regularly calibrated and maintained.
-
Appropriate Controls: Include positive and negative controls on every assay plate to monitor assay performance.
-
Statistical Analysis: Employ appropriate statistical methods to assess the variability and significance of your data.
Conclusion
The reproducibility of cell-based assays is a cornerstone of reliable scientific research and drug discovery. By understanding the potential sources of variability and implementing rigorous experimental design and execution, researchers can generate high-quality, trustworthy data. For a novel compound like this compound, a systematic and hypothesis-driven approach to target identification and assay development is crucial. By comparing the performance of different assay platforms, such as calcium flux and cAMP accumulation assays, and by meticulously controlling for experimental variables, the scientific community can build a solid foundation of reproducible data that will ultimately accelerate the translation of promising molecules into valuable research tools and therapeutics.
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Innoprot. 5-HT2C Serotonin Receptor Assay. [Link]
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Karaki, S., et al. (2023). Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series. Pharmaceuticals, 16(2), 164. [Link]
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MacEachern, J. A., et al. (1990). 3-(1,2,5,6-tetrahydropyrid-4-yl)pyrrolo[3,2-b]pyrid-5-one: a potent and selective serotonin (5-HT1B) agonist and rotationally restricted phenolic analogue of 5-methoxy-3-(1,2,5,6-tetrahydropyrid-4-yl)indole. Journal of medicinal chemistry, 33(8), 2087–2093. [Link]
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Zlokarnik, G. (2003). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. ASSAY and Drug Development Technologies, 1(4), 535-546. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrrolo[3,2-c]pyridine Derivatives
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1H-pyrrolo[3,2-c]pyridine derivatives, a scaffold of significant interest in medicinal chemistry. We will objectively compare the performance of various derivatives against different biological targets, supported by experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this versatile heterocyclic system.
Introduction: The Privileged 1H-Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, has emerged as a "privileged scaffold" in drug discovery. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with various substituents to modulate interactions with a wide range of biological targets. This has led to the development of potent inhibitors of kinases, protein-protein interactions, and other cellular processes implicated in diseases such as cancer and inflammatory disorders.[1][2] This guide will dissect the SAR of this scaffold, offering insights into how structural modifications influence biological activity.
Comparative Structure-Activity Relationship Analysis
The versatility of the 1H-pyrrolo[3,2-c]pyridine scaffold is evident in its ability to be adapted to target diverse biological entities. Below, we compare the SAR of derivatives targeting three distinct classes of proteins: tubulin, FMS kinase, and Monopolar Spindle 1 (MPS1) kinase.
Targeting the Colchicine Binding Site of Tubulin
A recent study by Wang et al. (2024) explored 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization by binding to the colchicine site.[3] These compounds exhibit potent anticancer activity.
Key SAR Insights:
-
The "A-Ring": A 3,4,5-trimethoxyphenyl group at the N-1 position is crucial for activity, mimicking the trimethoxyphenyl ring of colchicine and combretastatin A-4.[3]
-
The "B-Ring" at C-6: The nature of the aryl substituent at the C-6 position significantly impacts potency.
-
Electron-donating groups (EDGs) on the para-position of the B-ring, such as -OCH3, generally enhance antiproliferative activity.[4]
-
Electron-withdrawing groups (EWGs) , like -F, -Cl, and -NO2, at the same position tend to decrease activity.[4]
-
Heterocyclic B-rings , particularly an indole moiety, can lead to a substantial increase in potency. The compound 10t , featuring an indolyl group at C-6, demonstrated the most potent activity against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values ranging from 0.12 to 0.21 µM.[3]
-
Data Summary: Anticancer Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives (Tubulin Inhibitors)
| Compound | B-Ring Substituent (at C-6) | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10a | Phenyl | >10 | >10 | >10 |
| 10h | 4-Methoxyphenyl | 1.25 | 1.52 | 2.13 |
| 10l | 4-Fluorophenyl | 8.54 | 9.12 | 10.21 |
| 10t | Indol-5-yl | 0.12 | 0.15 | 0.21 |
Data extracted from Wang et al., 2024.[5][6]
Inhibition of FMS Kinase
Derivatives of 1H-pyrrolo[3,2-c]pyridine have also been investigated as inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase involved in cancer and inflammatory diseases.[2][7]
Key SAR Insights:
-
A series of diarylureas and diarylamides incorporating the 1H-pyrrolo[3,2-c]pyridine scaffold were evaluated.
-
Compound 1r from this class was identified as a potent and selective FMS kinase inhibitor with an IC50 of 30 nM.[7]
-
This compound demonstrated significant antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[7]
-
Crucially, compound 1r exhibited selectivity for cancer cells over normal fibroblasts, a desirable characteristic for a therapeutic agent.[7]
Data Summary: FMS Kinase Inhibition and Antiproliferative Activity
| Compound | FMS Kinase IC50 (nM) | Ovarian Cancer Cell Line (SK-OV-3) IC50 (µM) | Prostate Cancer Cell Line (PC-3) IC50 (µM) | Breast Cancer Cell Line (MCF7) IC50 (µM) |
| KIST101029 (Lead) | 96 | 0.85 | 0.92 | 1.12 |
| 1e | 60 | ND | ND | ND |
| 1r | 30 | 0.15 | 0.21 | 0.33 |
ND: Not Determined. Data from Abouzid et al.[7][8]
Targeting Monopolar Spindle 1 (MPS1) Kinase
The 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully utilized to develop potent and orally bioavailable inhibitors of MPS1 kinase, a key regulator of the spindle assembly checkpoint and a promising oncology target.[9]
Key SAR Insights:
-
Structure-based design was instrumental in optimizing these inhibitors.
-
The synthesis involved a key palladium-mediated Sonogashira coupling to construct the pyrrolopyridine core.[9]
-
Substitutions at the C-2 and N-1 positions of the pyrrolopyridine ring were critical for potency and selectivity.
-
Optimized compounds in this series demonstrated potent inhibition of MPS1 in vitro and in cellular assays, highlighting the translatability of this scaffold from biochemical to cellular contexts.[9]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and evaluation of 1H-pyrrolo[3,2-c]pyridine derivatives are provided below.
General Synthesis of the 1H-Pyrrolo[3,2-c]pyridine Core
The construction of the 1H-pyrrolo[3,2-c]pyridine scaffold often relies on palladium-catalyzed cross-coupling reactions. A representative synthetic route is outlined below. The choice of starting materials and protecting groups is crucial for achieving the desired substitution pattern.
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A Researcher's Guide to the Validation of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine as a Novel Research Tool
This guide provides a comprehensive framework for the validation of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine, a heterocyclic amine with potential applications in neuropharmacology and related research fields. Given the limited publicly available data on this specific molecule, this document serves as both an in-depth technical guide and a call to action for researchers to rigorously characterize this promising compound before its application in biological systems. We will explore its likely synthesis, proposed analytical validation, and a full suite of in vitro and in vivo characterization assays, drawing comparisons to established research tools where appropriate.
Introduction: The Promise of the Pyrrolopyridine Scaffold
The pyrrolopyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2][3] Derivatives of this versatile heterocyclic system have shown a wide array of pharmacological activities, including the inhibition of key enzymes like Lysine-Specific Demethylase 1 (LSD1) and Acetyl-CoA Carboxylase 1 (ACC1), as well as potent and selective agonism at serotonin receptors.[4][5][6] Specifically, the structural similarity of this compound to known serotonergic agents, such as the potent 5-HT1B agonist 3-(1,2,5,6-tetrahydropyrid-4-yl)pyrrolo[3,2-b]pyrid-5-one, strongly suggests its potential as a modulator of the serotonin system.[4]
This guide will provide the necessary protocols and rationale to thoroughly validate this compound, ensuring its utility and reproducibility as a research tool.
Synthesis and Purity Assessment: The Foundation of Reliable Research
The quality and purity of a research compound are paramount for generating reproducible and meaningful data. While several commercial vendors list this compound with purities ranging from 96-98%, it is crucial for the end-user to independently verify these claims.[7][8][9]
Proposed Synthetic Pathway
Caption: Proposed general synthetic workflow for this compound.
Analytical Validation Protocol
Objective: To confirm the identity and purity of this compound.
Methodologies:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Detection: UV detection at 254 nm and 280 nm.
-
Purity Assessment: Integration of the peak area of the main component relative to all other peaks. A purity of ≥98% is recommended for in vitro and in vivo studies.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
To confirm the molecular weight of the compound. The expected [M+H]⁺ is approximately 162.10.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).
-
The spectra should be consistent with the proposed structure of this compound and free of significant impurity peaks.
-
In Vitro Characterization: Defining the Pharmacological Profile
Based on its structural features, this compound is hypothesized to be a serotonin receptor agonist. A thorough in vitro validation should focus on determining its binding affinity, selectivity, and functional activity at various serotonin receptor subtypes.
Radioligand Binding Assays: Determining Affinity and Selectivity
Objective: To determine the binding affinity (Ki) of this compound for a panel of serotonin receptors and to assess its selectivity.
Experimental Workflow:
Caption: General workflow for a radioligand binding assay.
Recommended Receptor Panel:
| Receptor Subtype | Recommended Radioligand |
| 5-HT₁A | [³H]8-OH-DPAT |
| 5-HT₁B | [¹²⁵I]GTI |
| 5-HT₁D | [³H]GR-125743 |
| 5-HT₂A | [³H]Ketanserin |
| 5-HT₂C | [³H]Mesulergine |
| 5-HT₃ | [³H]GR-65630 |
| 5-HT₆ | [³H]LSD |
| 5-HT₇ | [³H]5-CT |
Data Interpretation: A lower Ki value indicates a higher binding affinity. The selectivity profile is determined by comparing the Ki values across the different receptor subtypes.
Functional Assays: Assessing Agonist or Antagonist Activity
Objective: To determine whether this compound acts as an agonist, antagonist, or inverse agonist at its target receptor(s).
Recommended Assays:
-
[³⁵S]GTPγS Binding Assay: Measures G-protein activation upon receptor agonism. An increase in [³⁵S]GTPγS binding in the presence of the compound indicates agonist activity.
-
cAMP Accumulation Assay: For Gi/o-coupled receptors (e.g., 5-HT₁ subtypes), an agonist will inhibit forskolin-stimulated cAMP production. For Gs-coupled receptors (e.g., 5-HT₄, 5-HT₆, 5-HT₇), an agonist will stimulate cAMP production.
-
Calcium Mobilization Assay: For Gq/11-coupled receptors (e.g., 5-HT₂ subtypes), agonist binding leads to an increase in intracellular calcium, which can be measured using fluorescent dyes.
Comparative Analysis with Standard Research Tools
The performance of this compound should be benchmarked against well-characterized serotonin receptor agonists.
| Compound | Primary Target(s) | Known Characteristics |
| Serotonin (5-HT) | Non-selective agonist | The endogenous ligand, serves as the primary positive control. |
| 8-OH-DPAT | 5-HT₁A agonist | A classic and highly selective 5-HT₁A receptor agonist. |
| Sumatriptan | 5-HT₁B/₁D agonist | A well-established therapeutic agent and research tool. |
| DOI | 5-HT₂A/₂C agonist | A potent hallucinogenic agonist. |
| m-CPBG | 5-HT₃ agonist | A commonly used selective 5-HT₃ receptor agonist. |
In Vivo Characterization: Bridging the Gap to Biological Function
Promising in vitro data should be followed by in vivo studies to assess the compound's pharmacokinetic properties and its effects in a whole-animal model.
Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Key Parameters to Measure:
-
Bioavailability: The fraction of an administered dose that reaches the systemic circulation.
-
Half-life (t₁/₂): The time required for the concentration of the drug in the body to be reduced by half.
-
Brain Penetration: The ability of the compound to cross the blood-brain barrier, which is crucial for CNS-active compounds.
Pharmacodynamic Studies
Objective: To evaluate the physiological and behavioral effects of this compound in a relevant animal model.
Example Models:
-
Head-twitch response (HTR) in rodents: A behavioral assay indicative of 5-HT₂A receptor activation.
-
Forced swim test in rodents: A model used to screen for antidepressant-like activity, which can be modulated by various serotonin receptors.
-
Microdialysis: To measure the effect of the compound on neurotransmitter levels in specific brain regions.
Conclusion: A Call for Rigorous Validation
This compound represents a potentially valuable research tool for investigating the serotonin system. Its pyrrolopyridine scaffold is a well-established pharmacophore in medicinal chemistry, and its structural similarity to known serotonergic agents makes it a compelling candidate for further study. However, the lack of comprehensive, publicly available data necessitates a thorough and systematic validation by any researcher intending to use this compound.
By following the detailed protocols and experimental frameworks outlined in this guide, researchers can confidently establish the pharmacological profile of this compound. This rigorous, in-house validation is the cornerstone of robust and reproducible scientific discovery and will ultimately determine the true value of this compound to the research community.
References
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E. M. D. Allouche, K. B. Jensen, T. B. Pedersen, J. S. T. Nielsen, F. S. Kamounah, Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules25 , 3833 (2020). [Link]
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Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series - NIH. (2023). [Link]
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Discovery of Pyrrolo[2,3- c ]pyridines as Potent and Reversible LSD1 Inhibitors. (2023). [Link]
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SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES - Neuroquantology. (2022). [Link]
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2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride - American Elements. (n.d.). [Link]
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1H-Pyrrolo[3,2-b]pyridine 98.0+%, TCI America™ | Fisher Scientific. (n.d.). [Link]
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1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed. (2008). [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Validated Kinase Inhibitors
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Kinase Inhibitor Selectivity
Protein kinase inhibitors have revolutionized targeted therapy, particularly in oncology.[1][2] However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: inhibitor cross-reactivity.[1][3] While a highly selective inhibitor is often the goal to minimize toxicity, "selective but not specific" inhibitors, or those with a controlled polypharmacology, can offer therapeutic advantages.[4][5] For instance, the clinical efficacy of Imatinib against gastrointestinal stromal tumors (GIST) was an outcome of its off-target inhibition of c-Kit, beyond its primary Bcr-Abl target.[4] Therefore, a comprehensive understanding of a kinase inhibitor's selectivity profile is not merely an academic exercise but a critical component of its development into a robust chemical probe or a successful therapeutic agent.[3][6]
This guide provides an in-depth comparison of key methodologies for analyzing kinase inhibitor cross-reactivity. We will delve into the causality behind experimental choices, present detailed protocols for gold-standard assays, and offer insights into interpreting the complex datasets generated.
The Rationale Behind Kinase Cross-Reactivity Profiling
The fundamental reason for extensive cross-reactivity profiling lies in the structural similarities among the over 500 protein kinases in the human genome.[1][7] Most kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding site.[1][8] This inherent lack of a unique target pocket often leads to inhibitors binding to multiple kinases, creating a complex web of on- and off-target effects.[1][9]
Dissecting this polypharmacology is crucial for several reasons:
-
Predicting and Mitigating Toxicity: Unintended inhibition of kinases can lead to adverse side effects.[1][4]
-
Understanding Mechanism of Action: A complete selectivity profile helps to definitively attribute a biological phenotype to the inhibition of the intended target.
-
Identifying Opportunities for Drug Repurposing: Unexpected off-target activities can reveal new therapeutic indications for an existing inhibitor.[4][10]
-
Guiding Lead Optimization: Understanding the structure-activity relationships across the kinome allows medicinal chemists to rationally design more selective compounds.
The following diagram illustrates a simplified kinase signaling pathway, highlighting how an inhibitor targeting one kinase (Kinase 2) could potentially affect other pathways through off-target inhibition (Kinase 4).
Caption: Simplified kinase signaling pathways illustrating on- and off-target inhibition.
Methodologies for Cross-Reactivity Profiling: A Comparative Overview
A multi-faceted approach, combining both biochemical and cell-based assays, is essential for a thorough cross-reactivity analysis. Biochemical assays provide a direct measure of an inhibitor's interaction with a panel of purified kinases, while cell-based assays offer a more physiologically relevant context by assessing target engagement within a living cell.[3][4]
Biochemical Assays: Direct Measurement of Interaction
Biochemical assays are the first line of defense in determining an inhibitor's selectivity profile.[7] They are typically high-throughput and provide quantitative data on the potency of an inhibitor against a large number of kinases.[11]
1. Kinome-Wide Profiling Panels:
Several commercial vendors offer large-scale kinase profiling services, screening a compound against hundreds of kinases.[12] These screens are invaluable for obtaining a broad, initial overview of an inhibitor's selectivity. The data is typically reported as percent inhibition at a single concentration or as IC50/Kd values for a dose-response analysis.[11]
Data Presentation:
The results from a kinome scan are often visualized as a "tree spot" diagram or a dendrogram, which graphically represents the inhibitor's interactions across the kinome. For a more quantitative comparison, the data should be summarized in a table.
Table 1: Example Kinase Selectivity Profile for a Hypothetical Inhibitor (Inhibitor X)
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. Primary Target) |
| Primary Target (Kinase A) | 10 | 1 |
| Kinase B | 100 | 10 |
| Kinase C | 500 | 50 |
| Kinase D | >10,000 | >1000 |
| Kinase E | 8,000 | 800 |
Fold selectivity is calculated by dividing the IC50 of the off-target kinase by the IC50 of the primary target.
2. Competitive Binding Assays:
Competitive binding assays directly measure the ability of a test compound to displace a known, often fluorescently labeled, ligand from the ATP-binding site of a kinase.[13][14] These assays are advantageous as they are independent of enzymatic activity and can be used for both active and inactive kinase conformations.[13]
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive binding assay.
Detailed Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Based Competitive Binding Assay
This protocol provides a framework for a TR-FRET-based competitive binding assay, a common format for this type of analysis.[15][16]
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor and a known competitor in an appropriate solvent (e.g., DMSO).
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor® 647-conjugated tracer to their final concentrations in the assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the test inhibitor and competitor across a range of concentrations. Include a vehicle control (e.g., DMSO).
-
Add the kinase and the europium-labeled anti-tag antibody mixture to all wells.
-
Initiate the binding reaction by adding the Alexa Fluor® 647-conjugated tracer.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor® 647) wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assays: Assessing Target Engagement in a Physiological Context
While biochemical assays are powerful, they do not fully recapitulate the cellular environment where factors like ATP concentration, protein-protein interactions, and cell permeability can significantly influence an inhibitor's activity.[4] Cell-based assays are therefore crucial for validating biochemical findings and understanding an inhibitor's true cellular selectivity.[7]
1. Cellular Thermal Shift Assay (CETSA®):
CETSA® is a powerful technique for directly assessing target engagement in cells and tissues.[17][18] The principle is that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.[19][20] This thermal shift can be quantified, providing a measure of target engagement.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol: CETSA® Coupled with Western Blotting
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the test inhibitor at various concentrations or a vehicle control for a specified time.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thawing or sonication.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation.
-
-
Protein Quantification and Analysis:
-
Measure the protein concentration of the soluble fraction.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific to the target kinase.
-
-
Data Interpretation:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity against the temperature to generate melting curves for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
2. Phospho-Protein Western Blotting:
This classic cell-based assay assesses the functional consequence of kinase inhibition by measuring the phosphorylation status of a known downstream substrate. A reduction in substrate phosphorylation in response to inhibitor treatment provides evidence of on-target activity.
Best Practices for Phospho-Protein Western Blotting:
To ensure the validity of your results, it is crucial to include the following controls:[21]
-
Vehicle Control: To account for any effects of the inhibitor's solvent.
-
Positive and Negative Controls: Cell lines or treatment conditions with known high and low levels of target phosphorylation.
-
Dose-Response and Time-Course Experiments: To determine the optimal inhibitor concentration and incubation time.
Interpreting the Data: A Holistic Approach
A comprehensive cross-reactivity analysis requires the integration of data from both biochemical and cell-based assays.
Key Considerations for Data Interpretation:
-
Discrepancies between Biochemical and Cellular Potency: It is not uncommon for an inhibitor to exhibit high potency in a biochemical assay but be less effective in a cell-based assay.[21] This can be due to poor cell permeability, efflux by cellular pumps, or high intracellular ATP concentrations competing with the inhibitor.[4]
-
The Importance of ATP Concentration: In biochemical assays, the ATP concentration is a critical parameter. Assays performed at low ATP concentrations may overestimate the potency of an ATP-competitive inhibitor.[4] It is often recommended to perform assays at or near the Km for ATP for each kinase to better reflect physiological conditions.[22]
-
Selectivity Score: To quantify and compare the selectivity of different inhibitors, a selectivity score can be calculated. This is often defined as the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at 1 µM) divided by the total number of kinases tested.[11]
The following diagram illustrates a logical framework for integrating data from different assays to validate a kinase inhibitor.
Caption: A logical workflow for kinase inhibitor validation.
Conclusion: Towards a More Complete Understanding of Kinase Inhibitor Action
The cross-reactivity analysis of validated kinase inhibitors is a complex but essential undertaking in drug discovery and chemical biology. By employing a combination of robust biochemical and cell-based assays and by carefully interpreting the resulting data, researchers can gain a comprehensive understanding of an inhibitor's selectivity profile. This knowledge is paramount for developing safer and more effective targeted therapies and for creating highly specific chemical probes to unravel the intricacies of kinase signaling.
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Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898-7914. [Link]
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Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]
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Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
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BMG LABTECH. (2021). Binding kinetics: high throughput assay for kinase inhibitors. [Link]
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Wu, P., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 229-240. [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]
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Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
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Taylor, S. S., et al. (2021). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Machine Intelligence, 3(12), 1047-1057. [Link]
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Al-Ali, H., et al. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 986. [Link]
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Anastassiadis, T., et al. (2011). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 108(51), E1394-E1403. [Link]
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A Researcher's Guide to Navigating the Nuances of Kinase Inhibitor Assays: Cellular vs. Biochemical Approaches
In the landscape of modern drug discovery, protein kinases stand out as a pivotal class of therapeutic targets, governing a vast array of cellular processes. The pursuit of novel kinase inhibitors demands robust and reliable methods to quantify their potency and selectivity. Researchers primarily rely on two categories of assays: biochemical and cellular. While both are indispensable, they often yield disparate results, a phenomenon that can be both perplexing and informative. This guide provides an in-depth comparison of these two fundamental assay types, delving into their principles, methodologies, and the critical factors that influence their outcomes. By understanding the strengths and limitations of each approach, researchers can make more informed decisions, leading to the development of more effective and safer kinase-targeted therapies.
The Purified World of Biochemical Assays: A Direct Measure of Interaction
Biochemical kinase assays operate in a controlled, cell-free environment.[1] These assays typically utilize a purified recombinant kinase, a specific substrate (often a peptide), and the inhibitor being tested. The fundamental principle is to directly measure the inhibitor's effect on the kinase's catalytic activity.[2]
A variety of detection methods are employed, with the most common being:
-
Radiometric Assays: Considered the "gold standard" by many, these assays use radioactively labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radioactive phosphate into the substrate.[3][4] This method offers high sensitivity and a direct readout of enzymatic activity.[4]
-
Fluorescence-Based Assays: These non-radioactive methods have gained popularity due to their safety and high-throughput capabilities.[5] They include techniques like Fluorescence Resonance Energy Transfer (FRET), Time-Resolved FRET (TR-FRET), and Fluorescence Polarization (FP).[1][3]
-
Luminescence-Based Assays: These assays, such as those that measure the depletion of ATP, offer a highly sensitive and straightforward readout.[6]
Advantages of Biochemical Assays:
-
High Throughput: The simplified nature of these assays makes them amenable to automation and high-throughput screening (HTS) of large compound libraries.[7][8]
-
Direct Measurement: They provide a direct measure of an inhibitor's ability to modulate the catalytic activity of a specific kinase.[2]
-
Mechanistic Insights: Biochemical assays are invaluable for determining the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).
-
Cost-Effective: Generally, these assays are less expensive to run on a large scale compared to cellular assays.
Limitations of Biochemical Assays:
-
Lack of Physiological Context: The purified environment of a biochemical assay does not replicate the complex intracellular milieu.[9]
-
Non-Physiological ATP Concentrations: A significant drawback is the use of ATP concentrations that are often much lower than the millimolar levels found within cells.[10][11][12] This can lead to an overestimation of the potency of ATP-competitive inhibitors.
-
Absence of Cellular Factors: These assays do not account for crucial cellular factors such as scaffolding proteins, subcellular localization, and post-translational modifications that can significantly impact kinase activity and inhibitor binding.[9]
Experimental Protocol: A Representative Fluorescence-Based Kinase Assay
Below is a generalized protocol for a fluorescence-based kinase assay using a peptide substrate.
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the purified kinase to the desired concentration in the assay buffer.
-
Prepare a stock solution of the peptide substrate and dilute it to the working concentration in the assay buffer.
-
Prepare a serial dilution of the kinase inhibitor in DMSO, followed by a further dilution in the assay buffer.
-
Prepare the ATP solution at the desired concentration (e.g., at the Kₘ for ATP) in the assay buffer.
-
-
Assay Procedure:
-
Add the kinase solution to the wells of a microplate.
-
Add the inhibitor solution to the appropriate wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Incubate the kinase and inhibitor for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding the ATP and substrate solution to all wells.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagents according to the manufacturer's protocol (e.g., for a TR-FRET assay, this would involve adding a europium-labeled anti-phospho-substrate antibody and an acceptor-labeled antibody).
-
Incubate for the recommended time to allow for the detection reagents to bind.
-
Read the plate on a suitable plate reader (e.g., a fluorescence plate reader).
-
-
Data Analysis:
-
Subtract the background signal (from the "no enzyme" control).
-
Normalize the data to the "no inhibitor" control (representing 100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow of a typical biochemical kinase assay.
The Intricate World of Cellular Assays: A Physiologically Relevant Perspective
Cellular assays are designed to measure the effects of a kinase inhibitor within the context of a living cell.[1] This approach provides a more physiologically relevant assessment of a compound's activity by taking into account factors that are absent in biochemical assays.[9]
Common types of cellular kinase assays include:
-
Target Engagement Assays: These assays directly measure the binding of an inhibitor to its target kinase within intact cells. A prominent example is the NanoBRET™ Target Engagement assay, which uses bioluminescence resonance energy transfer to quantify compound binding.[13][14]
-
Phosphorylation Detection Assays: These methods quantify the phosphorylation status of a known substrate of the target kinase. This can be done through various techniques, including Western blotting, ELISA, and In-Cell Westerns.[15]
-
Cell Viability and Proliferation Assays: These assays measure the downstream functional consequences of inhibiting a kinase pathway, such as a reduction in cell growth or the induction of apoptosis.[13]
Advantages of Cellular Assays:
-
Physiological Relevance: By operating within a living cell, these assays account for factors like intracellular ATP concentrations, scaffolding proteins, and the presence of competing endogenous ligands.[9]
-
Assessment of Cell Permeability: Cellular assays inherently test a compound's ability to cross the cell membrane and reach its intracellular target.
-
Evaluation of Efflux and Metabolism: These assays can reveal the impact of cellular efflux pumps and metabolic enzymes on the effective concentration of an inhibitor.[16]
-
Functional Readout: They can provide a more direct link between target inhibition and a cellular phenotype.
Limitations of Cellular Assays:
-
Lower Throughput: Cellular assays are generally more complex and less amenable to HTS than biochemical assays.
-
Indirect Measurement: In many cases, these assays measure a downstream event (e.g., substrate phosphorylation or cell viability) rather than direct kinase inhibition.
-
Potential for Off-Target Effects: A cellular response may be the result of the inhibitor acting on multiple targets, making it challenging to attribute the effect to the intended kinase.
-
Complexity of Data Interpretation: The intricate nature of cellular signaling pathways can make it difficult to interpret the results and pinpoint the exact mechanism of action.
Experimental Protocol: A Representative NanoBRET™ Target Engagement Assay
The following is a generalized protocol for a NanoBRET™ Target Engagement assay.
-
Cell Preparation:
-
Culture cells to the appropriate confluency.
-
Transfect the cells with a vector encoding the kinase of interest fused to NanoLuc® luciferase.
-
Harvest and resuspend the cells in a suitable assay medium (e.g., Opti-MEM).
-
-
Assay Procedure:
-
Dispense the cell suspension into the wells of a white, low-volume 384-well plate.
-
Prepare a serial dilution of the kinase inhibitor in DMSO.
-
Add the NanoBRET™ tracer (a fluorescently labeled ligand that binds to the kinase) to the cells.
-
Add the inhibitor solution to the appropriate wells. Include a "no inhibitor" control.
-
Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 2 hours) to allow the system to reach equilibrium.
-
-
Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate immediately on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratios to the "no inhibitor" control.
-
Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow of a typical cellular kinase assay.
Head-to-Head Comparison: Understanding the Discrepancies
The choice between a biochemical and a cellular assay is not a matter of one being definitively "better" than the other; rather, they provide complementary information. The discrepancies often observed between the two are not necessarily contradictions but rather clues to the compound's behavior in a more complex biological system.[17][18]
| Feature | Biochemical Assay | Cellular Assay |
| System | Purified components (enzyme, substrate) | Intact, living cells |
| Physiological Relevance | Low | High |
| Throughput | High | Low to Medium |
| Measures | Direct enzyme inhibition | Target engagement, downstream signaling, or phenotype |
| ATP Concentration | Typically low (µM range) or at Kₘ | Physiological (mM range) |
| Accounts for Cell Permeability | No | Yes |
| Accounts for Efflux/Metabolism | No | Yes |
| Cost | Generally lower per data point | Generally higher per data point |
| Data Interpretation | Straightforward (IC₅₀, Kᵢ) | Complex, potential for off-target effects |
Key Factors Driving Discrepancies:
-
ATP Concentration: The intracellular ATP concentration is in the millimolar range, which is significantly higher than the micromolar concentrations often used in biochemical assays.[10][11][12] For ATP-competitive inhibitors, this high level of the natural substrate can lead to a significant rightward shift in the IC₅₀ value (i.e., a decrease in potency) in cellular assays compared to biochemical assays.[12][19]
-
Scaffolding Proteins and Subcellular Localization: Within the cell, kinases are often part of larger protein complexes organized by scaffolding proteins.[20][21][22][23] These scaffolds can regulate kinase activity, substrate specificity, and subcellular localization, all of which can influence an inhibitor's ability to bind to its target.[24] A biochemical assay, which lacks this intricate organization, may not accurately reflect the inhibitor's potency in a cellular context.
-
Drug Metabolism and Efflux Pumps: Cells possess mechanisms to metabolize and actively transport foreign compounds.[16] Efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of an inhibitor, thereby decreasing its apparent potency in a cellular assay.[25]
-
Inhibitor Residence Time: The duration of time an inhibitor remains bound to its target (residence time) is increasingly recognized as a critical determinant of its pharmacological effect.[26][27][28][29][30] An inhibitor with a long residence time may exhibit sustained target inhibition even after the free compound has been cleared from the cell, a nuance that is better captured in cellular assays.
Caption: Key factors influencing cellular assay outcomes.
A Synergistic Approach to Kinase Inhibitor Discovery
Ultimately, biochemical and cellular assays are not competing methodologies but rather complementary tools that should be used in concert throughout the drug discovery pipeline. Biochemical assays are ideal for the initial high-throughput screening of large compound libraries to identify initial hits and for detailed mechanistic studies of lead compounds. Cellular assays are then essential for validating these hits in a more physiologically relevant setting, providing crucial information about cell permeability, target engagement, and functional efficacy.[31] By intelligently integrating both approaches, researchers can gain a more comprehensive understanding of their kinase inhibitors and increase the likelihood of translating promising compounds into successful clinical candidates.
References
- Levchenko, A., et al. (2000). Scaffold proteins may biphasically affect the levels of mitogen-activated protein kinase signaling and reduce its threshold properties. Proceedings of the National Academy of Sciences, 97(11), 5818-5823.
- CarnaBio. (n.d.). The significance of ATP concentration in cell-free and cell-based assays. CarnaBio USA, Inc.
- Reaction Biology. (2020). KINASE PROFILING & SCREENING.
- Zhang, J. H., et al. (2008). Measuring the tyrosine kinase activity: a review of biochemical and cellular assay technologies. Expert Opinion on Drug Discovery, 3(8), 959-978.
- Wikipedia. (n.d.). Scaffold protein.
- Casar, B., et al. (2013). ERK Signals: Scaffolding Scaffolds? Frontiers in Molecular Biosciences.
- Zhang, J. H., et al. (2008). Measuring the tyrosine kinase activity: a review of biochemical and cellular assay technologies. PubMed.
- Longdom Publishing. (n.d.).
- Knight, Z. A., & Shokat, K. M. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. Chemistry & Biology, 12(6), 621-637.
- Papo, N., & Shai, Y. (2005). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences, 6(1), 1-13.
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- Good, M. C., et al. (2011).
- CarnaBio. (2019). Residence time and compound selectivity. CarnaBio USA, Inc.
- Bradshaw, J. M., et al. (2015). Prolonged and tunable residence time using reversible covalent kinase inhibitors.
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- BellBrook Labs. (n.d.). What Makes a Kinase Assay Reliable for Screening Inhibitors.
- Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Willems, E., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8693.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
- van der Wouden, E. A., et al. (2017). Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery. Proceedings of the National Academy of Sciences, 114(30), 7947-7952.
- ResearchGate. (n.d.). Measuring the tyrosine kinase activity: A review of biochemical and cellular assay technologies.
- ScienceDaily. (2022). New atomistic level insight into drug-target residence time.
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- BMG LABTECH. (2020). Kinase assays.
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- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
- Wójcik, M., et al. (2023). Residence time in drug discovery: current insights and future perspectives. Journal of Medicinal Chemistry, 66(13), 8434-8456.
- AAT Bioquest. (2023). What are the advantages of kinase activity assays?.
- Creative Diagnostics. (n.d.). Kinase Activity Assay.
- ResearchGate. (n.d.). ATP-Mediated Kinome Selectivity: The Missing Link in Understanding the Contribution of Individual JAK Kinase Isoforms to Cellular Signaling.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Frontiers. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks.
- ACS Publications. (n.d.). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.
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Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine
This document provides essential safety and operational protocols for the handling of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine (CAS No. 28419-74-1). As a heterocyclic amine, this compound and its structural analogs require stringent safety measures to mitigate risks associated with their handling in research and development environments. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to implement safe, effective, and self-validating laboratory practices.
Foundational Hazard Assessment: Understanding the Risk Profile
A thorough understanding of a chemical's potential hazards is the cornerstone of laboratory safety. While a comprehensive, peer-reviewed safety data sheet (SDS) for this compound is not widely available, data from closely related analogs, such as its dihydrochloride salt, provide a reliable basis for hazard assessment. The primary risks are associated with acute toxicity, irritation, and the general hazards of the heterocyclic aromatic amine class.
Primary aromatic amines are a class of compounds known for their potential carcinogenicity and high rate of absorption through the skin.[1] Therefore, preventing direct contact and inhalation is of paramount importance.
Table 1: Hazard Identification for this compound and Structural Analogs
| Hazard Statement | GHS Classification | Description of Risk | Authoritative Source |
|---|---|---|---|
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed, indicating significant systemic toxicity upon ingestion.[2][3] | [2][3] |
| H315 | Skin Corrosion/Irritation (Category 2) | Causes skin irritation upon direct contact, which may include redness, inflammation, or itching.[2][3][4] | [2][3][4] |
| H319 | Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation, potentially leading to damage if not promptly addressed.[2][3][4] | [2][3][4] |
| H335 | STOT, Single Exposure (Category 3) | May cause respiratory irritation if inhaled as a dust or aerosol.[2][3][4] |[2][3][4] |
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between the researcher and a chemical hazard. The primary methods for exposure control are robust engineering and administrative controls that isolate the hazard.
-
Chemical Fume Hood: All manipulations of solid this compound and its concentrated solutions must be conducted within a certified chemical fume hood.[5][6] This is critical to contain airborne particles during weighing and transfer and to prevent the inhalation of vapors or aerosols, directly addressing the H335 respiratory hazard.[5]
-
Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.
-
Safety Equipment Accessibility: A fully functional eyewash station and safety shower must be readily accessible and unobstructed within the immediate work area.[5][7]
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific task and the associated risk of exposure. The following protocol outlines the minimum requirements for handling this compound.
Caption: PPE selection logic based on the handling task.
Table 2: Recommended PPE for Specific Laboratory Tasks
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing/Transfer of Solid | Chemical splash goggles | Double-layered nitrile gloves | Chemical-resistant lab coat | Required only if not performed in a fume hood (NIOSH-approved N95 or higher)[5] |
| Preparing Solutions | Chemical splash goggles | Double-layered nitrile gloves | Chemical-resistant lab coat | Not required if in a fume hood |
| Large-Scale Operations (>10g) | Chemical splash goggles and face shield | Double-layered nitrile gloves | Chemical-resistant lab coat or apron | Recommended to use a half-mask respirator with organic vapor cartridges, even in a fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls[8] | NIOSH-approved half-mask or full-face respirator with organic vapor/particulate cartridges[8] |
Eye and Face Protection
To mitigate the risk of serious eye irritation (H319), appropriate eye protection is mandatory at all times.
-
Minimum Requirement: ANSI-approved safety glasses with side shields.
-
Standard Protocol: Chemical splash goggles that form a seal around the eyes should be worn for all wet chemistry operations.[5][9]
-
Enhanced Protection: A full-face shield must be worn over safety goggles during procedures with a high risk of splashing, such as when handling larger volumes or during transfers.[7][10] Contact lenses should not be worn as they can trap chemicals against the eye.[7]
Skin and Body Protection
Given the H315 (Causes skin irritation) classification and the high absorption potential of aromatic amines, skin protection is critical.[1]
-
Gloves: Nitrile gloves provide adequate protection for incidental contact.[5] For prolonged handling or immersion, double-gloving is required. Gloves must be inspected for tears or pinholes before each use and changed immediately upon contamination or after a maximum of two hours of use.
-
Lab Coat: A clean, buttoned, chemical-resistant lab coat must be worn to protect personal clothing and skin.[5]
Respiratory Protection
Inhalation of the compound can cause respiratory irritation (H335).
-
Primary Control: A chemical fume hood is the primary method of respiratory protection.
-
When Required: A NIOSH-approved respirator is necessary when engineering controls are not feasible or during emergency situations like a large spill.[5][8] For solid powders outside of a fume hood, a minimum of an N95-rated filtering facepiece is required. For significant vapor or aerosol potential, a half-mask or full-face air-purifying respirator with organic vapor cartridges is necessary.[9]
Step-by-Step Operational and Disposal Plan
A systematic workflow ensures that safety is integrated into every step of the experimental process, from preparation to disposal.
Caption: Safe handling workflow for this compound.
Operational Protocol
-
Preparation: Before handling the compound, ensure the fume hood is clean and uncluttered. Confirm that an appropriate chemical spill kit is available.
-
Donning PPE: Put on all required PPE as determined by the task (see Table 2). Ensure a proper fit for all equipment.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within the fume hood to contain dust.[5] Use a spatula and weighing paper, or transfer directly into a tared container.
-
In Solution: When working with the compound in solution, use sealed containers for transfers whenever possible to minimize splashes and vapor release.
-
Post-Handling: After work is complete, decontaminate the work surface and any equipment used with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination: lab coat, then gloves (turning them inside out), followed by eye protection.
-
Hygiene: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7][11]
Disposal Plan
Proper waste management is crucial to protect personnel and the environment.
-
Solid Waste: All contaminated disposables (gloves, weighing paper, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound must be collected in a designated, sealed hazardous liquid waste container. Do not discharge to the sewer system.[12]
-
Final Disposal: All waste must be disposed of through an approved institutional or commercial hazardous waste management program in accordance with local and national regulations.[12][13]
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
In Case of a Spill:
-
Small Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Carefully scoop the material into a hazardous waste container. Decontaminate the area.
-
Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a large spill without appropriate respiratory protection and training.
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while ensuring the well-being of yourself and your colleagues.
References
- Benchchem. Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine.
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- Chemical Label for 2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride.
- US EPA. Personal Protective Equipment.
- Sigma-Aldrich. SAFETY DATA SHEET - Pyrrolidine.
- The importance of Personal Protective Equipment in the handling of chemicals. (2024).
- Fisher Scientific. SAFETY DATA SHEET - Pyridine. (2009).
- American Elements. 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride Safety Information.
- CymitQuimica. Safety Data Sheet. (2024).
- ChemScene. Safety Data Sheet. (2024).
- ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
- UNODC. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- BLDpharm. This compound.
- Sunway Pharm Ltd. This compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

